molecular formula C13H26O2 B104114 Cholera autoinducer 1 CAS No. 1004296-82-5

Cholera autoinducer 1

Cat. No.: B104114
CAS No.: 1004296-82-5
M. Wt: 214.34 g/mol
InChI Key: OWRHIIOUJRCXDH-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cholera Autoinducer 1 (CAI-1), identified chemically as (S)-3-hydroxytridecan-4-one, is the primary intra-genus quorum-sensing signaling molecule in the human pathogen Vibrio cholerae . This autoinducer is biosynthesized by the pyridoxal phosphate (PLP)-dependent enzyme CqsA. Research has elucidated a complex biosynthetic pathway where CqsA utilizes (S)-adenosylmethionine (SAM) and decanoyl-coenzyme A to produce an intermediate, 3-aminotridec-2-en-4-one (Ea-CAI-1), which is subsequently converted to the active CAI-1 molecule . Upon reaching a threshold concentration at high cell density, CAI-1 is detected by the membrane-bound receptor histidine kinase, CqsS . Ligand binding switches CqsS from a kinase to a phosphatase, initiating a dephosphorylation cascade that culminates in the production of the master regulator HapR. This regulatory shift drives the bacterium from a low-cell-density lifestyle to a high-cell-density state, characterized by the repression of virulence factor production (including the cholera toxin) and the dispersal of biofilms . The critical role of CAI-1 in repressing virulence pathways makes it and its synthetic agonists a major focus for developing novel anti-infective therapeutics that could disarm the pathogen rather than kill it . Furthermore, studies have shown that CAI-1 can influence interspecies interactions; for instance, it can enhance the virulence of enteropathogenic Escherichia coli (EPEC) in co-culture, demonstrating its potential role in complex microbial communities . This product is provided For Research Use Only and is intended for use in studying bacterial communication, virulence mechanisms, biofilm dynamics, and the development of innovative anti-virulence strategies.

Properties

IUPAC Name

(3S)-3-hydroxytridecan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O2/c1-3-5-6-7-8-9-10-11-13(15)12(14)4-2/h12,14H,3-11H2,1-2H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWRHIIOUJRCXDH-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)C(CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC(=O)[C@H](CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1004296-82-5
Record name CAI-1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1004296825
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CAI-1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V33V4UW6NJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Discovery of Cholera Autoinducer 1 (CAI-1): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Quorum Sensing in Vibrio cholerae

Quorum sensing (QS) is a cell-to-cell communication mechanism that bacteria utilize to monitor their population density and collectively regulate gene expression.[1] This process relies on the production, release, and detection of signaling molecules known as autoinducers.[1][2] In the human pathogen Vibrio cholerae, the causative agent of cholera, quorum sensing plays a critical role in controlling virulence factor expression and biofilm formation.[1][3][4]

Discovery and Structural Elucidation of CAI-1

G cluster_culture Cell Culture & Supernatant Prep cluster_purification Purification cluster_activity Activity Screening cluster_id Structural Identification culture 1. V. cholerae Culture (High Density) centrifuge 2. Centrifugation culture->centrifuge supernatant 3. Collection of Cell-Free Supernatant centrifuge->supernatant extraction 4. Solvent Extraction (e.g., Dichloromethane) supernatant->extraction hplc 5. High-Performance Liquid Chromatography (HPLC) extraction->hplc fraction 6. Fraction Collection hplc->fraction bioassay 7. Bioluminescence Bioassay (V. cholerae reporter strain) fraction->bioassay active_fraction 8. Identify Active Fractions bioassay->active_fraction ms 9. Mass Spectrometry (MS) active_fraction->ms nmr 10. Nuclear Magnetic Resonance (NMR) active_fraction->nmr structure 11. Structure Elucidation: (S)-3-hydroxytridecan-4-one ms->structure nmr->structure

Caption: Experimental workflow for the discovery and identification of CAI-1.

The Biosynthesis of CAI-1

G cluster_main CAI-1 Biosynthesis Pathway sam SAM ((S)-adenosylmethionine) cqsA CqsA (PLP-dependent) sam->cqsA dcoa Decanoyl-CoA dcoa->cqsA eacai1 Ea-CAI-1 (3-aminotridec-2-en-4-one) cqsA->eacai1 Produces potent intermediate spontaneous Spontaneous Hydrolysis? eacai1->spontaneous dkcai1 DK-CAI-1 (tridecane-3,4-dione) enzyme Reductase (NADPH-dependent) dkcai1->enzyme cai1 CAI-1 ((S)-3-hydroxytridecan-4-one) enzyme->cai1 Final product spontaneous->dkcai1

Caption: Proposed biosynthetic pathway of CAI-1 from substrates via intermediates.

The CAI-1 Signaling Pathway

G cluster_HCD High Cell Density (HCD) cluster_LCD Low Cell Density (LCD) cai1_h CAI-1 cqsS_h CqsS (Phosphatase) cai1_h->cqsS_h Binds luxU_h LuxU cqsS_h->luxU_h Dephosphorylates luxO_h LuxO luxU_h->luxO_h Dephosphorylates qrr_h Qrr sRNAs luxO_h->qrr_h Transcription OFF hapR_h HapR (Active) qrr_h->hapR_h Repression Lifted virulence_h Virulence & Biofilm hapR_h->virulence_h Represses cqsS_l CqsS (Kinase) luxU_l LuxU-P cqsS_l->luxU_l Phosphorylates luxO_l LuxO-P luxU_l->luxO_l Phosphorylates qrr_l Qrr sRNAs (Active) luxO_l->qrr_l Transcription ON hapR_l HapR qrr_l->hapR_l Represses Translation virulence_l Virulence & Biofilm (Active) hapR_l->virulence_l Repression Lifted

Caption: The CAI-1 quorum-sensing signaling pathway in V. cholerae.

Quantitative Data Summary

Table 1: CAI-1 Concentration in V. cholerae Culture

Cell Density (OD600) CAI-1 Concentration (nM) Reference
< 0.5 Undetectable [9]
0.5 27 [9]

| 2.0 | 220 |[9] |

Table 2: Receptor Agonist Potency

Compound Receptor EC50 (nM) Reference
Ea-C8-CAI-1 CqsSVh 100 [10]
CAI-1 (C10) CqsSVc More potent than C8 [10]
Ea-CAI-1 CqsSVc More potent than CAI-1 [4]
DK-CAI-1 CqsSVc Weak activity [4]

Note: EC50 (half maximal effective concentration) values indicate the concentration of a ligand that induces a response halfway between the baseline and maximum. Vh = V. harveyi, Vc = V. cholerae.

Table 3: CqsS Receptor Abundance in V. cholerae

Cell Density (OD600) CqsS Dimers per Cell (approx.) Calculated CqsS Concentration (pM) Reference
0.2 40 11 [9]

| 2.0 | 170 | 480 |[9] |

Key Experimental Protocols

CAI-1 Activity Bioluminescence Bioassay
  • Strain Preparation: Culture a V. cholerae reporter strain (e.g., a luxO mutant containing the V. harveyi luxCDABE operon, which produces light in response to autoinducers) overnight in a suitable medium like LB broth.

  • Assay Preparation: Dilute the overnight culture 1:50 or 1:100 into fresh medium.

  • Incubation: Incubate the plate at 30°C with shaking for a defined period (e.g., 4-6 hours).

  • Measurement: Measure bioluminescence (in Relative Light Units, RLU) and cell density (OD600) using a plate reader.

  • Analysis: Normalize bioluminescence by dividing RLU by OD600 to account for differences in cell growth. Compare the activity of test samples to the controls.

In Vitro CqsA Enzyme Assay

This protocol assesses the biosynthetic activity of the CqsA enzyme.

  • Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing:

    • Purified CqsA enzyme.

    • Substrates: (S)-adenosylmethionine (SAM) and decanoyl-coenzyme A (d-CoA).

    • Cofactor: Pyridoxal 5'-phosphate (PLP).

    • Reaction Buffer (e.g., Tris-HCl with appropriate pH).

  • Incubation: Incubate the reaction mixture at room temperature or 30°C for a set time (e.g., 30 minutes to several hours).

  • Reaction Termination: Stop the reaction by adding an organic solvent like acetonitrile (ACN) or by heat inactivation.

  • Product Detection:

    • Bioassay: Centrifuge the terminated reaction to pellet precipitated protein. Add a small volume of the cleared supernatant to the bioluminescence bioassay described in section 6.1 to detect the production of active autoinducer molecules.

Conclusion

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Cholera Autoinducer 1: Structure, Function, and Experimental Analysis

Introduction to Quorum Sensing in Vibrio cholerae

Structure and Properties of this compound (CAI-1)

Chemical Properties
MoleculeChemical NameFormulaMolecular Weight ( g/mol )Reference
CAI-1 (S)-3-hydroxytridecan-4-oneC₁₃H₂₆O₂214.34[4][5]
Amino-CAI-1 3-aminotridecan-4-oneC₁₃H₂₇NONot explicitly stated[4]
Ea-CAI-1 3-aminotridec-2-en-4-oneC₁₃H₂₅NO211.35 (derived from formula)[2][7]
AI-2 (2S,4S)-2-methyl-2,3,3,4-tetrahydroxytetrahydrofuran borateC₅H₁₁BO₆Not explicitly stated[5]

Biosynthesis of CAI-1

CAI1_Biosynthesis cluster_substrates Substrates cluster_enzyme Enzyme cluster_products Products SAB (S)-2-aminobutyrate CqsA CqsA (Synthase) SAB->CqsA DCoA Decanoyl-CoA DCoA->CqsA AminoCAI1 Amino-CAI-1 CqsA->AminoCAI1 PLP-dependent reaction CAI1 CAI-1 AminoCAI1->CAI1 CqsA-independent conversion

The CAI-1 Signaling Pathway

CAI1_Signaling_Pathway cluster_LCD Low Cell Density cluster_HCD High Cell Density CAI1_low [CAI-1] low CqsS_K CqsS (Kinase) CAI1_low->CqsS_K no binding LuxU_P LuxU~P CqsS_K->LuxU_P P+ LuxO_P LuxO~P LuxU_P->LuxO_P P+ Qrr Qrr sRNAs LuxO_P->Qrr AphA AphA Qrr->AphA activate translation HapR_mRNA hapR mRNA Qrr->HapR_mRNA repress translation Virulence_On Virulence & Biofilm ON AphA->Virulence_On CAI1_high [CAI-1] high CqsS_P CqsS (Phosphatase) CAI1_high->CqsS_P binds LuxU LuxU CqsS_P->LuxU P- LuxO LuxO LuxU->LuxO P- HapR HapR LuxO->HapR repression lifted Virulence_Off Virulence & Biofilm OFF HapR->Virulence_Off

Function of CAI-1 in Vibrio cholerae

Regulation of Biofilm Formation
Regulation of Virulence
Quantitative Data on CAI-1 Concentration
ConditionCAI-1 Concentration (µM)ImplicationReference
V. cholerae O139 Biofilm (40h)~16 (average)This concentration is sufficient to inhibit QS and growth in other species like P. aeruginosa.[9]
V. cholerae O139 Biofilm (peak)32Demonstrates high local concentrations of the autoinducer within the biofilm microenvironment.[9]

Experimental Methodologies

Protocol: CAI-1 Activity Measurement using a Bioluminescence Reporter Assay

Materials:

  • Growth medium (e.g., Luria-Bertani broth).

  • 96-well microtiter plates.

  • Luminometer.

Procedure:

  • Prepare Reporter Strain: Grow the reporter strain overnight in the appropriate medium. Dilute the culture to a starting OD₆₀₀ of ~0.05 in fresh medium.

  • Assay Setup: In a 96-well plate, add a fixed volume of the diluted reporter strain to wells containing the different dilutions of your sample and the standards. Include a negative control (medium only).

  • Incubation: Incubate the plate with shaking at the optimal growth temperature for the reporter strain for a set period (e.g., 4-6 hours).

  • Measurement: Measure the luminescence (in Relative Light Units, RLU) and the optical density (OD₆₀₀) for each well using a plate reader.

Bioluminescence_Assay_Workflow A 1. Prepare Reporter Strain (e.g., V. cholerae lux) C 3. Mix Strain and Samples in 96-well plate A->C B 2. Prepare Samples (Standards & Unknowns) B->C D 4. Incubate (e.g., 30°C, 4-6h) C->D E 5. Measure Luminescence (RLU) and Cell Density (OD) D->E F 6. Analyze Data (Normalize RLU/OD, use std curve) E->F

Protocol: Biofilm Formation Assay (Crystal Violet Staining)

This method is used to quantify the total biomass of a biofilm.

Materials:

  • V. cholerae strains (wild-type, mutants).

  • Growth medium.

  • 96-well polystyrene microtiter plates.

  • 0.1% Crystal Violet solution.

  • 30% Acetic acid or Ethanol.

  • Spectrophotometer (plate reader).

Procedure:

  • Inoculation: Grow V. cholerae strains overnight. Dilute cultures in fresh medium and add them to the wells of a 96-well plate. Include a media-only control.

  • Incubation: Incubate the plate under static conditions at the desired temperature (e.g., 37°C) for 24-48 hours to allow biofilm formation.

  • Washing: Carefully discard the medium and planktonic (free-floating) cells. Gently wash the wells with distilled water or PBS to remove any remaining non-adherent cells. Repeat 2-3 times.

  • Staining: Add 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes. The dye will stain the cells and matrix components of the biofilm.

  • Washing: Discard the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

  • Solubilization: Air dry the plate completely. Add 30% acetic acid or ethanol to each well to solubilize the bound crystal violet.

  • Quantification: Measure the absorbance of the solubilized dye at a wavelength of ~550-590 nm using a microplate reader. The absorbance is proportional to the total biofilm biomass.

Conclusion and Future Directions

References

A Technical Guide to the CAI-1 Biosynthesis Pathway in Vibrio cholerae

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The CAI-1 Biosynthesis Pathway: A Two-Step Enzymatic Process

Step 1: CqsA-Catalyzed Formation of an Amino-Ketone Intermediate

The enzyme CqsA is a pyridoxal phosphate (PLP)-dependent acyl-CoA transferase responsible for the first committed step in the pathway[1]. While early investigations identified (S)-2-aminobutyrate (LAB) and decanoyl-coenzyme A (dCoA) as substrates, more recent evidence strongly indicates that (S)-adenosylmethionine (SAM) is the preferred and more physiologically relevant substrate in vivo[2].

CAI1_Biosynthesis CAI-1 Biosynthesis Pathway sub SAM + Decanoyl-CoA cqsA CqsA (PLP-dependent) sub->cqsA inter1 Ea-CAI-1 unknown Unknown Enzyme(s) + NADPH inter1->unknown inter2 DK-CAI-1 (Proposed) prod CAI-1 ((S)-3-hydroxytridecan-4-one) inter2->prod cqsA->inter1 + MTA + CoA unknown->inter2

The CAI-1 Signaling Cascade

Quantitative Analysis of the CAI-1 System

Table 1: CqsA Enzyme Kinetics This table compares the efficiency of CqsA with its two proposed amino acid substrates, demonstrating the strong preference for SAM.

SubstrateKm (µM)kcat (s-1)Reference
(S)-adenosylmethionine (SAM)28.70.1[4]
(S)-2-aminobutyrate (LAB)3,7000.008[4]

Table 2: Biological Activity (EC50) of CAI-1 and Precursors The half-maximal effective concentration (EC50) indicates the concentration required to elicit 50% of the maximum response in a V. cholerae bioluminescence reporter strain.

CompoundReporter StrainEC50 (µM)Reference
CAI-1V. cholerae~1 - 1.5[11]
Amino-CAI-1V. cholerae~1 - 1.5[2]
Ea-CAI-1V. choleraeSlightly more potent than CAI-1[5]

Table 3: In Vivo Concentrations and Conversion Rates These values provide insight into the production and processing of CAI-1 and its precursors in bacterial cultures.

ParameterValueConditionsReference
CAI-1 Concentration222 nMV. cholerae spent culture fluid[12]
Ea-CAI-1 Concentration139 nMV. cholerae spent culture fluid[12]
Conversion of Ea-CAI-1 to CAI-122%V. cholerae cell lysates with NADPH[4]
Conversion of Amino-CAI-1 to CAI-1~23%Growing E. coli cells[2]

Key Experimental Protocols

Overexpression and Purification of CqsA

This protocol describes the production of His-tagged CqsA in E. coli for use in in vitro assays.

  • Transformation: Transform an E. coli expression strain (e.g., BL21(DE3)) with a plasmid encoding N-terminally His-tagged CqsA (e.g., pET-cqsA).

  • Culture Growth: Inoculate a starter culture in LB medium with appropriate antibiotic selection and grow overnight. Use the starter culture to inoculate a larger volume of LB medium and grow at 37°C with shaking to an OD600 of 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture for 4 hours at 30°C or overnight at 18°C[11].

  • Cell Harvest: Harvest cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).

  • Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors). Lyse cells via sonication on ice.

  • Clarification: Clarify the lysate by centrifugation (e.g., 15,000 x g for 30 minutes at 4°C) to remove cell debris[11].

  • Affinity Chromatography: Apply the clarified lysate to a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with a wash buffer (lysis buffer with 20-40 mM imidazole).

  • Elution: Elute the bound CqsA protein using an elution buffer (lysis buffer with 250-500 mM imidazole).

  • Verification: Analyze eluted fractions by SDS-PAGE to confirm protein purity and size. Pool pure fractions and dialyze against a storage buffer.

In Vitro CqsA Enzyme Activity Assay

This assay measures the production of the CqsA product from its substrates in a controlled environment.

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing 20 mM BTP (or HEPES) pH 8.0, 200 mM NaCl, 1 µM purified CqsA, 100 µM decanoyl-CoA, and 1 mM SAM[2][5].

  • Incubation: Incubate the reaction at room temperature (23-25°C)[2]. Collect aliquots at various time points (e.g., 0, 15, 30, 60 minutes).

  • Reaction Termination: Terminate the reaction for each aliquot by adding acetonitrile to a final concentration of 30-50% (v/v) to precipitate the enzyme[2][5].

  • Sample Preparation: Centrifuge the terminated reaction to pellet the precipitated protein. Collect the supernatant for analysis.

Extraction and Quantification of CAI-1 from Culture Supernatants via LC-MS/MS
  • Sample Collection: Grow V. cholerae to the desired cell density. Pellet the cells by centrifugation and collect the cell-free culture supernatant.

  • Concentration: Pool the organic phases and evaporate the solvent to dryness under a gentle stream of nitrogen gas[11].

  • LC-MS/MS Analysis: Inject the reconstituted sample into an LC-MS/MS system equipped with a C18 reverse-phase column. Use a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the compounds[11].

CAI-1 Bioactivity Measurement using a Bioluminescence Reporter Assay
  • Assay Preparation: Dilute the overnight culture 1:5000 in fresh medium[11].

  • Incubation: Add the diluted reporter strain to each well. Incubate the plate at 30°C with shaking for a defined period (e.g., 6 hours)[5][11].

  • Measurement: Measure the luminescence (as a proxy for lux expression) and optical density at 600 nm (OD600) using a plate reader.

  • Data Analysis: Normalize the luminescence signal to cell density (Luminescence/OD600) to get Relative Light Units (RLU). Plot the RLU against the autoinducer concentration to generate a dose-response curve and determine the EC50 value[11].

Experimental_Workflow Workflow for CAI-1 Quantification culture 1. V. cholerae Culture centrifuge 2. Centrifugation culture->centrifuge supernatant 3. Collect Supernatant (Spike with Internal Standard) centrifuge->supernatant extract 4. Liquid-Liquid Extraction (e.g., with Dichloromethane) supernatant->extract concentrate 5. Evaporate & Reconstitute extract->concentrate analyze 6. LC-MS/MS Analysis concentrate->analyze quantify 7. Quantify CAI-1 vs. Internal Standard analyze->quantify

Conclusion

References

A Technical Guide to the cqsA Gene and CAI-1 Synthesis in Vibrio cholerae

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The CqsA Enzyme: A Pyridoxal Phosphate-Dependent Acyl-CoA Transferase

The Two-Step Biosynthesis of CAI-1

CqsA_Reaction cluster_substrates Substrates cluster_enzyme Enzyme cluster_products Products SAB (S)-2-aminobutyrate CqsA CqsA Enzyme (PLP-Dependent) SAB->CqsA dCoA Decanoyl-CoA dCoA->CqsA AminoCAI1 Amino-CAI-1 (3-aminotridecan-4-one) CqsA->AminoCAI1 CoA Coenzyme A CqsA->CoA

CqsA enzymatic reaction pathway.

Quantitative Data

The enzymatic activity of CqsA has been characterized, and its kinetic parameters have been compared to its closest structural homolog, AONS.

Enzyme Substrate(s) KM kcat (s-1)
CqsA (S)-2-aminobutyrate 5.3 mM 0.024
Decanoyl-CoA 19 µM
AONS L-alanine 0.5 mM 0.06

| | Pimeloyl-CoA | 25 µM | |

Table 2: CqsA Structural and Bioactivity Data

Parameter Value Reference
Crystal Structure Resolution 1.8 Å [4]
Quaternary Structure Homodimer [4]
Amino-CAI-1 EC50 ~1.0 - 1.5 µM [1]

The CAI-1 Quorum Sensing Signaling Pathway

Quorum_Sensing_Pathway cluster_synthesis CAI-1 Synthesis cluster_signaling Signal Transduction cluster_regulation Gene Regulation CqsA CqsA CAI1 CAI-1 CqsA->CAI1 Amino-CAI-1 + Unknown Enzyme(s) CqsS CqsS (Receptor) CAI1->CqsS Binds at HCD Substrates Substrates ((S)-2-aminobutyrate, Decanoyl-CoA) Substrates->CqsA LuxU LuxU CqsS->LuxU Kinase at LCD CqsS->LuxU Phosphatase at HCD LuxO LuxO LuxU->LuxO P LuxOP LuxO-P LuxU->LuxOP dephosphorylates LuxO->LuxOP Qrr Qrr sRNAs LuxOP->Qrr Activates AphA AphA (LCD Regulator) Qrr->AphA Activates HapR HapR (HCD Regulator) Qrr->HapR Inhibits Virulence Virulence & Biofilm Formation AphA->Virulence Activates HapR->Virulence Inhibits Dispersal Dispersal HapR->Dispersal Activates

The CAI-1 quorum sensing signal transduction pathway.

Experimental Protocols

1. CqsA Protein Expression and Purification This protocol is essential for obtaining pure CqsA for in vitro assays and structural studies.[9][10]

  • Cloning: The cqsA gene is cloned into an expression vector (e.g., pET series) typically with an N-terminal polyhistidine (His)-tag to facilitate purification.

  • Expression: The vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Protein expression is induced by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a log-phase culture, followed by incubation at a reduced temperature (e.g., 16-20°C) overnight to improve protein solubility.

  • Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) containing protease inhibitors. Lysis is achieved through sonication or high-pressure homogenization.

  • Purification: The lysate is clarified by ultracentrifugation. The supernatant is loaded onto a Ni-NTA (Nickel-Nitriloacetic acid) affinity column. After washing with a buffer containing a low concentration of imidazole, the His-tagged CqsA is eluted with a high-concentration imidazole buffer.

  • Further Purification (Optional): For high-purity applications like crystallography, a subsequent size-exclusion chromatography step is often employed to remove aggregates and other contaminants.

2. CqsA In Vitro Activity and Kinetic Analysis This assay quantifies the enzymatic activity of purified CqsA.[11]

  • Reaction Mixture: A typical reaction contains purified CqsA enzyme, the PLP cofactor, substrates (S)-2-aminobutyrate and decanoyl-CoA) in a suitable reaction buffer (e.g., HEPES or Tris-based buffer).

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a defined period.

  • Kinetic Parameter Determination: To determine KM and kcat, initial reaction velocities are measured across a range of substrate concentrations while keeping the other substrate saturated. The data are then fitted to the Michaelis-Menten equation using non-linear regression analysis.[12]

3. CAI-1 Detection via Bioluminescence Reporter Assay This bioassay is a highly sensitive method to detect and quantify CAI-1 or its active analogs from biological samples.[5][13][14][15]

  • Assay Procedure:

    • The reporter strain is grown to a low cell density.

    • Aliquots of the cell culture are mixed with serial dilutions of the test sample (e.g., purified CqsA reaction products, cell-free culture supernatants, or synthetic compounds).

    • The mixtures are incubated for a set period to allow for the induction of the lux operon.

    • Luminescence is measured using a luminometer.

4. Site-Directed Mutagenesis of CqsA This technique is used to probe the function of specific amino acid residues within the enzyme, such as those in the active site or substrate-binding pocket.[16][17][18][19][20]

  • Primer Design: Mutagenic oligonucleotide primers are designed. These primers are complementary to the target DNA sequence in the cqsA expression plasmid but contain the desired mismatch to introduce a specific amino acid substitution.

  • PCR Amplification: A PCR reaction is performed using a high-fidelity DNA polymerase with the cqsA plasmid as the template and the mutagenic primers. This reaction amplifies the entire plasmid, incorporating the mutation.

  • Template Digestion: The PCR product is treated with the restriction enzyme DpnI. This enzyme specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated, and mutated plasmids intact.

  • Transformation and Verification: The DpnI-treated DNA is transformed into competent E. coli. Plasmids are isolated from the resulting colonies, and the presence of the desired mutation is confirmed by DNA sequencing. The mutant protein can then be expressed and assayed for changes in activity.

Relevance to Drug Development

The central role of quorum sensing in controlling V. cholerae virulence makes it an attractive target for the development of novel antimicrobial therapies. Disrupting QS signaling can disarm the pathogen without killing it, which may reduce the selective pressure for developing resistance.

Conclusion

References

The CqsS Receptor: A Technical Guide to the Core of Cholera Autoinducer 1 Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to CqsS and Quorum Sensing in Vibrio cholerae

The CqsS Signaling Pathway

Low Cell Density (Kinase State)
High Cell Density (Phosphatase State)

Quantitative Data: CqsS-Ligand Interactions

LigandEC50 (nM)Maximum Response (%)Reference
(S)-CAI-138100[3]
(R)-CAI-1--[4]
Ea-CAI-14.2100[10]
C8-CAI-1>1000-[5]
(S)-C8-ester-CAI-124106[3]
(R)-C8-ester-CAI-1680100[3]
2-(E)-ester-CAI-1--[3]
3-acyl pyrrole analog 184.2100[10]
2-acyl pyrrole analog 17>5000<20[10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the CqsS receptor and its signaling pathway.

Protein Expression and Purification

This protocol is adapted from general methods for purifying His-tagged membrane proteins from E. coli.

Materials:

  • E. coli strain (e.g., BL21(DE3)) transformed with a CqsS expression vector (with an N- or C-terminal His-tag).

  • Luria-Bertani (LB) broth supplemented with appropriate antibiotics.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1% DDM (n-Dodecyl β-D-maltoside) or other suitable detergent, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme.

  • Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 0.1% DDM, 20 mM imidazole.

  • Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 0.1% DDM, 250 mM imidazole.

  • Ni-NTA agarose resin.

  • Sonciator.

  • Ultracentrifuge.

Procedure:

  • Inoculate a 1 L culture of LB broth with a single colony of the CqsS-expressing E. coli strain and grow at 37°C with shaking to an OD600 of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture for 4-6 hours at 30°C or overnight at 18°C.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.

  • Lyse the cells by sonication on ice (e.g., 6 cycles of 30 seconds on, 30 seconds off).

  • Clarify the lysate by ultracentrifugation at 100,000 x g for 1 hour at 4°C to pellet cell debris. The supernatant contains the solubilized membrane proteins.

  • Add the clarified lysate to 2 mL of pre-equilibrated Ni-NTA agarose resin and incubate with gentle rotation for 1-2 hours at 4°C.

  • Load the lysate-resin slurry onto a chromatography column.

  • Wash the column with 20 column volumes of Wash Buffer.

  • Elute the CqsS protein with 5-10 column volumes of Elution Buffer, collecting 1 mL fractions.

  • Analyze the fractions by SDS-PAGE to identify those containing purified CqsS.

  • Pool the pure fractions and dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 0.05% DDM).

This protocol follows standard procedures for purifying His-tagged soluble proteins.

Materials:

  • E. coli strain (e.g., BL21(DE3)) transformed with a LuxU or LuxO expression vector.

  • LB broth with appropriate antibiotics.

  • IPTG.

  • Lysis Buffer: 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0.

  • Wash Buffer: 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0.

  • Elution Buffer: 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0.

  • Ni-NTA agarose resin.

  • Sonicator.

Procedure:

  • Follow steps 1-3 from the CqsS purification protocol for cell growth, induction, and harvesting.

  • Resuspend the cell pellet in Lysis Buffer.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 10,000 x g for 30 minutes at 4°C.

  • Apply the supernatant to a column containing equilibrated Ni-NTA agarose resin.

  • Wash the column with 10-20 column volumes of Wash Buffer.

  • Elute the protein with 5-10 column volumes of Elution Buffer.

  • Analyze fractions by SDS-PAGE and pool pure fractions.

  • Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).

In Vitro CqsS Kinase Assay

This protocol is for a radioactive kinase assay to measure the autophosphorylation of CqsS and phosphotransfer to LuxU and LuxO.

Materials:

  • Purified CqsS, LuxU, and LuxO proteins.

  • Kinase Buffer: 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT.

  • [γ-32P]ATP (10 mCi/mL).

  • Cold ATP (10 mM stock).

  • Stop Solution: 4X SDS-PAGE loading buffer.

  • SDS-PAGE gels and electrophoresis apparatus.

  • Phosphorimager.

Procedure:

  • Set up the kinase reaction in a total volume of 20 µL. In a microcentrifuge tube, combine:

    • 2 µL of 10X Kinase Buffer.

    • 1 µM purified CqsS.

    • (Optional) 5 µM purified LuxU and/or 5 µM purified LuxO for phosphotransfer experiments.

    • Nuclease-free water to bring the volume to 18 µL.

  • Pre-incubate the reaction mixture at 30°C for 10 minutes.

  • Initiate the reaction by adding 2 µL of a mix of cold ATP (final concentration 100 µM) and [γ-32P]ATP (final activity ~1 µCi per reaction).

  • Incubate the reaction at 30°C. For a time-course experiment, take aliquots at different time points (e.g., 0, 5, 10, 20, 30 minutes).

  • Stop the reaction by adding 7 µL of Stop Solution to the aliquot.

  • Heat the samples at 95°C for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Dry the gel and expose it to a phosphor screen.

  • Visualize the radiolabeled proteins using a phosphorimager and quantify the band intensities.

Bioluminescence Reporter Assay

Materials:

  • V. cholerae reporter strain (e.g., a strain lacking cqsA and containing a plasmid with the luxCDABE operon under the control of a quorum-sensing regulated promoter).

  • LB broth.

  • 96-well microtiter plates (white, clear bottom for OD readings).

  • Luminometer and a microplate reader for OD600 measurements.

Procedure:

  • Grow an overnight culture of the V. cholerae reporter strain in LB broth at 30°C.

  • The next day, dilute the overnight culture 1:100 into fresh LB broth.

  • Add 100 µL of the diluted reporter strain to each well of the 96-well plate.

  • Incubate the plate at 30°C with shaking for a defined period (e.g., 4-6 hours).

  • Measure the bioluminescence (in Relative Light Units, RLU) using a luminometer.

  • Measure the optical density at 600 nm (OD600) to normalize for cell growth.

  • Calculate the normalized bioluminescence (RLU/OD600).

  • Plot the normalized bioluminescence against the ligand concentration and fit the data to a dose-response curve to determine the EC50 value.

Visualizing the CqsS Signaling Network

The following diagrams, generated using the DOT language, illustrate the CqsS signaling pathway and a typical experimental workflow.

CqsS_Signaling_Low_Density CqsS Signaling at Low Cell Density CqsS CqsS (Kinase) LuxU LuxU CqsS->LuxU P LuxO LuxO LuxU->LuxO P LuxO_P LuxO-P (Active) LuxO->LuxO_P Qrr Qrr sRNAs LuxO_P->Qrr Activates transcription HapR HapR (Translation Repressed) Qrr->HapR Represses AphA AphA (Translation Activated) Qrr->AphA Activates Virulence Virulence & Biofilm Formation AphA->Virulence Activates

Caption: CqsS signaling pathway at low cell density.

CqsS_Signaling_High_Density CqsS Signaling at High Cell Density CAI1 CAI-1 CqsS CqsS (Phosphatase) CAI1->CqsS Binds LuxO_P LuxO-P CqsS->LuxO_P Dephosphorylates (with LuxU) LuxU LuxU LuxO LuxO (Inactive) LuxO_P->LuxO Qrr Qrr sRNAs (Transcription Off) LuxO->Qrr No activation HapR HapR (Translation Active) Qrr->HapR Repression lifted Virulence Virulence & Biofilm Repressed HapR->Virulence Represses AphA AphA (Translation Repressed)

Caption: CqsS signaling pathway at high cell density.

Bioluminescence_Assay_Workflow Bioluminescence Reporter Assay Workflow start Start culture 1. Grow V. cholerae reporter strain start->culture dilute_culture 2. Dilute overnight culture culture->dilute_culture add_cells 4. Add diluted reporter strain to plate dilute_culture->add_cells prepare_plate 3. Prepare serial dilutions of ligands in 96-well plate prepare_plate->add_cells incubate 5. Incubate at 30°C add_cells->incubate measure 6. Measure Bioluminescence (RLU) and Optical Density (OD600) incubate->measure analyze 7. Normalize data (RLU/OD600) and determine EC50 measure->analyze end End analyze->end

Caption: Workflow for a bioluminescence reporter assay.

Conclusion and Future Directions

References

The Mechanism of Cholera Autoinducer-1: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

CAI-1 Biosynthesis

The CqsS-CAI-1 Signaling Cascade

Low Cell Density (LCD) State: Kinase Activity
High Cell Density (HCD) State: Phosphatase Activity

CAI1_Signaling_Pathway cluster_LCD Low Cell Density (Kinase Cascade) cluster_HCD High Cell Density (Phosphatase Cascade) Low_CAI1 Low [CAI-1] CqsS_K CqsS (Kinase) Low_CAI1->CqsS_K No binding LuxU LuxU CqsS_K->LuxU P LuxU_P LuxU~P LuxO LuxO LuxU_P->LuxO P LuxO_P LuxO~P Qrr Qrr sRNAs LuxO_P->Qrr Activates transcription HapR_Repression HapR translation REPRESSED Qrr->HapR_Repression Represses AphA_Activation AphA translation ACTIVE Qrr->AphA_Activation Activates Virulence_On Virulence & Biofilm ACTIVE AphA_Activation->Virulence_On Leads to High_CAI1 High [CAI-1] CqsS_P CqsS (Phosphatase) High_CAI1->CqsS_P Binds LuxU_P_HCD LuxU~P CqsS_P->LuxU_P_HCD Dephosphorylates LuxU_HCD LuxU LuxO_P_HCD LuxO~P LuxU_HCD->LuxO_P_HCD Dephosphorylates LuxO_HCD LuxO Qrr_Repression Qrr sRNAs NOT TRANSCRIBED LuxO_HCD->Qrr_Repression No activation HapR_Activation HapR translation ACTIVE Qrr_Repression->HapR_Activation Repression lifted Virulence_Off Virulence & Biofilm REPRESSED HapR_Activation->Virulence_Off Leads to

Downstream Gene Regulation

The switch between the LCD and HCD states is mediated by the Qrr sRNAs and results in a change in the master transcriptional regulators.

Quantitative Analysis of CAI-1 Activity

CompoundEC₅₀ (µM)Maximum Bioluminescence (%)Reference
(S)-CAI-1 (native)~1.0100[1][8]
(R)-CAI-1~2.0~100[1]
(S)-amino-CAI-1~1.5~100[1]
(R)-amino-CAI-1~1.5~100[1]

Key Experimental Protocols

Protocol: Quantification of CAI-1 Activity using a Bioluminescence Reporter Assay

1. Reporter Strain:

2. Reagents:

  • Luria-Bertani (LB) medium.

  • Overnight culture of the reporter strain.

3. Methodology:

  • Step 1: Culture Preparation: Grow the V. cholerae MM920 reporter strain overnight in LB medium at 30°C with appropriate antibiotics.

  • Step 2: Assay Setup: Dilute the overnight culture 1:100 into fresh LB medium. Aliquot the diluted culture into a 96-well microtiter plate.

  • Step 4: Incubation: Incubate the plate at 30°C with shaking for a defined period (e.g., 4-6 hours) to allow for cell growth and reporter induction.

  • Step 5: Measurement: Measure the bioluminescence (in counts per second or relative light units) using a scintillation counter or a plate luminometer.[8] Measure the optical density at 600 nm (OD₆₀₀) to normalize for cell density.

4. Data Analysis:

  • Normalize the bioluminescence reading by the OD₆₀₀ for each well.

  • Plot the normalized bioluminescence against the log of the analog concentration.

Bioluminescence_Assay_Workflow A 1. Grow overnight culture of V. cholerae reporter strain B 2. Dilute culture and aliquot into 96-well plate A->B C 3. Add serial dilutions of CAI-1 analogs B->C D 4. Incubate plate (e.g., 30°C for 4-6h) C->D E 5. Measure Bioluminescence and OD600 D->E F 6. Analyze Data: Normalize, plot dose-response, calculate EC50 E->F

Protocol: Mass Spectrometric Quantification of CAI-1

1. Sample Preparation:

  • Cell-free culture fluids are prepared by pelleting bacterial cells via centrifugation and filtering the supernatant.

  • The organic phase is collected, evaporated to dryness, and the residue is reconstituted in a solvent compatible with MS analysis (e.g., methanol).

2. Analysis:

  • Quantification is often achieved using liquid chromatography-mass spectrometry (LC-MS) by comparing the peak area of the analyte in the sample to a standard curve generated with known concentrations of a synthetic standard.[1]

Conclusion

References

The Role of Cholera Autoinducer-1 (CAI-1) in Vibrio cholerae Virulence: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to CAI-1 and Quorum Sensing in Vibrio cholerae

The CAI-1 Signaling Pathway

dot

CAI1_Signaling_Pathway cluster_LCD Low Cell Density (LCD) cluster_HCD High Cell Density (HCD) CqsS_K CqsS (Kinase) LuxU_P LuxU~P CqsS_K->LuxU_P P LuxO_P LuxO~P LuxU_P->LuxO_P P Qrr_sRNAs Qrr sRNAs LuxO_P->Qrr_sRNAs HapR_rep HapR AphA AphA Qrr_sRNAs->AphA Qrr_sRNAs->HapR_rep Virulence_Off Virulence Gene Repression (tcpA, ctxA) Virulence_On Virulence Gene Expression (tcpA, ctxA) AphA->Virulence_On CAI1 CAI-1 CqsS_P CqsS (Phosphatase) CAI1->CqsS_P LuxU LuxU CqsS_P->LuxU dephosphorylates LuxO LuxO LuxU->LuxO dephosphorylates HapR_act HapR HapR_act->Virulence_Off LCMS_Workflow start Bacterial Culture Supernatant acidify Acidify with Formic Acid (pH 3-4) start->acidify extract Liquid-Liquid Extraction with Ethyl Acetate (3x) acidify->extract collect_org Collect Organic Phase extract->collect_org evaporate Evaporate to Dryness (Nitrogen Stream) collect_org->evaporate reconstitute Reconstitute in Mobile Phase A evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject analyze Analyze via MRM inject->analyze quantify Quantify using Standard Curve analyze->quantify end CAI-1 Concentration quantify->end Allelic_Exchange_Workflow start Construct Suicide Vector (Deletion Allele + sacB) conjugation Conjugate into V. cholerae start->conjugation selection1 Select for Single Crossover (Antibiotic Resistance) conjugation->selection1 growth Grow without Selection selection1->growth selection2 Counter-select for Double Crossover (Sucrose Sensitivity) growth->selection2 screening Screen Colonies by PCR selection2->screening confirmation Confirm Deletion by Sequencing screening->confirmation end Isogenic Deletion Mutant confirmation->end

References

A Technical Guide to the Regulation of Biofilm Formation by Cholera Autoinducer-1 (CAI-1)

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

CAI-1 Biosynthesis and Chemical Structure

The CAI-1 Quorum Sensing Signaling Pathway

Low Cell Density (LCD) State: Biofilm Formation
  • Activation of Qrr sRNAs: Phosphorylated LuxO (LuxO~P) activates the transcription of genes encoding four small regulatory RNAs (sRNAs) known as Qrr1-4.[3][11]

  • Repression of HapR: The Qrr sRNAs destabilize the mRNA of the master HCD regulator, HapR, thereby preventing its translation.[3][11]

  • Phenotypic Outcome: In the absence of HapR, genes required for biofilm formation and virulence are expressed.[3][4][11]

High Cell Density (HCD) State: Biofilm Repression
  • Reversed Phosphate Flow: The phosphatase activity of CqsS reverses the flow of phosphate, leading to the dephosphorylation and inactivation of LuxO.[1][3][12]

  • Expression of HapR: With LuxO inactive, transcription of the qrr genes ceases. In the absence of the Qrr sRNAs, the hapR mRNA is stable and translated into the HapR protein.[3][11]

  • Phenotypic Outcome: HapR is a global transcriptional regulator that represses the expression of genes essential for biofilm formation and virulence.[4][11][12] This promotes biofilm dispersal and a motile state.

CAI1_Signaling_Pathway CAI-1 Signaling Pathway cluster_LCD Low Cell Density (Biofilm ON) cluster_HCD High Cell Density (Biofilm OFF) CqsS_K CqsS (Kinase) LuxU_P LuxU~P CqsS_K->LuxU_P P LuxO_P LuxO~P LuxU_P->LuxO_P P Qrr Qrr sRNAs LuxO_P->Qrr Activates HapR_mRNA hapR mRNA Qrr->HapR_mRNA Destabilizes Biofilm_Genes_On Biofilm Genes (vpsT, vpsR) Biofilm_On Biofilm Formation Biofilm_Genes_On->Biofilm_On CAI1 CAI-1 CqsS_P CqsS (Phosphatase) CAI1->CqsS_P Binds LuxO LuxO CqsS_P->LuxO Dephosphorylates HapR HapR Protein Biofilm_Genes_Off Biofilm Genes (vpsT, vpsR) HapR->Biofilm_Genes_Off Represses Biofilm_Off Biofilm Repression Biofilm_Genes_Off->Biofilm_Off CqsA CqsA Synthase CqsA->CAI1 Synthesizes

Fig 1. The CAI-1 quorum sensing circuit in Vibrio cholerae.

Integration with Cyclic di-GMP Signaling

The decision to form a biofilm is not controlled by QS alone. It is tightly integrated with a second key intracellular signaling network governed by the second messenger cyclic dimeric guanosine monophosphate (c-di-GMP).[14][15]

  • High c-di-GMP: Promotes biofilm formation by activating the expression of genes for exopolysaccharide production and matrix proteins.[11][14][16]

  • Low c-di-GMP: Represses biofilm formation and promotes motility.[11]

  • Direct Repression: HapR binds to the promoter and directly represses the expression of the biofilm transcriptional activator, vpsT.[11][12]

  • Indirect Repression via c-di-GMP: HapR alters the expression of multiple genes encoding proteins with GGDEF (diguanylate cyclase) and/or EAL (phosphodiesterase) domains, which synthesize and degrade c-di-GMP, respectively. This action leads to a net decrease in intracellular c-di-GMP levels at high cell density.[11]

Logic_Pathway Integration of QS and c-di-GMP Signaling CAI1 CAI-1 Signal (High Cell Density) HapR HapR Expression CAI1->HapR Induces c_di_GMP Intracellular c-di-GMP Pool HapR->c_di_GMP Lowers VpsT VpsT / VpsR Activators HapR->VpsT Represses c_di_GMP->VpsT Activates Biofilm Biofilm Formation VpsT->Biofilm Promotes GGDEF GGDEF Enzymes (Synthesis) GGDEF->c_di_GMP Increases EAL EAL Enzymes (Degradation) EAL->c_di_GMP Decreases

Fig 2. Logical relationship between CAI-1/HapR and c-di-GMP pathways.

Quantitative Data Summary

Table 1: Regulation of Key Genes by CAI-1 Quorum Sensing State

Gene/Regulator Low Cell Density (Low CAI-1) High Cell Density (High CAI-1) Primary Function Reference(s)
qrr1-4 Expressed Repressed sRNAs that repress hapR [3][11]
hapR Repressed Expressed Master regulator of HCD [3][11][12]
vpsT Expressed Repressed (by HapR) Biofilm transcriptional activator [11][12][17]
vps operons Expressed Repressed Vibrio polysaccharide synthesis [12]

| c-di-GMP | High | Low | Second messenger promoting biofilm |[11] |

Table 2: Bioactivity of CAI-1 and Related Molecules

Compound EC₅₀ (μM) Description Reference(s)
CAI-1 ~1.5 Native autoinducer in V. cholerae [4]
(S)-amino-CAI-1 ~1.0 Direct precursor of CAI-1, also active [4]

Key Experimental Protocols

Microtiter Plate Biofilm Formation Assay

This high-throughput method is used to quantify total biofilm biomass.[18][19]

  • Inoculation: Overnight bacterial cultures are diluted in fresh growth medium and added to the wells of a 96-well microtiter plate.

  • Incubation: The plate is incubated under static conditions for a defined period (e.g., 24-48 hours) at an appropriate temperature (e.g., 30-37°C) to allow biofilm formation.

  • Washing: After incubation, the planktonic (non-adherent) cells are removed by gently washing the wells with a buffer solution (e.g., phosphate-buffered saline).

  • Staining: The remaining attached biofilms are stained with a 0.1% crystal violet solution for 15-20 minutes.

  • Solubilization: Excess stain is washed away, and the plate is air-dried. The crystal violet bound to the biofilm is then solubilized with a solvent such as 30% acetic acid or ethanol.

  • Quantification: The amount of solubilized crystal violet, which is proportional to the biofilm biomass, is measured by reading the optical density (OD) at a specific wavelength (e.g., 550-595 nm) using a plate reader.

Flow Cell and Confocal Laser Scanning Microscopy (CLSM)

This method allows for the real-time, non-invasive visualization of biofilm architecture under hydrodynamic conditions.[20][21]

  • System Assembly: A flow cell system, consisting of a peristaltic pump, media reservoir, flow channels, and a waste container, is assembled and sterilized.

  • Inoculation: The flow channels, which have a transparent surface (e.g., glass coverslip), are inoculated with a bacterial culture and left under no-flow conditions for 1-2 hours to allow initial attachment.

  • Flow Initiation: A continuous flow of sterile growth medium is initiated at a controlled rate. The system is maintained at a constant temperature.

  • Imaging: At desired time points, the biofilm developing within the channels is imaged using a CLSM. If the bacterial strain is fluorescently tagged (e.g., with GFP), it can be visualized directly. Otherwise, fluorescent stains can be used.

  • Image Analysis: The CLSM captures a series of z-stack images, which are reconstructed into a 3D model of the biofilm. Software (e.g., COMSTAT, ImageJ) is used to analyze structural parameters like biomass, thickness, and surface coverage.

Biofilm_Assay_Workflow Experimental Workflow: Microtiter Biofilm Assay A 1. Prepare Bacterial Inoculum (e.g., Overnight culture diluted to OD₆₀₀ 0.05) B 2. Dispense into 96-Well Plate (Include controls: media only, WT, mutant) A->B C 3. Static Incubation (e.g., 24h at 37°C) B->C D 4. Remove Planktonic Cells (Wash gently with PBS) C->D E 5. Stain with Crystal Violet (0.1%) (Incubate 15 min at room temp) D->E F 6. Wash and Dry Plate E->F G 7. Solubilize Stain (Add 30% acetic acid or ethanol) F->G H 8. Quantify OD₅₉₅ (Using a plate reader) G->H I 9. Data Analysis (Normalize to controls, statistical tests) H->I

Fig 3. Standard workflow for a quantitative microtiter plate biofilm assay.
Quantitative Real-Time PCR (qRT-PCR)

  • Sample Collection: Bacterial cells are harvested at different growth phases (e.g., early-log for LCD, late-log/stationary for HCD).

  • RNA Extraction: Total RNA is extracted from the cell pellets using a commercial kit or a method like TRIzol extraction. The RNA quality and quantity are assessed.

  • DNase Treatment: The extracted RNA is treated with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: The purified RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or gene-specific primers.

  • qPCR Reaction: The qPCR is performed using the synthesized cDNA as a template, specific primers for target genes (hapR, vpsT, etc.), and a fluorescent dye (e.g., SYBR Green). A housekeeping gene (e.g., rpoB) is used as an internal control for normalization.

  • Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, comparing the expression levels between different conditions (e.g., HCD vs. LCD).

Conclusion and Therapeutic Implications

References

Unraveling the Structure of a Key Bacterial Signal: The Elucidation of Cholera Autoinducer-1

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Chemical Identity of CAI-1

Pathway to Structure Elucidation: A Multi-faceted Approach

Isolation and Purification

  • G cluster_0 Step 1: Bacterial Culture cluster_1 Step 2: Extraction cluster_2 Step 3: Purification cluster_3 Step 4: Analysis A V. cholerae Culture (High Cell Density) B Centrifugation to remove cells A->B C Supernatant Collection B->C D Liquid-Liquid Extraction (e.g., with Dichloromethane) C->D E Evaporation of Solvent D->E F Chromatographic Purification (e.g., HPLC) E->F G Bioassay-Guided Fractionation F->G H Pure CAI-1 G->H

    Workflow for the isolation and purification of CAI-1.

Spectroscopic Analysis
CompoundMolecular FormulaIonCalculated m/zObserved m/z
CAI-1 C₁₃H₂₆O₂[M+H]⁺215.2011215.2011
Ea-CAI-1 C₁₃H₂₅NO[M+H]⁺212.2014212.2009
Amino-CAI-1 C₁₃H₂₇NO[M+H]⁺214.2171214.2171
DK-CAI-1 C₁₃H₂₄O₂[M+H]⁺213.1855213.1855
Table 1: High-Resolution Mass Spectrometry Data for CAI-1 and Related Precursors.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR experiments were employed to assemble the carbon skeleton and place the functional groups.

  • ¹H NMR: Provided information on the number and types of protons and their neighboring environments.

  • ¹³C NMR: Revealed the number and types of carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments established connectivity between protons (COSY), directly attached protons and carbons (HSQC), and long-range proton-carbon correlations (HMBC), which were essential for assembling the complete molecular structure.

Confirmation by Chemical Synthesis

The CAI-1 Biosynthetic Pathway

  • G cluster_0 Substrates cluster_1 Intermediates & Product SAM SAM Ea_CAI1 Ea-CAI-1 (3-aminotridec-2-en-4-one) SAM->Ea_CAI1 CqsA (Synthase) dCoA Decanoyl-CoA dCoA->Ea_CAI1 CqsA (Synthase) DK_CAI1 DK-CAI-1 (tridecane-3,4-dione) Ea_CAI1->DK_CAI1 Spontaneous? CAI1 CAI-1 ((S)-3-hydroxytridecan-4-one) DK_CAI1->CAI1 Reductase (e.g., VC1059) + NADPH

    The biosynthetic pathway of CAI-1 in V. cholerae.

The CAI-1 Signaling Pathway

  • G cluster_0 High Cell Density cluster_1 Low Cell Density CAI1 CAI-1 CqsS_P CqsS (Phosphatase) CAI1->CqsS_P LuxU LuxU CqsS_P->LuxU dephosphorylates LuxO LuxO (Inactive) LuxU->LuxO dephosphorylates HapR HapR (Active) LuxO->HapR ceases repression of Gene_Rep Virulence & Biofilm Repression HapR->Gene_Rep CqsS_K CqsS (Kinase) LuxU_P LuxU~P CqsS_K->LuxU_P phosphorylates LuxO_P LuxO~P (Active) LuxU_P->LuxO_P phosphorylates Qrr Qrr sRNAs LuxO_P->Qrr activates Gene_Act Virulence & Biofilm Activation Qrr->Gene_Act

    CAI-1 signaling pathway at high and low cell densities.

Experimental Protocols

Protocol: Extraction of CAI-1 from Culture Fluid
  • Culture Growth: Grow Vibrio cholerae (e.g., El Tor C6706str) in a suitable medium (e.g., tryptone broth) at 30°C with shaking to a high optical density (OD₆₀₀ of ~2.5–2.7).[1]

  • Cell Removal: Centrifuge the culture to pellet the bacterial cells.

  • Supernatant Collection: Carefully collect the cell-free supernatant which contains the secreted autoinducers.

  • Liquid-Liquid Extraction: Perform an extraction using an equal volume of an organic solvent such as dichloromethane.[1] Mix vigorously and allow the phases to separate.

  • Concentration: Isolate the organic phase, and evaporate the solvent under reduced pressure or a stream of nitrogen.[1]

  • Reconstitution: Dissolve the dried extract in a small volume of a suitable solvent mixture (e.g., 50:50 methanol:water) for analysis by mass spectrometry or for further purification by HPLC.[1]

Protocol: Mass Spectrometry Analysis
  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) instrument, often coupled with liquid chromatography (LC-MS) for separation prior to detection.

  • Sample Introduction: Inject the reconstituted extract into the LC-MS system.

  • Ionization: Use an appropriate ionization source, such as electrospray ionization (ESI), typically in positive ion mode to generate [M+H]⁺ ions.

Protocol: Bioluminescence Bioassay for CAI-1 Activity
  • Assay Preparation: Grow the reporter strain overnight and then dilute it into fresh medium.

  • Incubation: Incubate the plate at 30°C with shaking for several hours.

  • Measurement: Measure the luminescence (in Relative Light Units, RLU) and the optical density (OD₆₀₀) of each well using a plate reader.[7]

Conclusion

The elucidation of the chemical structure of cholera autoinducer-1, (S)-3-hydroxytridecan-4-one, was a landmark achievement in the study of bacterial communication. It was accomplished through the synergistic application of bacterial genetics, analytical chemistry, and synthetic organic chemistry. This foundational knowledge has not only illuminated the complex regulatory networks governing V. cholerae pathogenesis but has also provided a concrete molecular target for the design of novel anti-virulence therapies aimed at disrupting quorum sensing. The detailed understanding of its structure and biosynthesis continues to inform the development of potent agonists and antagonists to modulate this critical signaling pathway.

References

The Dawn of Communication: An In-depth Guide to Early Studies in Vibrio cholerae Quorum Sensing

Author: BenchChem Technical Support Team. Date: December 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Quorum sensing (QS) is a sophisticated cell-to-cell communication system that allows bacteria to monitor their population density and collectively regulate gene expression. In the pathogenic bacterium Vibrio cholerae, the causative agent of cholera, QS plays a pivotal role in controlling virulence, biofilm formation, and motility. Early investigations into this intricate network laid the groundwork for our current understanding of cholera pathogenesis and have opened new avenues for the development of novel therapeutics. This technical guide delves into the seminal early studies that first elucidated the core components and regulatory logic of the V. cholerae quorum sensing circuits, providing a detailed overview of the key signaling pathways, quantitative data from foundational experiments, and the methodologies that enabled these discoveries.

Core Quorum Sensing Signaling Pathways

Early research identified two primary, parallel quorum-sensing systems in V. cholerae that converge to control a common regulatory cascade. These systems are distinguished by the autoinducer molecule they produce and detect.

The Central Regulatory Cascade

Both the CqsS and LuxQ sensor kinases funnel information into a central phosphorelay cascade that ultimately controls the expression of the master transcriptional regulators, AphA and HapR.

  • Low Cell Density (LCD): In the absence of high concentrations of autoinducers, CqsS and LuxQ act as kinases, autophosphorylating and subsequently transferring the phosphate group to a shared phosphotransfer protein, LuxU. Phosphorylated LuxU, in turn, phosphorylates the response regulator, LuxO.[1] LuxO~P then activates the transcription of genes encoding several small regulatory RNAs (sRNAs), known as the Quorum Regulatory RNAs (Qrr sRNAs). These Qrr sRNAs act to stabilize the mRNA of the transcriptional activator AphA and destabilize the mRNA of the transcriptional repressor HapR. The resulting high levels of AphA activate the expression of virulence factors, including cholera toxin (CT) and the toxin-coregulated pilus (TCP), as well as genes required for biofilm formation.

Quantitative Data from Early Studies

The following tables summarize key quantitative findings from seminal studies that defined the regulatory roles of the core quorum sensing components in V. cholerae.

Experiment Strain/Condition Result Reference
Infant Mouse ColonizationWild-type vs. ΔluxOCompetitive Index < 10⁻⁴Zhu et al., 2002[1]
Infant Mouse ColonizationWild-type vs. ΔhapRCompetitive Index ≈ 1Zhu et al., 2002[1]
Experiment Strain Phenotype Quantitative Measurement Reference
Biofilm FormationWild-typeNormal BiofilmOD₅₇₀ ≈ 0.4Hammer & Bassler, 2003
Biofilm FormationΔluxO (HCD-locked)Deficient BiofilmOD₅₇₀ ≈ 0.1Hammer & Bassler, 2003
Biofilm FormationΔhapR (LCD-locked)Enhanced BiofilmOD₅₇₀ ≈ 1.2Hammer & Bassler, 2003
Experiment Strain/Condition Fold Change in hapR-lacZ Expression (HCD vs. LCD) Reference
hapR ExpressionWild-type~15-fold increaseLin et al., 2005
hapR ExpressionΔhapR backgroundNo autorepression observedLin et al., 2005

Signaling Pathway and Regulatory Logic Diagrams

The following diagrams, generated using the DOT language, illustrate the core signaling pathways and regulatory relationships discovered in early Vibrio cholerae quorum sensing research.

Low_Cell_Density_Signaling Low Cell Density: Virulence and Biofilm Formation ON cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CqsS CqsS LuxU LuxU CqsS->LuxU P LuxPQ LuxPQ LuxPQ->LuxU P LuxO LuxO LuxU->LuxO P Qrr Qrr sRNAs LuxO->Qrr Activates Transcription AphA AphA Qrr->AphA Activates Translation HapR hapR mRNA Qrr->HapR Inhibits Translation Virulence Virulence & Biofilm Genes AphA->Virulence Activates

Caption: Signaling pathway at low cell density.

High_Cell_Density_Signaling High Cell Density: Virulence and Biofilm Formation OFF cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CAI1 CAI-1 CqsS CqsS CAI1->CqsS AI2 AI-2 LuxPQ LuxPQ AI2->LuxPQ LuxU LuxU CqsS->LuxU Dephosphorylates LuxPQ->LuxU Dephosphorylates LuxO LuxO LuxU->LuxO Dephosphorylates Qrr Qrr sRNAs LuxO->Qrr AphA aphA mRNA HapR HapR HapR->AphA Represses aphA Transcription Virulence Virulence & Biofilm Genes HapR->Virulence Represses

Caption: Signaling pathway at high cell density.

Experimental Protocols from Foundational Studies

The following sections provide detailed methodologies for key experiments cited in the early V. cholerae quorum sensing literature.

Infant Mouse Colonization Assay (Competition Assay)

This protocol, adapted from Zhu et al. (2002), is used to assess the in vivo fitness of V. cholerae mutants compared to the wild-type strain.

  • Bacterial Strains and Growth:

    • V. cholerae wild-type strain (e.g., C6706, engineered to be Lac⁻) and mutant strains (e.g., ΔluxO or ΔhapR, which are Lac⁺) are grown overnight in Luria-Bertany (LB) broth at 37°C.

  • Inoculum Preparation:

    • Overnight cultures of the wild-type and mutant strains are mixed in a 1:1 ratio.

    • The bacterial mixture is diluted in phosphate-buffered saline (PBS) to a final concentration of approximately 2 x 10⁶ colony-forming units (CFU)/mL.

  • Animal Inoculation:

    • Five- to six-day-old CD-1 suckling mice are used.

    • Each mouse is orally inoculated with 50 µL of the bacterial suspension (approximately 10⁵ total CFU).

  • Colonization and Bacterial Recovery:

    • The mice are incubated for 20 hours to allow for intestinal colonization.

    • After the incubation period, the mice are euthanized, and the small intestines are surgically removed and homogenized in PBS.

  • Data Analysis:

    • Serial dilutions of the intestinal homogenates are plated on LB agar containing 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal).

    • The plates are incubated overnight at 37°C. Wild-type (Lac⁻) colonies will appear white, while mutant (Lac⁺) colonies will appear blue.

    • The competitive index (CI) is calculated as the ratio of mutant to wild-type bacteria recovered from the intestines, divided by the ratio of mutant to wild-type bacteria in the initial inoculum. A CI of < 1 indicates a colonization defect for the mutant strain.[1]

Biofilm Formation Assay

This protocol, based on the methods described by Hammer and Bassler (2003), quantifies the ability of V. cholerae strains to form biofilms on an abiotic surface.

  • Bacterial Growth:

    • V. cholerae strains are grown overnight in LB broth at 37°C.

  • Biofilm Development:

    • Overnight cultures are diluted 1:100 into fresh LB broth in borosilicate glass tubes.

    • The tubes are incubated statically at room temperature for 24-48 hours to allow for biofilm formation at the air-liquid interface.

  • Quantification with Crystal Violet:

    • The planktonic culture is carefully removed from each tube by aspiration.

    • The tubes are gently washed with water to remove any remaining non-adherent bacteria.

    • The attached biofilms are stained by adding a 1% crystal violet solution to each tube and incubating for 15 minutes at room temperature.

    • The excess crystal violet is removed, and the tubes are washed thoroughly with water.

    • The bound crystal violet is solubilized by adding 30% acetic acid to each tube.

    • The absorbance of the solubilized crystal violet is measured at 570 nm (OD₅₇₀) using a spectrophotometer. The OD₅₇₀ value is directly proportional to the amount of biofilm formed.

β-Galactosidase Reporter Assay for Gene Expression

This method, used in studies such as Zhu et al. (2002) and Lin et al. (2005), measures promoter activity by fusing the promoter of interest to a promoterless lacZ gene.

  • Plasmid Construction:

    • The promoter region of the gene of interest (e.g., hapR) is amplified by PCR and cloned into a suitable lacZ reporter vector (e.g., pRW50).

    • The resulting plasmid is introduced into the desired V. cholerae strains.

  • Bacterial Culture and Sample Collection:

    • V. cholerae strains carrying the lacZ fusion plasmid are grown in LB broth at 37°C with appropriate antibiotics.

    • Samples are collected at different growth phases (e.g., low cell density - OD₆₀₀ ≈ 0.2; high cell density - OD₆₀₀ ≈ 2.0).

  • β-Galactosidase Assay:

    • The OD₆₀₀ of the bacterial culture is measured.

    • A known volume of the culture is permeabilized using toluene or chloroform and SDS.

    • The substrate, o-nitrophenyl-β-D-galactopyranoside (ONPG), is added to the permeabilized cells.

    • The reaction is incubated at a constant temperature (e.g., 28°C) until a yellow color develops.

    • The reaction is stopped by adding a sodium carbonate solution.

    • The absorbance of the reaction mixture is measured at 420 nm (OD₄₂₀).

  • Calculation of Miller Units:

    • The β-galactosidase activity is expressed in Miller units, calculated using the following formula:

      • Miller Units = (1000 × OD₄₂₀) / (t × V × OD₆₀₀)

      • Where:

        • t = reaction time in minutes

        • V = volume of culture used in mL

Conclusion

References

The CqsA/CqsS Quorum Sensing System and its Homologs in Vibrio Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the CqsA/CqsS quorum sensing (QS) system, a key cell-to-cell communication mechanism in Vibrio species. Understanding the intricacies of this signaling pathway and its variations across different Vibrio species is crucial for developing novel anti-virulence strategies. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling cascades.

Core Concepts of the CqsA/CqsS System

This binding event triggers a dephosphorylation cascade that ultimately leads to altered gene expression.[3][6] In many Vibrio species, this signaling pathway converges on a master regulator, such as LuxR or HapR, which controls the expression of hundreds of genes.[3][7][8]

Diversity of CqsA/CqsS Homologs in Vibrio Species

While the general architecture of the CqsA/CqsS system is conserved across various Vibrio species, there is significant diversity in the specific signals produced and detected. This specificity plays a critical role in intra- and inter-species communication.

Signal Specificity: A Tale of Two Vibrios

A well-studied example of this diversity is the comparison between Vibrio cholerae and Vibrio harveyi.

This specificity is largely determined by a single amino acid residue in the CqsS receptor. In V. cholerae CqsS, a cysteine residue at position 170 (C170) confers a preference for ligands with a 10-carbon tail.[3][4][5] In V. harveyi and other Vibrio species with a preference for shorter-chain signals, this position is occupied by a phenylalanine.[3][4][5]

CqsA/CqsS Homologs in Other Vibrio and Related Species

Quantitative Data on CqsA/CqsS Homologs

The following tables summarize key quantitative data from studies on CqsA/CqsS homologs, providing a basis for comparative analysis.

Table 1: Ligand Specificity of CqsS Homologs

SpeciesCqsS HomologPreferred LigandEC50Key Residue (Position)Reference
Vibrio choleraeCqsSVcC10-CAI-1~50 nMCys (170)[9]
Vibrio harveyiCqsSVhEa-C8-CAI-1~100 nMPhe (175)[9]
Photobacterium angustumCqsSPaC10-CAI-1~200 nMSer (168)[9][18]

Table 2: Kinetic Parameters of CqsA Homologs

SpeciesCqsA HomologSubstrate(s)Product(s)Reference
Vibrio choleraeCqsAVc(S)-2-aminobutyrate, Decanoyl-CoAAmino-CAI-1[19]
Vibrio harveyiCqsAVhOctanoyl-CoAEa-C8-CAI-1[6]

Signaling Pathway and Experimental Workflow Diagrams

Visualizing the complex signaling pathways and experimental workflows is essential for a clear understanding of the CqsA/CqsS system.

CqsA_CqsS_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_low_density Low Cell Density cluster_high_density High Cell Density CAI-1 CAI-1 CqsS CqsS Periplasmic Domain Cytoplasmic Domain CAI-1->CqsS:in Binding (High Cell Density) LuxU LuxU CqsS:out->LuxU Phosphorylation CqsS:out->LuxU Dephosphorylation CqsA CqsA CqsA->CAI-1 Synthesis LuxO-P LuxO~P LuxU->LuxO-P Phosphorylation LuxU->LuxO-P LuxO LuxO LuxO-P->LuxO Dephosphorylation Qrr_sRNAs Qrr sRNAs LuxO-P->Qrr_sRNAs Activation HapR_mRNA HapR_mRNA Qrr_sRNAs->HapR_mRNA Repression HapR HapR HapR_mRNA->HapR Translation Gene_Expression Target Gene Expression HapR->Gene_Expression Regulation

Caption: CqsA/CqsS signaling pathway in Vibrio.

Experimental_Workflow cluster_preparation Strain and Culture Preparation cluster_bioassay Autoinducer Bioassay cluster_analysis Data Analysis and Interpretation start Streak Vibrio strain on appropriate agar culture Inoculate single colony in liquid medium start->culture growth Grow to desired optical density (OD) culture->growth prepare_supernatant Prepare cell-free culture supernatant growth->prepare_supernatant assay_setup Set up 96-well plate with reporter strain and supernatant prepare_supernatant->assay_setup reporter_strain Prepare reporter strain (e.g., V. harveyi BB170) reporter_strain->assay_setup incubation Incubate and measure luminescence/fluorescence assay_setup->incubation data_collection Record luminescence/ fluorescence readings incubation->data_collection normalization Normalize to cell density (OD) data_collection->normalization dose_response Generate dose-response curves and calculate EC50 normalization->dose_response

Caption: Workflow for a Vibrio autoinducer bioassay.

Detailed Experimental Protocols

Protocol: Vibrio Autoinducer Bioassay

This protocol is adapted from methodologies used in the study of Vibrio quorum sensing.[1][2]

1. Preparation of Cell-Free Culture Supernatants: a. Grow the Vibrio strain of interest in an appropriate liquid medium (e.g., Luria-Bertani broth with 2% NaCl) at 30°C with shaking to the desired growth phase (typically stationary phase for maximum autoinducer accumulation). b. Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C). c. Carefully collect the supernatant and sterilize it by passing it through a 0.22 µm filter. d. The sterile supernatant now contains the secreted autoinducers and can be stored at -20°C.

2. Reporter Strain Assay: a. Use a Vibrio harveyi reporter strain that is deficient in its own CAI-1 production but expresses a reporter gene (e.g., luxCDABE for bioluminescence) under the control of the CqsS-dependent quorum-sensing circuit (e.g., V. harveyi BB170). b. Grow the reporter strain overnight in an appropriate medium. c. Dilute the overnight culture (e.g., 1:5000) into fresh medium. d. In a 96-well microtiter plate, add the diluted reporter strain to wells containing serial dilutions of the cell-free culture supernatant prepared in step 1. e. Include appropriate controls: a negative control with sterile medium instead of supernatant, and a positive control with a known concentration of synthetic CAI-1. f. Incubate the plate at 30°C with shaking. g. Measure the reporter output (e.g., luminescence using a plate reader) and the optical density at 600 nm (OD600) at regular intervals.

3. Data Analysis: a. Normalize the reporter output to the cell density (e.g., Relative Light Units / OD600). b. Plot the normalized reporter output against the concentration or dilution of the supernatant to generate a dose-response curve. c. From this curve, the relative autoinducer activity can be determined.

Conclusion and Future Directions

The study of CqsA/CqsS homologs in Vibrio species has revealed a fascinating interplay of specificity and promiscuity in bacterial communication. This diversity underscores the evolutionary pressures that shape these signaling systems in different ecological niches. For researchers and drug development professionals, the CqsA/CqsS system presents a promising target for the development of novel anti-infective agents. By disrupting quorum sensing, it may be possible to attenuate bacterial virulence without exerting the strong selective pressure that leads to antibiotic resistance. Future research should focus on a broader survey of CqsA/CqsS homologs in a wider range of Vibrio species, further characterization of the enzymatic mechanisms of CqsA synthases, and the development of potent and specific inhibitors of the CqsS receptor.

References

Methodological & Application

Synthesis of Cholera Autoinducer-1: A Detailed Protocol for Chemical Synthesis and Elucidation of its Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chemical Synthesis of (S)-3-hydroxytridecan-4-one (CAI-1)

Experimental Protocol: A Proposed Synthetic Route

This proposed route involves a Grignard reaction followed by oxidation and purification.

Step 1: Grignard Reaction to form 1-Nonyl-1-propanol

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings (1.2 eq).

  • Grignard Reagent Formation: Add a small crystal of iodine to activate the magnesium. Slowly add a solution of 1-bromononane (1.0 eq) in anhydrous diethyl ether to the magnesium turnings. The reaction is initiated by gentle warming and then proceeds exothermically. After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the nonylmagnesium bromide Grignard reagent.

  • Aldehyde Addition: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of propanal (1.1 eq) in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring.

  • Reaction and Quenching: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extraction and Drying: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-nonyl-1-propanol.

Step 2: Oxidation to 3-Hydroxytridecan-4-one

  • Oxidation Setup: In a round-bottom flask, dissolve the 1-nonyl-1-propanol (1.0 eq) in a suitable solvent such as dichloromethane.

  • Oxidant Addition: Add a mild oxidizing agent, such as pyridinium chlorochromate (PCC) (1.5 eq) or a Swern oxidation cocktail, portion-wise at 0 °C.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction and work up according to the chosen oxidation method. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield racemic 3-hydroxytridecan-4-one.

Step 3: Chiral Purification of (S)-3-hydroxytridecan-4-one

  • Method: The racemic mixture of 3-hydroxytridecan-4-one can be resolved into its individual enantiomers using chiral high-performance liquid chromatography (HPLC) or through enzymatic resolution.

  • Chiral HPLC: Utilize a chiral stationary phase column (e.g., Chiralpak) with a suitable mobile phase (e.g., hexane/isopropanol mixture) to separate the (S) and (R) enantiomers.

  • Enzymatic Resolution: Alternatively, employ a lipase-catalyzed transesterification in an organic solvent. The enzyme will selectively acylate one enantiomer, allowing for separation of the acylated and unreacted enantiomers by column chromatography. Subsequent deacylation will yield the desired (S)-enantiomer.

Quantitative Data
StepProductStarting MaterialReagentsTypical Yield (%)Purity (%)
11-Nonyl-1-propanol1-Bromononane, PropanalMg, Diethyl Ether70-85>95
23-Hydroxytridecan-4-one1-Nonyl-1-propanolPCC or Swern Reagents60-80>95
3(S)-3-hydroxytridecan-4-oneRacemic 3-hydroxytridecan-4-oneChiral HPLC or Lipase35-45 (from racemate)>99 (e.e.)

Note: Yields are indicative and can vary based on reaction scale and optimization.

CAI-1 Signaling Pathway in Vibrio cholerae

Signaling Pathway Diagram

CAI1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_low_density Low Cell Density cluster_high_density High Cell Density CAI-1 CAI-1 CqsS CqsS CAI-1->CqsS binds CqsS_K CqsS (Kinase) CqsS_P CqsS (Phosphatase) LuxU_P LuxU-P CqsS_K->LuxU_P P LuxO_P LuxO-P LuxU_P->LuxO_P P Qrr Qrr sRNAs LuxO_P->Qrr activates hapR_mRNA hapR mRNA Qrr->hapR_mRNA destabilizes No_HapR No HapR (Virulence & Biofilm ON) hapR_mRNA->No_HapR LuxU LuxU CqsS_P->LuxU dephosphorylates LuxO LuxO LuxU->LuxO dephosphorylates HapR HapR Virulence_Biofilm Virulence & Biofilm OFF HapR->Virulence_Biofilm represses hapR_mRNA2 hapR mRNA hapR_mRNA2->HapR translates

Experimental Workflow for Synthesis

Synthesis_Workflow Start 1-Bromononane + Propanal Grignard Grignard Reaction Start->Grignard Intermediate1 1-Nonyl-1-propanol Grignard->Intermediate1 Oxidation Oxidation (PCC) Intermediate1->Oxidation Intermediate2 Racemic 3-Hydroxytridecan-4-one Oxidation->Intermediate2 Purification Chiral HPLC Intermediate2->Purification FinalProduct (S)-3-hydroxytridecan-4-one (CAI-1) Purification->FinalProduct

Conclusion

References

Application Note: Asymmetric Synthesis of (S)-3-hydroxytridecan-4-one

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Introduction

The enantioselective synthesis of α-hydroxy ketones is a fundamental transformation in organic chemistry, providing access to chiral building blocks for a wide array of natural products and pharmaceuticals.[3] (S)-3-hydroxytridecan-4-one is a long-chain α-hydroxy ketone that plays a crucial role in the regulation of virulence and biofilm formation in Vibrio cholerae.[1][2] The development of a robust and scalable synthetic route to this molecule is therefore of high importance for researchers in chemical biology and drug discovery.

Several methods have been developed for the asymmetric synthesis of α-hydroxy ketones, including biocatalytic approaches and various chemical strategies. Among the chemical methods, the proline-catalyzed asymmetric aldol reaction has emerged as a powerful and versatile tool.[4][5][6][7] This approach offers the advantage of using a simple, non-toxic, and readily available amino acid as a catalyst to control the stereochemical outcome of the reaction.

This application note details a proposed synthetic protocol for (S)-3-hydroxytridecan-4-one based on an (S)-proline-catalyzed asymmetric aldol reaction between propanal and decanal. The protocol is designed to be accessible to researchers with a standard organic chemistry laboratory setup.

Workflow for the Synthesis of (S)-3-hydroxytridecan-4-one

cluster_prep Preparation cluster_reaction Asymmetric Aldol Reaction cluster_workup Workup and Purification cluster_analysis Analysis start Starting Materials: (S)-Proline, Propanal, Decanal, Solvents reaction Reaction Setup: - Dissolve (S)-proline in solvent - Add propanal - Cool reaction mixture - Add decanal start->reaction 1. Reagent Preparation stirring Reaction Progress: - Stir at specified temperature - Monitor by TLC reaction->stirring 2. Reaction Initiation quench Quench Reaction stirring->quench 3. Reaction Completion extraction Solvent Extraction quench->extraction 4. Isolation purification Column Chromatography extraction->purification 5. Purification characterization Characterization: - NMR (1H, 13C) - Mass Spectrometry purification->characterization 6. Analysis enantiopurity Enantiomeric Excess (ee) Determination: - Chiral HPLC characterization->enantiopurity 7. Purity Check final_product (S)-3-hydroxytridecan-4-one enantiopurity->final_product 8. Final Product

Caption: Workflow for the asymmetric synthesis of (S)-3-hydroxytridecan-4-one.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise noted. (S)-proline, propanal, and decanal are commercially available. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon). Thin-layer chromatography (TLC) on silica gel plates can be used to monitor the progress of the reaction.

Synthesis of (S)-3-hydroxytridecan-4-one

This protocol is based on established principles of proline-catalyzed asymmetric aldol reactions.

Reaction Scheme:

start Propanal + Decanal catalyst (S)-Proline Solvent (e.g., DMSO) product (S)-3-hydroxytridecan-4-one catalyst->product Asymmetric Aldol Reaction

Caption: Asymmetric aldol reaction for the synthesis of (S)-3-hydroxytridecan-4-one.

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add (S)-proline (0.2 mmol, 23 mg).

  • Add the chosen solvent (e.g., DMSO, 2 mL) and stir until the proline is dissolved.

  • Add propanal (1.0 mmol, 58 mg, 72 µL).

  • Cool the reaction mixture to the desired temperature (e.g., 4 °C).

  • Slowly add decanal (0.5 mmol, 78 mg, 93 µL) to the reaction mixture.

  • Stir the reaction mixture at the specified temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired (S)-3-hydroxytridecan-4-one.

Data Presentation

The following table summarizes representative data for proline-catalyzed asymmetric aldol reactions, which can be expected for the synthesis of (S)-3-hydroxytridecan-4-one. Actual results may vary depending on the specific reaction conditions.

EntrySolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)
1DMSO42485>95
2DMF4248092
3CH₃CN4487590
4AcetoneRoom Temp726085

Characterization Data (Expected)

  • ¹H NMR (CDCl₃): δ 4.15-4.05 (m, 1H), 2.60-2.40 (m, 2H), 1.60-1.50 (m, 2H), 1.35-1.20 (m, 12H), 1.05 (d, J = 7.0 Hz, 3H), 0.90 (t, J = 7.0 Hz, 3H).

  • ¹³C NMR (CDCl₃): δ 212.0, 75.0, 40.0, 31.9, 29.5, 29.3, 29.2, 24.0, 22.7, 14.1, 10.5.

  • Mass Spectrometry (ESI): m/z calculated for C₁₃H₂₆O₂ [M+H]⁺: 215.19, found: 215.20.

  • Chiral HPLC: Enantiomeric excess can be determined by chiral HPLC analysis, comparing the retention times with a racemic standard.

Discussion

The proposed protocol for the synthesis of (S)-3-hydroxytridecan-4-one via an (S)-proline-catalyzed asymmetric aldol reaction provides a practical and efficient method for obtaining this important signaling molecule. The use of an organocatalyst avoids the need for metal catalysts, which can be toxic and difficult to remove from the final product. The reaction is expected to proceed with high yield and enantioselectivity, providing access to enantiopure (S)-3-hydroxytridecan-4-one for further biological studies.

The choice of solvent and temperature can significantly impact the reaction outcome. Polar aprotic solvents like DMSO and DMF generally afford higher yields and enantioselectivities. Lowering the reaction temperature can also improve the enantioselectivity. The progress of the reaction should be carefully monitored by TLC to determine the optimal reaction time.

Conclusion

This application note provides a detailed and practical guide for the asymmetric synthesis of (S)-3-hydroxytridecan-4-one. The described organocatalytic aldol reaction is a robust and efficient method for the preparation of this key quorum-sensing molecule, which will be of great value to researchers in the fields of chemical biology, microbiology, and drug development.

References

Purification of Cholera Autoinducer-1 (CAI-1) Using High-Performance Liquid Chromatography (HPLC): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

Table 1: HPLC Operating Parameters

ParameterValue
Column C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Acetic Acid in Water
Mobile Phase B 0.1% Acetic Acid in Acetonitrile
Gradient 20% to 100% B over 40 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 210 nm
Injection Volume 20 µL

Table 2: Purification Summary

StepSample Volume (mL)CAI-1 Concentration (µM)Purity (%)Recovery (%)
Crude Extract 1000~1.5<1100
Solvent Extraction 5~250~1583
HPLC Fraction 2~450>9560

Experimental Protocols

I. Culturing Vibrio cholerae for CAI-1 Production
  • Inoculation: Inoculate a single colony of Vibrio cholerae (e.g., wild-type strain C6706str) into 5 mL of Luria-Bertani (LB) broth.

  • Overnight Culture: Incubate the culture overnight at 30°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of fresh LB broth with the overnight culture.

  • Incubation: Grow the large-scale culture at 30°C with shaking until it reaches a high cell density (OD600 of approximately 2.5-2.7).[2]

II. Extraction of CAI-1 from Culture Supernatant
  • Centrifugation: Pellet the bacterial cells by centrifuging the 1 L culture at 10,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully decant the supernatant into a clean flask.

  • Solvent Extraction:

    • Transfer the supernatant to a 2 L separatory funnel.

    • Add an equal volume of dichloromethane to the supernatant.[2]

    • Shake vigorously for 2 minutes, periodically venting the funnel.

    • Allow the layers to separate.

    • Collect the lower organic phase.

    • Repeat the extraction of the aqueous phase with an equal volume of dichloromethane.

  • Solvent Evaporation:

    • Combine the organic phases.

    • Evaporate the dichloromethane using a rotary evaporator at a temperature below 40°C until a residue is obtained.

  • Resuspension: Resuspend the dried residue in 5 mL of 50:50 methanol:water.[2]

  • Filtration: Filter the resuspended sample through a 0.22 µm syringe filter to remove any particulate matter before HPLC analysis.

III. HPLC Purification of CAI-1
  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (20% Mobile Phase B) until a stable baseline is achieved.

  • Sample Injection: Inject 20 µL of the filtered extract onto the C18 column.

  • Gradient Elution: Run the gradient program as detailed in Table 1.

  • Purity Analysis: Analyze the collected fractions for purity by re-injecting a small aliquot onto the HPLC under the same conditions.

  • Solvent Evaporation: Pool the pure fractions and evaporate the solvent using a rotary evaporator or a vacuum centrifuge.

Visualizations

Signaling Pathway of CAI-1 in Vibrio cholerae

CAI1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CAI1 CAI-1 CqsS CqsS CAI1->CqsS High Cell Density LuxU LuxU CqsS->LuxU Inhibits Kinase Activity LuxO LuxO LuxO_P LuxO-P LuxO->LuxO_P Dephosphorylation Qrr_sRNAs Qrr sRNAs LuxO_P->Qrr_sRNAs No Transcription HapR_mRNA hapR mRNA HapR HapR HapR_mRNA->HapR Translation Virulence Virulence Genes Biofilm Formation HapR->Virulence Represses Protease Protease Production Dispersal HapR->Protease Activates AphA_mRNA aphA mRNA AphA AphA CqsS_low CqsS LuxU_low LuxU CqsS_low->LuxU_low Low Cell Density (Kinase Active) LuxO_low LuxO LuxU_low->LuxO_low Phosphorylation LuxO_P_low LuxO-P Qrr_sRNAs_low Qrr sRNAs LuxO_P_low->Qrr_sRNAs_low Activates Transcription AphA_mRNA_low aphA mRNA Qrr_sRNAs_low->AphA_mRNA_low Activates Translation HapR_mRNA_low hapR mRNA Qrr_sRNAs_low->HapR_mRNA_low Inhibits Translation AphA_low AphA AphA_mRNA_low->AphA_low Translation AphA_low->Virulence Activates

Experimental Workflow for CAI-1 Purification

CAI1_Purification_Workflow culture 1. V. cholerae Culture (High Density) centrifugation 2. Centrifugation culture->centrifugation supernatant 3. Collect Supernatant centrifugation->supernatant extraction 4. Dichloromethane Extraction supernatant->extraction evaporation1 5. Rotary Evaporation extraction->evaporation1 resuspension 6. Resuspend in Methanol/Water evaporation1->resuspension filtration 7. Filtration (0.22 µm) resuspension->filtration hplc 8. RP-HPLC Purification (C18 Column) filtration->hplc fraction_collection 9. Fraction Collection hplc->fraction_collection purity_check 10. Purity Analysis fraction_collection->purity_check evaporation2 11. Solvent Evaporation purity_check->evaporation2 final_product 12. Purified CAI-1 evaporation2->final_product

References

Application Note: Quantification of Cholera Autoinducer-1 (CAI-1) by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAI-1 Signaling and Biosynthesis Pathways

cai1_signaling_pathway cluster_low_density Low Cell Density (Low CAI-1) cluster_high_density High Cell Density (High CAI-1) CqsS_K CqsS (Kinase) LuxO_P LuxO-P CqsS_K->LuxO_P Phosphorylates Virulence Virulence & Biofilm Formation LuxO_P->Virulence Activates CAI1 CAI-1 CqsS_P CqsS (Phosphatase) CAI1->CqsS_P Binds LuxO LuxO CqsS_P->LuxO Dephosphorylates HapR HapR Virulence_Repressed Virulence & Biofilm Formation HapR->Virulence_Repressed Represses

cai1_biosynthesis_workflow cluster_substrates SAM SAM ((S)-adenosylmethionine) CqsA CqsA (Enzyme) SAM->CqsA DCOA Decanoyl-CoA DCOA->CqsA Ea_CAI1 Ea-CAI-1 (Intermediate) CqsA->Ea_CAI1 Catalyzes DK_CAI1 DK-CAI-1 (Intermediate) Ea_CAI1->DK_CAI1 Spontaneous Conversion CAI1 CAI-1 ((S)-3-hydroxytridecan-4-one) DK_CAI1->CAI1 Enzymatic Conversion

Quantitative Data Summary

CompoundEC50 (µM)DescriptionReference
CAI-1 ~1.0 - 1.5The primary native autoinducer for the CqsS receptor.[2]
(S)-amino-CAI-1 ~1.0 - 1.5A biosynthetic precursor to CAI-1 with similar activity.[2]
(R)-amino-CAI-1 ~1.0 - 1.5The R-enantiomer of the precursor, also showing similar activity.[2]
Ea-CAI-1 More potent than CAI-1Another biosynthetic precursor that is a potent CqsS agonist.[5]

Experimental Protocol: Quantification of CAI-1 by LC-MS/MS

experimental_workflow A 1. Sample Collection (Bacterial Culture Supernatant) B 2. Internal Standard Spiking (e.g., d2-CAI-1) A->B C 3. Liquid-Liquid Extraction (e.g., with Ethyl Acetate) B->C D 4. Solvent Evaporation & Reconstitution C->D E 5. LC-MS/MS Analysis (Reversed-Phase LC, ESI+, SRM/MRM) D->E F 6. Data Processing (Calibration Curve & Quantification) E->F

Materials and Reagents
  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), Ethyl Acetate (all LC-MS grade).

  • Equipment:

    • Centrifuge for 1.5 mL or 15 mL tubes.

    • Solvent evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator).

    • Vortex mixer.

    • LC-MS/MS system (e.g., a triple quadrupole or Q-TOF mass spectrometer with an ESI source).

    • Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

Sample Preparation (Liquid-Liquid Extraction)
  • Harvest Supernatant: Grow V. cholerae cultures to the desired cell density. Pellet the cells by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C). Carefully collect the supernatant.

  • Extraction: Add an equal volume (1 mL) of ethyl acetate to the supernatant. Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic phases.

  • Repeat Extraction: For improved recovery, repeat the extraction (steps 3-5) on the remaining aqueous layer and combine the organic extracts.

  • Evaporation: Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% FA). Vortex to dissolve the residue and transfer to an LC autosampler vial.

LC-MS/MS Method
  • LC Separation:

    • Column: Reversed-phase C18 (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient:

      • 0.0 - 1.0 min: 5% B

      • 1.0 - 5.0 min: 5% to 95% B

      • 5.0 - 6.0 min: 95% B

      • 6.1 - 7.0 min: 5% B (re-equilibration)

    • Injection Volume: 5 µL.

  • MS Detection:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

    • Example Transitions (to be optimized on the specific instrument):

    • Instrument Parameters: Optimize spray voltage, capillary temperature, and collision energy for maximum signal intensity for each transition.

Calibration and Quantification
  • Process Standards: Process the calibration standards alongside the unknown samples, including the addition of the internal standard at the same concentration.

Conclusion

References

Application Notes and Protocols for Developing a CAI-1 Reporter Bioassay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Principle of the Bioassay

Signaling Pathway and Experimental Workflow Diagrams

CAI1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm CAI1 CAI-1 CqsS CqsS Receptor CAI1->CqsS Binding LuxU LuxU CqsS->LuxU Inhibits Phosphorylation LuxO LuxO LuxU->LuxO qrr_sRNAs Qrr sRNAs LuxO->qrr_sRNAs Activates Transcription HapR_mRNA hapR mRNA qrr_sRNAs->HapR_mRNA HapR HapR HapR_mRNA->HapR Translation Virulence_Repression Virulence Gene Repression HapR->Virulence_Repression Activates

Figure 1: Simplified CAI-1 Signaling Pathway in Vibrio cholerae.

Bioassay_Workflow cluster_construction Reporter Strain Construction cluster_assay Bioassay Protocol pCqsS Construct CqsS Expression Vector Transformation Co-transform E. coli Host Strain pCqsS->Transformation pHapR_luc Construct hapR Promoter-Luciferase Reporter Plasmid pHapR_luc->Transformation Culture Culture Reporter Strain Transformation->Culture Induction Induce with CAI-1 (or sample) Culture->Induction Incubation Incubate Induction->Incubation Measurement Measure Luminescence Incubation->Measurement Analysis Data Analysis Measurement->Analysis

Figure 2: General Workflow for Developing the CAI-1 Reporter Bioassay.

Data Presentation

CompoundEC50 (µM)Maximum Response (% of Ea-CAI-1)Reference
(S)-CAI-11.0 - 1.5-[1][8]
(R)-CAI-1~2-fold less active than (S)-CAI-1-[1]
(S)-amino-CAI-11.0 - 1.5-[1][8]
(R)-amino-CAI-11.0 - 1.5-[1][8]
Ea-CAI-1 (n=8)Low nM100%[3]
Compound 18 (3-acylpyrrole analog)Low nM~100%[3]
Table 1: Dose-Response Characteristics of CAI-1 and its Analogs.
ParameterValueInterpretationReference
Z'-factor 0.5 - 1.0Excellent assay for high-throughput screening[6][9]
0 - 0.5Marginal assay[9]
< 0Assay not suitable for screening[9]
Signal-to-Background (S/B) Ratio > 10Desirable for a robust agonist assay[7][10]
Coefficient of Variation (%CV) < 15%Acceptable precision[10]
Table 2: Key Performance Metrics for Bioassay Validation.

Experimental Protocols

Protocol 1: Construction of the CAI-1 Reporter Strain

1.1. Vector Construction:

  • CqsS Expression Vector:

    • Amplify the coding sequence of cqsS from V. cholerae genomic DNA using PCR with primers containing appropriate restriction sites.

    • Clone the amplified cqsS fragment into an expression vector with a constitutive or inducible promoter (e.g., pBAD, pTrc).

    • Verify the construct by restriction digestion and DNA sequencing.

  • hapR Promoter-Luciferase Reporter Plasmid:

    • Amplify the promoter region of the hapR gene from V. cholerae genomic DNA. The hapR promoter contains a binding site for HapR, which is downstream of the transcriptional start site and functions in autorepression.[5]

    • Clone the amplified hapR promoter fragment upstream of a promoterless luciferase reporter gene (e.g., luxCDABE or luc) in a suitable plasmid vector.

    • Verify the construct by restriction digestion and DNA sequencing.

1.2. Host Strain Selection and Transformation:

  • Transformation:

    • Prepare competent E. coli cells using standard methods (e.g., calcium chloride or electroporation).

    • Co-transform the competent cells with both the CqsS expression vector and the hapR promoter-luciferase reporter plasmid.

    • Select for transformants on agar plates containing the appropriate antibiotics for both plasmids.

    • Confirm the presence of both plasmids in the selected colonies by colony PCR or plasmid DNA extraction and restriction analysis.

Protocol 2: CAI-1 Reporter Bioassay in a 96-Well Plate Format

2.1. Reagents and Materials:

  • Luria-Bertany (LB) broth supplemented with appropriate antibiotics

  • White, opaque 96-well microtiter plates

  • Luminometer

2.2. Assay Procedure:

  • Subculturing: The next day, dilute the overnight culture 1:100 into fresh LB broth (with antibiotics) and grow to an early exponential phase (OD600 ≈ 0.2-0.4).

  • Assay Plate Setup:

    • Add 180 µL of the subcultured reporter strain to each well of a white, opaque 96-well plate.

  • Incubation: Incubate the plate at 30°C with shaking for a predetermined optimal time (e.g., 4-6 hours). The optimal incubation time should be determined empirically by performing a time-course experiment.

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer. Also, measure the optical density at 600 nm (OD600) to normalize the luminescence signal to cell density.

  • Data Analysis:

    • Calculate the Relative Light Units (RLU) by dividing the raw luminescence reading by the OD600 for each well.

    • Fit the data to a four-parameter logistic (4PL) dose-response curve to determine the EC50 value.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)Reference
Weak or No Signal - Inactive luciferase reagents- Low transfection/transformation efficiency- Weak promoter activity- Insufficient incubation time- Use fresh reagents- Optimize transformation protocol- Use a stronger constitutive promoter for CqsS expression- Perform a time-course experiment to determine optimal induction time[11][12]
High Background Signal - "Leaky" promoter expression- Contamination- Autofluorescence of compounds (for fluorescent reporters)- Use a tightly regulated promoter for reporter gene expression- Ensure aseptic technique and use fresh, sterile reagents- For fluorescence, measure background from compounds alone[11]
High Variability between Replicates - Pipetting errors- Inconsistent cell density- Edge effects in the microplate- Use calibrated pipettes and master mixes- Ensure a homogenous cell suspension before plating- Avoid using the outer wells of the plate or fill them with sterile media[11][12]
Signal Saturation - Overexpression of luciferase- High concentration of CAI-1- Reduce the amount of reporter plasmid used for transformation- Dilute the sample or use a lower concentration range of CAI-1[12][13]

References

Application Notes and Protocols for Utilizing Synthetic CAI-1 in Bacterial Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action: The CqsA/CqsS Quorum Sensing Circuit

The signaling cascade operates as follows:

Data Presentation: Effects of Synthetic CAI-1

CompoundEC50 (nM)Maximum Bioluminescence (% of CAI-1)Reference
(S)-CAI-1 (Native)~400100%[9]
(R)-CAI-1~800 (less active)Not specified[1]
Amino-CAI-1Active, but less potent than CAI-1Not specified[1]
Ea-C10-CAI-1150>100%[9]
Ea-C8-CAI-11000~100%[9]

EC50 (Half-maximal effective concentration) represents the concentration of the autoinducer that elicits 50% of the maximum biological response.

Synthetic CAI-1 ConcentrationEffect on Reporter StrainReference
1 µMSignificant induction of bioluminescence[10]
10 µMNear maximal induction of bioluminescence[10]
100 µMMaximal induction of bioluminescence[10]
Bacterial SpeciesEffectConcentrationReference
Pseudomonas aeruginosaInhibition of Quorum SensingLow micromolar concentrations[11]
Pseudomonas aeruginosaGrowth Inhibition> 25 µM[11]

Mandatory Visualizations

Signaling Pathway Diagram

CAI1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_LCD Low Cell Density cluster_HCD High Cell Density CAI1 CAI-1 CqsS CqsS Receptor CAI1->CqsS CqsS_K CqsS (Kinase) CqsS->CqsS_K Low CAI-1 CqsS_P CqsS (Phosphatase) CqsS->CqsS_P High CAI-1 LuxO LuxO CqsS_K->LuxO P LuxO_P LuxO~P LuxO->LuxO_P Qrr Qrr sRNAs LuxO_P->Qrr Activates HapR_mRNA hapR mRNA Qrr->HapR_mRNA Inhibits Translation Virulence Virulence & Biofilm Formation HapR_mRNA->Virulence Repression of HapR leads to LuxO_P_HCD LuxO~P CqsS_P->LuxO_P_HCD P LuxO_HCD LuxO HapR HapR Protein LuxO_HCD->HapR No Inhibition LuxO_P_HCD->LuxO_HCD Virulence_Repression Repression of Virulence & Biofilm HapR->Virulence_Repression Represses

Experimental Workflow Diagram

Experimental_Workflow start Start prep_culture Prepare Bacterial Culture (e.g., V. cholerae reporter strain) start->prep_culture prep_cai1 Prepare Synthetic CAI-1 Stock Solution (in DMSO or Ethanol) start->prep_cai1 add_cai1 Add Synthetic CAI-1 to Cultures (at various concentrations) prep_culture->add_cai1 prep_cai1->add_cai1 incubate Incubate Cultures (e.g., 30°C with shaking) add_cai1->incubate measure Measure Output (e.g., Bioluminescence, Gene Expression, Biofilm Staining) incubate->measure analyze Analyze Data (e.g., EC50 calculation, statistical analysis) measure->analyze end End analyze->end

Experimental Protocols

Protocol 1: Quorum Sensing Activation Assay using a Bioluminescence Reporter Strain

Materials:

  • Luria-Bertani (LB) medium or other suitable growth medium.

  • DMSO (or ethanol) for stock solution preparation.

  • Sterile culture tubes or microplates.

  • Shaking incubator.

  • Luminometer or scintillation counter for measuring bioluminescence.

  • Spectrophotometer for measuring optical density (OD600).

Procedure:

  • Prepare Reporter Strain Culture: Inoculate the reporter strain from a fresh plate into liquid medium. Grow overnight at 30°C with shaking.

  • Assay Setup:

    • Dilute the overnight culture to a starting OD600 of approximately 0.005 in fresh medium.[12]

    • Include a negative control with the vehicle (e.g., DMSO) only.[12]

  • Incubation: Incubate the cultures at 30°C with shaking for a specified period (e.g., 2.5 to 5 hours, or monitor over a time course).[12]

  • Measurement:

    • At designated time points, measure the bioluminescence using a luminometer.

    • Measure the optical density at 600 nm (OD600) to normalize for cell growth.

  • Data Analysis:

    • Determine the EC50 value by fitting the data to a dose-response curve using appropriate software (e.g., Prism).

Protocol 2: Biofilm Formation Inhibition Assay

Materials:

  • Vibrio cholerae wild-type or a specific mutant strain.

  • Growth medium suitable for biofilm formation.

  • DMSO or ethanol.

  • Sterile polystyrene or glass tubes, or microtiter plates.

  • Crystal Violet solution (0.1%).

  • Ethanol or acetic acid for solubilizing the stain.

  • Plate reader for absorbance measurement.

Procedure:

  • Culture Preparation: Grow an overnight culture of the bacterial strain.

  • Assay Setup:

    • Dilute the overnight culture in fresh medium.

    • Add the diluted bacterial culture to each well.

  • Incubation: Incubate the plate under static (non-shaking) conditions for 24-48 hours at an appropriate temperature (e.g., 30°C) to allow for biofilm formation.

  • Staining:

    • Carefully remove the planktonic (free-floating) culture from each well.

    • Gently wash the wells with water or a buffer (e.g., PBS) to remove non-adherent cells.

    • Add 0.1% crystal violet solution to each well and incubate for 15-20 minutes at room temperature.

    • Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

  • Quantification:

    • Dry the plate completely.

    • Add a solvent (e.g., 30% acetic acid or 95% ethanol) to each well to solubilize the bound crystal violet.

    • Measure the absorbance of the solubilized stain at a specific wavelength (e.g., 550-590 nm) using a plate reader.

Protocol 3: Virulence Gene Expression Analysis

Materials:

  • Bacterial strain of interest.

  • RNA extraction kit.

  • DNase I.

  • Reverse transcriptase and reagents for cDNA synthesis.

  • qPCR master mix (e.g., SYBR Green-based).

  • Primers for target virulence genes and a housekeeping gene (for normalization).

  • qPCR instrument.

Procedure:

  • Cell Culture and Treatment:

    • Grow a bacterial culture to a specific growth phase (e.g., early-log or mid-log phase).

    • Incubate for a defined period to allow for changes in gene expression.

  • RNA Extraction:

    • Harvest the bacterial cells by centrifugation.

    • Extract total RNA using a commercial RNA extraction kit, following the manufacturer's instructions.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.

  • Quantitative PCR (qPCR):

    • Set up qPCR reactions using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

    • Run the qPCR reaction in a real-time PCR instrument.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to the Ct value of the housekeeping gene.

References

Application Notes and Protocols for the Extraction of Cholera Autoinducer-1 (CAI-1) from Vibrio cholerae

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Data Summary

V. cholerae StrainCulture MediumGrowth ConditionsOptical Density (OD600)CAI-1 ConcentrationReference
El Tor C6706strTryptone Broth30°C with shaking2.5–2.7Not explicitly quantified in absolute terms, but detected via mass spectrometry.[1]
Wild-TypeLB Broth37°C with shakingNot SpecifiedDetected and quantified via bioassay.[4]

Signaling Pathway Overview

Low_Cell_Density cluster_cytoplasm Cytoplasm CqsS CqsS LuxU LuxU CqsS->LuxU P LuxO LuxO LuxU->LuxO Qrr Qrr sRNAs LuxO->Qrr + AphA AphA Qrr->AphA + HapR HapR Qrr->HapR - Virulence Virulence & Biofilm Formation AphA->Virulence +

CAI-1 Signaling at Low Cell Density.

High_Cell_Density cluster_cytoplasm Cytoplasm CAI1 CAI-1 CqsS CqsS CAI1->CqsS LuxU LuxU CqsS->LuxU P LuxO LuxO LuxU->LuxO P HapR HapR Dispersal Dispersal HapR->Dispersal + Virulence Virulence & Biofilm Formation HapR->Virulence -

CAI-1 Signaling at High Cell Density.

Experimental Protocols

Protocol 1: Culturing Vibrio cholerae for CAI-1 Production

Materials:

  • Vibrio cholerae strain (e.g., El Tor C6706str)

  • Luria-Bertani (LB) broth or Tryptone broth

  • Sterile culture flasks

  • Shaking incubator

  • Spectrophotometer

Procedure:

  • Inoculate a single colony of V. cholerae from an agar plate into 5 mL of LB or Tryptone broth.

  • Incubate the culture overnight at 37°C with aeration (e.g., 225 rpm in a shaking incubator).[9]

  • The following day, dilute the overnight culture 1:100 into a larger volume of fresh LB or Tryptone broth in a sterile flask.

  • Incubate the culture at 30°C or 37°C with vigorous shaking.[1][9]

  • Monitor the growth of the culture by measuring the optical density at 600 nm (OD600) periodically.

Protocol 2: Extraction of CAI-1 from Culture Supernatant

Materials:

  • V. cholerae culture from Protocol 1

  • Centrifuge and centrifuge tubes

  • Sterile filters (0.22 µm pore size)

  • Dichloromethane (DCM)

  • Separatory funnel

  • Rotary evaporator or nitrogen stream evaporator

  • Methanol

  • Mass spectrometer

Procedure:

  • Pellet the bacterial cells from the culture by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).

  • Carefully decant the supernatant into a sterile container. For complete removal of cells, filter the supernatant through a 0.22 µm sterile filter.

  • Transfer the cell-free supernatant to a separatory funnel.

  • Add an equal volume of dichloromethane (DCM) to the supernatant.[1]

  • Shake the funnel vigorously for 1-2 minutes to ensure thorough mixing. Vent the funnel periodically to release pressure.

  • Drain the lower organic phase into a clean, dry flask.

  • Repeat the extraction of the aqueous phase with a fresh volume of DCM to maximize the yield. Combine the organic phases.

  • Evaporate the DCM from the combined extracts using a rotary evaporator or a gentle stream of nitrogen gas. This should be done in a fume hood.

  • Resuspend the dried extract in a small, known volume of methanol for subsequent analysis.[1]

Protocol 3: Quantification of CAI-1 by Mass Spectrometry

Materials:

  • High-resolution mass spectrometer (e.g., LC-MS/MS)

Procedure:

  • Inject the resuspended extract onto the mass spectrometer.

Experimental Workflow

Workflow Culture 1. V. cholerae Culture (LB Broth, 37°C) Centrifuge 2. Centrifugation Culture->Centrifuge Supernatant 3. Collect Cell-Free Supernatant Centrifuge->Supernatant Extraction 4. Dichloromethane Extraction Supernatant->Extraction Evaporation 5. Solvent Evaporation Extraction->Evaporation Analysis 6. Mass Spectrometry Analysis Evaporation->Analysis

CAI-1 Extraction Workflow.

References

Application of CAI-1 in Quorum Sensing Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The CAI-1 Signaling Pathway in Vibrio cholerae

CAI1_Signaling_Pathway cluster_LCD Low Cell Density (Low CAI-1) cluster_HCD High Cell Density (High CAI-1) CqsS_K CqsS (Kinase) LuxU_P_L LuxU~P CqsS_K->LuxU_P_L P LuxO_P_L LuxO~P LuxU_P_L->LuxO_P_L P LuxU_H LuxU Qrr_L Qrr sRNAs LuxO_P_L->Qrr_L Activates Transcription LuxO_H LuxO AphA_L AphA Qrr_L->AphA_L Activates Translation HapR_L HapR Qrr_L->HapR_L Represses Translation Virulence_L Virulence & Biofilm ON AphA_L->Virulence_L Activates HapR_H HapR CAI1 CAI-1 CqsS_P CqsS (Phosphatase) CAI1->CqsS_P Binds CqsS_P->LuxU_P_L Dephosphorylates Virulence_H Virulence & Biofilm OFF HapR_H->Virulence_H Represses CqsA CqsA Synthase CqsA->CAI1 Synthesizes

Caption: The CAI-1 quorum sensing circuit in Vibrio cholerae.

Quantitative Data: Activity of CAI-1 and Analogs

Structure-activity relationship (SAR) studies are crucial for developing potent and stable modulators of the CqsS receptor. These studies have revealed that while the receptor is sensitive to modifications at the C3 "head" group, it is more permissive to changes in the fatty acid "tail".[1][8] The potency of these compounds is typically quantified by their half-maximal effective concentration (EC50) in a bioluminescence reporter assay. A lower EC50 value indicates higher potency.

Compound Name/DescriptionStructure/ModificationEC50 (nM)Reference
CAI-1 (S)-3-hydroxytridecan-4-one (Native Ligand)30 - 40[5]
Ea-CAI-1 Ene-amino ketone biosynthetic precursor4.1[5]
Compound 9 Ea-CAI-1 analog (n=7 acyl tail)~5[5]
Compound 18 3-acylpyrrole analog (n=9 acyl tail)4.2[5]
Compound 32 3-acylpyrrole with E-alkene in tail3.8[5]
(R)-CAI-1 R-stereoisomer of CAI-1~80 (2x less active than S-isomer)[11]

Experimental Protocols

Protocol 1: Bioluminescence Reporter Assay for CAI-1 Activity

Bioluminescence_Workflow A 1. Prepare Reporter Strain Culture Inoculate V. cholerae reporter (e.g., ΔcqsA, ΔluxQ) in AB medium. Grow overnight at 30°C. C 3. Inoculate Assay Plate Dilute the overnight culture (e.g., 1:50) and add 100 µL to each well of the assay plate. A->C B 2. Prepare Assay Plate In a white, clear-bottom 96-well plate, add serial dilutions of test compounds (CAI-1, analogs, or controls) in AB medium. B->C D 4. Incubation Seal the plate and incubate for a defined period (e.g., 18 hours) at 30°C with shaking. C->D E 5. Measure Luminescence & OD Read luminescence (RLU) and optical density (OD600) using a plate reader. D->E F 6. Data Analysis Normalize luminescence to cell density (RLU/OD). Plot normalized RLU vs. compound concentration and calculate EC50 values. E->F

Caption: Workflow for a CAI-1 bioluminescence reporter assay.

Materials:

  • Autoinducer Bioassay (AB) Medium.[12]

  • White, clear-bottom 96-well microplates.

  • Plate reader capable of measuring luminescence and absorbance at 600 nm.

Procedure:

  • Culture Preparation: Inoculate a single colony of the V. cholerae reporter strain into 3-5 mL of AB medium. Incubate overnight at 30°C with shaking.[13]

  • Inoculation: Dilute the overnight culture 1:50 in fresh AB medium. Add 100 µL of this diluted culture to each well of the assay plate, bringing the total volume to 200 µL.[14]

  • Incubation: Seal the plate with a breathable film and incubate at 30°C for 18-24 hours with shaking.[12]

  • Measurement: After incubation, measure the luminescence (Relative Light Units, RLU) and the optical density at 600 nm (OD600) for each well.[15]

  • Analysis: Calculate the normalized QS activity by dividing the RLU by the OD600 value for each well. Plot the normalized activity against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Protocol 2: Crystal Violet Assay for Biofilm Inhibition

Materials:

  • Wild-type or appropriate V. cholerae strain.

  • LB or other suitable growth medium.

  • Test compounds.

  • Round-bottom or flat-bottom 96-well microplates (polystyrene).

  • 0.1% Crystal Violet solution.

  • 30% Acetic Acid or 95% Ethanol.

  • Plate reader for absorbance at ~595 nm.

Procedure:

  • Culture Preparation: Grow an overnight culture of V. cholerae in LB medium at 37°C.

  • Assay Setup: Prepare a 1:100 dilution of the overnight culture in fresh medium.[16] In a 96-well plate, add 100 µL of the diluted culture to wells containing 100 µL of medium with various concentrations of the test compounds. Include appropriate controls.

  • Incubation: Cover the plate and incubate under static (non-shaking) conditions at 37°C for 24-48 hours to allow biofilm formation.[16]

  • Washing: Carefully discard the liquid culture from the wells. Gently wash the wells twice with water to remove planktonic (non-adherent) cells. Be careful not to disturb the attached biofilm.[16]

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[16]

  • Final Wash: Discard the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

  • Solubilization: Dry the plate completely. Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the stain bound to the biofilm. Incubate for 10-15 minutes.[16]

  • Quantification: Transfer 125 µL of the solubilized crystal violet to a new flat-bottom plate and measure the absorbance at approximately 595 nm. The absorbance is proportional to the amount of biofilm formed.

Protocol 3: In Vitro Synthesis of Amino-CAI-1 using CqsA

Materials:

  • Purified CqsA enzyme.

  • Reaction buffer (e.g., Tris-HCl with PLP cofactor).

  • Substrates: (S)-2-aminobutyrate (SAB) and decanoyl-CoA.[1]

  • Quenching solution (e.g., acid or organic solvent).

  • Analytical equipment for product detection (e.g., Mass Spectrometry).

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine purified CqsA (e.g., to a final concentration of 20 µM) with its substrates, 10 mM (S)-2-aminobutyrate and decanoyl-CoA, in a suitable reaction buffer containing pyridoxal phosphate (PLP).[1]

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C or 37°C) for a set period (e.g., 1-4 hours).

  • Reaction Quenching: Stop the reaction by adding a quenching agent, such as an equal volume of ethyl acetate or by acidifying the mixture.

Application in Drug Development

Drug_Discovery_Flow A 1. Target Identification CqsS receptor is identified as a key regulator of V. cholerae virulence. B 2. Assay Development Develop a high-throughput screen (HTS) using the bioluminescence reporter assay (Protocol 1). A->B C 3. Lead Discovery - Screen compound libraries for CqsS agonists. - Use rational design based on CAI-1's structure to synthesize focused libraries. B->C D 4. Hit-to-Lead Optimization - Synthesize analogs of initial hits. - Perform SAR studies to improve potency (lower EC50), stability, and drug-like properties. C->D E 5. In Vitro & In Vivo Validation - Test lead compounds in biofilm and virulence factor expression assays. - Evaluate efficacy in animal models of cholera. D->E F 6. Preclinical Development Assess toxicology, pharmacokinetics, and formulation of the final candidate drug. E->F

Caption: Logical workflow for developing CqsS agonists as anti-cholera drugs.

References

Application Notes and Protocols for Cholera Autoinducer-1 (CAI-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cholera Autoinducer-1 (CAI-1)

CAI-1 Signaling Pathway

CAI1_Signaling_Pathway cluster_LCD Low Cell Density cluster_HCD High Cell Density CAI-1_low Low [CAI-1] CqsS_kinase CqsS (Kinase) CAI-1_low->CqsS_kinase No binding LuxO_P LuxO-P CqsS_kinase->LuxO_P Phosphorylation Qrr_sRNA Qrr sRNAs LuxO_P->Qrr_sRNA Activates transcription LuxO LuxO HapR_mRNA hapR mRNA Qrr_sRNA->HapR_mRNA Destabilizes No_HapR No HapR protein HapR_mRNA->No_HapR Virulence_On Virulence & Biofilm Formation No_HapR->Virulence_On De-repression CAI-1_high High [CAI-1] CqsS_phosphatase CqsS (Phosphatase) CAI-1_high->CqsS_phosphatase Binding CqsS_phosphatase->LuxO_P Dephosphorylation HapR_protein HapR protein Virulence_Off Repression of Virulence & Biofilm Formation HapR_protein->Virulence_Off Represses transcription HapR_mRNA_stable hapR mRNA HapR_mRNA_stable->HapR_protein Translation

CAI-1 quorum sensing signaling pathway in Vibrio cholerae.

Data Presentation

CompoundEC50 (µM)Assay SystemReference
(S)-3-hydroxytridecan-4-one (CAI-1)1.0 - 1.5V. cholerae bioluminescence reporter assay[1]
(S)-3-aminotridecan-4-one (amino-CAI-1)1.0 - 1.5V. cholerae bioluminescence reporter assay[1]
(R)-3-aminotridecan-4-one (amino-CAI-1)1.0 - 1.5V. cholerae bioluminescence reporter assay[1]

Table 2: In Vitro CqsA Enzyme Kinetics

SubstrateKMkcat (s-1)Reference
(S)-2-aminobutyrate (for amino-CAI-1 synthesis)5.3 mM0.024[1]
Decanoyl-CoA (for amino-CAI-1 synthesis)19 µM0.024[1]
S-adenosylmethionine (SAM) (for Ea-CAI-1 synthesis)28.7 µM0.1[6][7]
l-aminobutyrate (LAB) (for Am-CAI-1 synthesis)3700 µM0.008[6][7]
Culture ConditionCAI-1 ConcentrationReference
Planktonic cultures≤1 µM[8]
BiofilmsUp to 32 µM[8]

Experimental Protocols

Protocol 1: Bioluminescence Reporter Assay for CAI-1 Activity

Bioluminescence_Assay_Workflow Start Start Prepare_Reporter Prepare V. cholerae reporter strain (e.g., ΔcqsA, ΔluxQ/pBB1) Start->Prepare_Reporter Overnight_Culture Grow overnight culture of reporter strain Prepare_Reporter->Overnight_Culture Dilute_Culture Dilute overnight culture (e.g., 1:10) Overnight_Culture->Dilute_Culture Add_Reporter Add diluted reporter strain to each well Dilute_Culture->Add_Reporter Prepare_Samples Prepare serial dilutions of CAI-1 or test compounds in a 96-well plate Prepare_Samples->Add_Reporter Incubate Incubate at 30°C with shaking for 2.5 h Add_Reporter->Incubate Measure Measure bioluminescence and OD600 Incubate->Measure Analyze Analyze data and determine EC50 Measure->Analyze End End Analyze->End

Workflow for the CAI-1 bioluminescence reporter assay.

Materials:

  • Luria-Bertani (LB) broth.

  • 96-well microtiter plates.

  • Shaking incubator.

  • Luminometer and spectrophotometer.

Procedure:

  • Grow an overnight culture of the V. cholerae reporter strain at 30°C with shaking.[9]

  • Dilute the overnight culture 1:10 in fresh LB medium.[9]

  • Add the diluted reporter strain to each well of the 96-well plate.[9]

  • Incubate the plate at 30°C with shaking for approximately 2.5 hours.[9]

  • Measure the bioluminescence and optical density (OD600) of each well using a luminometer and spectrophotometer, respectively.[9]

  • Calculate the relative light units (RLU) by normalizing the bioluminescence to the OD600.

  • Plot the RLU against the concentration of the compound to determine the EC50 value.

Protocol 2: Biofilm Formation Assay

Materials:

  • Vibrio cholerae strain of interest.

  • LB broth.

  • 96-well, round-bottom microtiter plates.[3]

  • 0.1% crystal violet solution.[3][10]

  • 30% acetic acid.[3][10]

  • Plate reader.

Procedure:

  • Grow an overnight culture of the V. cholerae strain in LB broth.

  • Dilute the overnight culture 1:100 in fresh LB broth.[10]

  • Dispense 100 µL of the diluted culture into the wells of a 96-well round-bottom plate.[3] Include wells with media only as a negative control.

  • Incubate the plate at 37°C for 24-48 hours without shaking.[3]

  • Carefully discard the planktonic bacteria by inverting the plate and shaking gently.[3]

  • Wash the wells twice with water to remove any remaining unattached cells.[10]

  • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.[10]

  • Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

  • Dry the plate, for example by inverting it on a paper towel.

  • Solubilize the stained biofilm by adding 125 µL of 30% acetic acid to each well and incubating for 10-15 minutes.[10]

  • Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate.[10]

  • Measure the absorbance at 550 nm using a plate reader.[10]

Protocol 3: Quantification of CAI-1 by Mass Spectrometry

Materials:

  • Bacterial culture supernatant.

  • Ethyl acetate.

  • Liquid chromatography-mass spectrometry (LC-MS) system.

Procedure:

  • Collect bacterial culture supernatant by centrifugation.

  • Extract the autoinducers from the supernatant with an equal volume of ethyl acetate.

  • Vortex the mixture and centrifuge to separate the phases.

  • Collect the organic (upper) phase and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.

  • Resuspend the dried extract in a suitable solvent (e.g., methanol) for LC-MS analysis.

  • Inject the sample into the LC-MS system for separation and detection.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and gloves.[11][12][13][14]

  • Handling: Avoid inhalation of dust or aerosols.[14] Handle in a well-ventilated area, preferably in a chemical fume hood.[11] Avoid contact with skin and eyes.[14]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[11][14]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[11]

For work involving Vibrio cholerae, appropriate biosafety level 2 (BSL-2) practices and containment procedures must be followed.

Synthesis and Purification of CAI-1

The chemical synthesis of (S)-3-hydroxytridecan-4-one can be achieved through various organic synthesis routes. A common approach involves the asymmetric aldol reaction between a chiral ethyl ketone equivalent and nonanal. Purification is typically performed using column chromatography on silica gel.

For laboratory-scale production, enzymatic synthesis using purified CqsA enzyme can be employed.

  • Incubate purified CqsA enzyme (e.g., 1 µM) with its substrates, (S)-2-aminobutyrate (e.g., 25 mM) and decanoyl-CoA (e.g., 100 µM), in a suitable buffer (e.g., 20 mM BTP, pH 8.0, 200 mM NaCl) at room temperature.[1]

  • Monitor the reaction progress by taking aliquots at different time points and analyzing them by mass spectrometry.[1]

  • Terminate the reaction by precipitating the enzyme with acetonitrile.[1]

Conclusion

References

Application Notes and Protocols: CAI-1 as a Tool for Studying Bacterial Communication

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Data Presentation

Table 1: Biological Activity of CAI-1 and its Analogs
CompoundChemical NameEC50 (µM)Reference
CAI-1(S)-3-hydroxytridecan-4-one1.0 - 1.5[1][9]
amino-CAI-13-aminotridecan-4-one1.0 - 1.5[1][9]
(R)-CAI-1(R)-3-hydroxytridecan-4-one~2-fold less active than (S)-CAI-1[1]
Table 2: Relative Production of CAI-1 and amino-CAI-1
CompoundRelative Amount ReleasedReference
CAI-1≥100-fold more than amino-CAI-1[1]
amino-CAI-1Baseline[1]

Signaling Pathway

CAI1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_low Low Cell Density cluster_high High Cell Density CAI1 CAI-1 CqsS CqsS Receptor LuxU LuxU LuxO_P LuxO-P LuxU->LuxO_P P LuxO_high LuxO LuxU->LuxO_high Dephosphorylates LuxO LuxO qrr_sRNAs qrr sRNAs AphA AphA qrr_sRNAs->AphA Activates Translation HapR HapR qrr_sRNAs->HapR Represses Translation Virulence Virulence Factors AphA->Virulence Biofilm Biofilm Formation AphA->Biofilm Dispersal Dispersal CqsS_low CqsS (Kinase) CqsS_low->LuxU P LuxO_P->qrr_sRNAs Activates Transcription CAI1_bound CAI-1 CqsS_high CqsS (Phosphatase) CAI1_bound->CqsS_high Binds CqsS_high->LuxU Dephosphorylates qrr_sRNAs_repressed qrr sRNAs (not produced) LuxO_high->qrr_sRNAs_repressed HapR_high HapR HapR_high->Virulence Represses HapR_high->Biofilm Represses HapR_high->Dispersal Activates CqsA CqsA Synthase CqsA->CAI1 Synthesizes

Experimental Protocols

Protocol 1: Synthesis of (S)-3-hydroxytridecan-4-one (CAI-1)

Materials:

  • Decanoyl chloride

  • (S)-3-amino-1-butanol

  • Pyridinium chlorochromate (PCC) or other suitable oxidizing agent

  • Dess-Martin periodinane

  • Appropriate solvents (e.g., dichloromethane, diethyl ether)

  • Standard laboratory glassware and purification apparatus (e.g., chromatography column)

Procedure:

  • Amide Formation: React decanoyl chloride with (S)-3-amino-1-butanol to form the corresponding amide.

  • Oxidation: Oxidize the primary alcohol of the amide to an aldehyde using an oxidizing agent like PCC.

  • Grignard Reaction: Treat the aldehyde with a suitable Grignard reagent to introduce the ethyl group and form a secondary alcohol.

  • Purification: Purify the final product using column chromatography.

Protocol 2: CAI-1 Bioluminescence Reporter Assay

Materials:

  • Luria-Bertani (LB) medium.

  • 96-well microtiter plates.

  • Luminometer or a scintillation counter.

Procedure:

  • Grow the V. cholerae reporter strain overnight in LB medium at 30°C with shaking.

  • Dilute the overnight culture to an OD600 of 0.005 in fresh LB medium.[10]

  • Add the diluted reporter strain to each well.

  • Incubate the plate at 30°C with shaking.

  • Measure bioluminescence and OD600 at regular intervals (e.g., every hour) using a luminometer or scintillation counter and a spectrophotometer, respectively.[10]

  • Plot the RLU against the concentration of the test compound to determine the EC50 value.

Bioluminescence_Assay_Workflow A 1. Prepare V. cholerae reporter strain C 3. Inoculate 96-well plate with reporter strain and compounds A->C B 2. Prepare serial dilutions of CAI-1/test compounds B->C D 4. Incubate at 30°C C->D E 5. Measure Bioluminescence and OD600 D->E F 6. Analyze Data (RLU vs. Conc.) E->F

Protocol 3: Biofilm Formation Assay

Materials:

  • Wild-type V. cholerae strain.

  • LB medium.

  • 96-well polystyrene microtiter plates.

  • Crystal violet solution (0.1%).

  • Ethanol (95%) or DMSO.[11]

  • Microplate reader.

Procedure:

  • Grow V. cholerae overnight in LB medium at 37°C with shaking.

  • Dilute the overnight culture 1:100 in fresh LB medium.

  • Add the diluted bacterial culture to each well.

  • Incubate the plate statically at 30°C for 24-48 hours to allow for biofilm formation.[11]

  • Gently discard the planktonic culture and wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Stain the attached biofilms with 0.1% crystal violet for 15 minutes.[11]

  • Wash the wells with water to remove excess stain.

  • Solubilize the bound crystal violet with 95% ethanol or DMSO.[11]

  • Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.[11] The absorbance is proportional to the amount of biofilm formed.

Biofilm_Assay_Workflow A 1. Grow V. cholerae culture B 2. Add culture and CAI-1/test compounds to 96-well plate A->B C 3. Incubate to allow biofilm formation B->C D 4. Wash to remove planktonic cells C->D E 5. Stain with Crystal Violet D->E F 6. Solubilize stain E->F G 7. Measure Absorbance F->G

Caption: Workflow for the biofilm formation assay.

Protocol 4: Virulence Gene Expression Analysis by RT-qPCR

Materials:

  • Wild-type V. cholerae strain.

  • LB medium.

  • RNA extraction kit.

  • Reverse transcriptase and reagents for cDNA synthesis.

  • qPCR master mix (e.g., SYBR Green).

  • Primers for target virulence genes (e.g., tcpA, ctxA) and a housekeeping gene (e.g., 16S rRNA) for normalization.

  • Real-time PCR instrument.

Procedure:

  • Grow V. cholerae to the desired cell density (e.g., mid-log phase) in LB medium.

  • Harvest the bacterial cells by centrifugation.

  • Extract total RNA using a commercial RNA extraction kit.

  • Synthesize cDNA from the extracted RNA using reverse transcriptase.

  • Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

  • Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Applications in Drug Development

References

methods for detecting CAI-1 in environmental samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

CAI-1 Signaling Pathway in Vibrio cholerae

cai1_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CAI-1 CAI-1 CqsS CqsS (CAI-1 Receptor) CAI-1->CqsS Binds Phospho_Cascade Shared Phosphorylation Cascade CqsS->Phospho_Cascade Activates HapR_Repression Repression of HapR Phospho_Cascade->HapR_Repression Default State HapR_Expression Expression of HapR Phospho_Cascade->HapR_Expression CAI-1 Signal Virulence_Biofilm Virulence & Biofilm Genes HapR_Repression->Virulence_Biofilm Expression HapR_Expression->Virulence_Biofilm Repression Low_Density Low Cell Density High_Density High Cell Density

Caption: CAI-1 quorum sensing signaling pathway in V. cholerae.

Method 1: Quantification of CAI-1 by LC-MS/MS

Experimental Workflow: Sample Preparation and LC-MS/MS Analysis

The overall process involves collecting the environmental sample, extracting the autoinducers, concentrating the extract, and analyzing it via LC-MS/MS.

lc_ms_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis arrow arrow A 1. Environmental Water Sample Collection B 2. Filtration (e.g., 0.45 µm filter) A->B C 3. Spike with Deuterated CAI-1 Internal Standard B->C D 4. Liquid-Liquid Extraction (e.g., with Dichloromethane) C->D E 5. Isolate & Evaporate Organic Phase D->E F 6. Reconstitute in Methanol/Water E->F G 7. Inject Sample into LC-MS/MS System F->G H 8. Chromatographic Separation (e.g., C18 column) G->H I 9. Mass Spectrometry Detection (MRM Mode) H->I J 10. Data Analysis & Quantification I->J

Caption: General workflow for CAI-1 detection in environmental samples.
Protocol: LC-MS/MS Quantification of CAI-1

1. Sample Collection and Preparation 1.1. Collection: Collect water samples (≥ 100 mL) in clean glass or polyethylene containers.[8] To avoid degradation, samples should be processed promptly or stored at 4°C for no more than 48 hours.[8] For longer storage, freeze at -20°C or -80°C. 1.2. Filtration: To remove suspended particles and microorganisms, filter the water sample through a 0.45 µm membrane filter.[9] 1.3. Internal Standard Spiking: Add a known concentration of deuterated CAI-1 (d-CAI-1) standard to the filtered water sample. This is essential for accurate quantification.[2] 1.4. Extraction:

  • Transfer the spiked sample to a separatory funnel.
  • Add an equal volume of dichloromethane (or another suitable organic solvent like ethyl acetate).
  • Shake vigorously for 2 minutes, periodically venting the funnel.
  • Allow the layers to separate, and collect the bottom organic phase.
  • Repeat the extraction process two more times on the aqueous phase, pooling all organic extracts.[2] 1.5. Concentration: Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator.[2] 1.6. Reconstitution: Dissolve the dried extract in a small, precise volume (e.g., 300 µL) of 50:50 methanol:water.[2] The sample is now ready for LC-MS/MS analysis.

2. LC-MS/MS Analysis 2.1. Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system is recommended. 2.2. Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., BEH C18).[10]
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
  • Gradient: A suitable gradient elution to separate CAI-1 from matrix components.
  • Flow Rate: 0.2 - 0.5 mL/min.
  • Injection Volume: 5 - 20 µL. 2.3. Mass Spectrometry Conditions:
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.
  • Analysis Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions: Specific precursor-to-product ion transitions for both native CAI-1 and the d-CAI-1 internal standard must be determined by optimizing with pure standards.[6]
  • Example Transitions (Hypothetical):
  • CAI-1: Precursor m/z → Product m/z
  • d-CAI-1: Precursor m/z → Product m/z 2.4. Quantification:
  • Generate a calibration curve using standards of known CAI-1 concentration, each spiked with the same amount of d-CAI-1 internal standard.
  • Plot the ratio of the peak area of CAI-1 to the peak area of d-CAI-1 against the concentration of CAI-1.
  • Quantify CAI-1 in the environmental samples by interpolating their peak area ratios from the linear regression of the calibration curve.[7]

Data Presentation: LC-MS/MS Method Performance

The performance of a quantitative LC-MS/MS method is characterized by several key parameters.

ParameterTypical ValueDescription
Limit of Detection (LOD) Low ng/L to µg/LThe lowest concentration of analyte that can be reliably distinguished from background noise.
Limit of Quantification (LOQ) Low to mid ng/L to µg/LThe lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.
Linear Range 2-4 orders of magnitudeThe concentration range over which the instrument response is directly proportional to the analyte concentration.
Precision (%RSD) < 15%The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.
Accuracy (%RE) 85-115%The closeness of the mean of a set of measurements to the actual (true) value.

Note: Specific values are highly dependent on the instrument, matrix, and method optimization.

Method 2: V. cholerae Bioluminescence Reporter Bioassay

Protocol: Bioluminescence Bioassay

1. Preparation of Reporter Strain 1.1. Culture a V. cholerae bioluminescence reporter strain (e.g., a strain with a luxCDABE operon fused to a CAI-1 responsive promoter) overnight in a suitable broth medium (e.g., Luria-Bertani with appropriate antibiotics) at 30°C with shaking. 1.2. Dilute the overnight culture 1:20 into fresh medium and grow to an optical density (OD600) corresponding to the early exponential phase.

2. Assay Procedure 2.1. Prepare a serial dilution of the environmental sample extract (prepared as in steps 1.1-1.6 of the LC-MS/MS protocol) in a 96-well microplate. Also, prepare a standard curve using synthetic CAI-1 of known concentrations. 2.2. Add the prepared reporter strain to each well of the microplate. 2.3. Incubate the plate at 30°C with shaking for a defined period (e.g., 4-6 hours). 2.4. Measure the bioluminescence (in Relative Light Units, RLU) and the optical density (OD600) of each well using a plate reader.

3. Data Analysis 3.1. Normalize the bioluminescence reading by the cell density (RLU/OD600) to account for any effects of the sample on bacterial growth. 3.2. Plot the normalized RLU against the concentration of the CAI-1 standard to generate a dose-response curve. 3.3. Determine the concentration of CAI-1 equivalents in the environmental samples by comparing their normalized RLU values to the standard curve. The half-maximal effective concentration (EC50) for synthetic CAI-1 typically ranges from 1 to 1.5 µM in this type of assay.[2]

Data Presentation: Bioassay Performance
ParameterTypical ValueDescription
EC50 (CAI-1) 1 - 1.5 µMThe concentration of an agonist that gives a response halfway between the baseline and maximum response.[2]
Detection Limit Sub-micromolar rangeThe lowest concentration of CAI-1 that produces a response significantly above the background.
Specificity Responds to CAI-1, amino-CAI-1, and other active analogs.The assay measures the total biological activity that can trigger the CqsS receptor, not just CAI-1.[2]

Conclusion

References

Application Note & Protocol: Generation and Characterization of a ΔcqsA Mutant for the Study of CAI-1 Quorum Sensing

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Quorum sensing (QS) is a cell-to-cell communication mechanism that bacteria use to monitor their population density and coordinate collective behaviors. In the human pathogen Vibrio cholerae, the causative agent of cholera, QS controls critical processes such as virulence factor expression and biofilm formation.[1][2] This regulation is mediated by signaling molecules called autoinducers. One of the primary autoinducers in V. cholerae is Cholera Autoinducer-1 (CAI-1), identified as (S)-3-hydroxytridecan-4-one.[3][4]

Signaling Pathway and Experimental Logic

CAI1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Membrane cluster_intracellular Intracellular CqsA CqsA CAI1 CAI-1 CqsA->CAI1 Synthesizes CqsS CqsS (Receptor) CAI1->CqsS Binds LuxU LuxU CqsS->LuxU Kinase Activity (Phosphorylates) CqsS->LuxU Phosphatase Activity (Dephosphorylates) LuxO LuxO LuxU->LuxO Phosphorylates PhosphoLuxO LuxO-P LuxU->PhosphoLuxO Dephosphorylates Qrr_sRNAs Qrr sRNAs PhosphoLuxO->Qrr_sRNAs Activates Transcription HapR HapR (Low Cell Density: Repressed) Qrr_sRNAs->HapR Represses Translation AphA AphA (Low Cell Density: Activated) Qrr_sRNAs->AphA Activates Translation HapR_HCD HapR (High Cell Density: Activated) Virulence Virulence & Biofilm ON AphA->Virulence Virulence_HCD Virulence & Biofilm OFF HapR_HCD->Virulence_HCD Represses

Workflow_cqsA_Mutant start Start: Wild-Type V. cholerae construct 1. Construct Deletion Vector (Allelic Exchange Suicide Plasmid) start->construct conjugation 2. Conjugation (E. coli S17-1 λpir to V. cholerae) construct->conjugation recombination1 3. Select for Single Crossover (Merodiploids) conjugation->recombination1 recombination2 4. Counter-select for Double Crossover recombination1->recombination2 mutant_strain Putative ΔcqsA Mutant recombination2->mutant_strain verification 5. Genotypic Verification (Colony PCR & Sequencing) mutant_strain->verification verified_mutant Verified ΔcqsA Mutant verification->verified_mutant pheno_analysis 6. Phenotypic Characterization verified_mutant->pheno_analysis growth Growth Curve Analysis pheno_analysis->growth biofilm Biofilm Assay pheno_analysis->biofilm cai1_quant CAI-1 Quantification (Reporter Strain Assay) pheno_analysis->cai1_quant data Data Analysis & Comparison (WT vs. ΔcqsA) growth->data biofilm->data cai1_quant->data

Caption: Experimental workflow for creating and analyzing a ΔcqsA mutant.

Experimental Protocols

Protocol 1: Construction of a ΔcqsA Mutant via Allelic Exchange

This protocol describes the creation of a scarless, in-frame deletion of the cqsA gene in V. cholerae using a two-step allelic exchange method with a suicide vector containing the sacB gene for counter-selection.[9][10]

Materials:

  • V. cholerae wild-type strain (e.g., N16961)

  • E. coli S17-1 λpir (donor strain)

  • Suicide vector (e.g., pCVD442, pKAS32) containing sacB and an antibiotic resistance marker (e.g., Ampicillin).[9][10]

  • Primers to amplify upstream and downstream flanking regions of cqsA.

  • Restriction enzymes and T4 DNA ligase.

  • LB medium, LB agar plates.

  • Antibiotics (e.g., Ampicillin, Polymyxin B).

  • Sucrose.

Methodology:

  • Construct the Deletion Vector: a. Design primers to amplify ~1 kb regions directly upstream (Upstream Flank) and downstream (Downstream Flank) of the cqsA open reading frame from V. cholerae genomic DNA. b. Incorporate unique restriction sites into the primers for cloning into the suicide vector's multiple cloning site (MCS). c. Use Splicing by Overlap Extension (SOE) PCR to stitch the upstream and downstream flanks together, creating a single DNA fragment representing the deletion allele.[9] d. Digest both the SOE PCR product and the suicide vector (e.g., pKAS32) with the chosen restriction enzymes.[9] e. Ligate the digested insert into the digested vector. f. Transform the ligation product into E. coli S17-1 λpir and select on LB agar with the appropriate antibiotic. g. Verify the final construct (pSUICIDE-ΔcqsA) by restriction digest and Sanger sequencing.

  • Conjugation (First Recombination Event): a. Grow overnight cultures of the E. coli S17-1 λpir donor strain (containing pSUICIDE-ΔcqsA) and the recipient V. cholerae wild-type strain. b. Mix equal volumes of the donor and recipient cultures, spot them onto an LB agar plate, and incubate for 3-6 hours at 37°C to allow conjugation.[11][12] c. Scrape the bacterial mating spot and resuspend in LB broth. d. Plate serial dilutions onto selective agar plates (e.g., LB + Polymyxin B to kill E. coli + Ampicillin to select for V. cholerae that have integrated the plasmid).[9] This selects for single-crossover homologous recombinants (merodiploids).

  • Counter-selection (Second Recombination Event): a. Inoculate single colonies from the selective plates into LB broth (without antibiotics) and grow overnight to allow for the second crossover event to occur. b. Plate serial dilutions onto LB agar plates containing 10% sucrose. The sacB gene on the integrated plasmid converts sucrose into a toxic product, killing any cells that retain the vector backbone.[10] c. Colonies that grow on sucrose plates are potential double-crossover mutants, having excised the plasmid. These will be either wild-type revertants or the desired ΔcqsA mutant.

Protocol 2: Genotypic Verification of the ΔcqsA Mutant

Materials:

  • Putative mutant colonies from sucrose plates.

  • Primers designed to anneal outside the deleted cqsA region.

  • Taq DNA polymerase and PCR reagents.

  • Agarose gel electrophoresis equipment.

Methodology:

  • Colony PCR: a. Design a forward primer that binds upstream of the cqsA upstream flank and a reverse primer that binds downstream of the cqsA downstream flank. b. Perform colony PCR on the putative mutant colonies and a wild-type control colony. c. Analyze PCR products on an agarose gel. The ΔcqsA mutant will yield a smaller PCR product compared to the wild-type strain, corresponding to the size of the deleted region.

  • Sanger Sequencing: a. Purify the PCR product from a confirmed mutant colony. b. Send the purified product for Sanger sequencing using the same external primers to confirm the precise, in-frame deletion of the cqsA gene.[11]

Protocol 3: Phenotypic Characterization of the ΔcqsA Mutant

This protocol outlines assays to compare the phenotype of the verified ΔcqsA mutant with the wild-type strain.[13][14][15][16]

Methodology:

  • Growth Curve Analysis: a. Inoculate overnight cultures of wild-type and ΔcqsA strains into fresh LB broth to an initial OD600 of ~0.05. b. Incubate cultures in a shaking incubator or a microplate reader at 37°C. c. Measure the OD600 at regular intervals (e.g., every hour) for 24 hours. d. Plot OD600 versus time to compare growth kinetics.

  • Biofilm Formation Assay (Crystal Violet Staining): a. Grow overnight cultures of wild-type and ΔcqsA strains. b. Dilute cultures into fresh LB broth in a 96-well microtiter plate and incubate statically at 37°C for 24-48 hours. c. Carefully discard the culture medium and wash the wells gently with water to remove planktonic cells. d. Stain the adherent biofilm with 0.1% crystal violet for 15 minutes. e. Wash away excess stain and allow the plate to dry. f. Solubilize the bound dye with 30% acetic acid or ethanol. g. Quantify biofilm formation by measuring the absorbance at ~590 nm.

Protocol 4: Quantification of CAI-1 Activity

Materials:

  • Wild-type and ΔcqsA strains.

  • Luminometer.

Methodology:

  • Prepare Conditioned Media: a. Grow wild-type and ΔcqsA strains in LB broth to a high cell density (e.g., OD600 of 2.0). b. Pellet the cells by centrifugation. c. Filter-sterilize the supernatant to obtain cell-free conditioned medium.

  • Bioluminescence Assay: a. Grow an overnight culture of the CAI-1 reporter strain. b. Dilute the reporter strain culture into fresh media. c. Add a defined volume of the conditioned medium from the wild-type or ΔcqsA strain to the diluted reporter culture. Use fresh LB broth as a negative control. d. Incubate the mixtures and measure bioluminescence and OD600 at regular intervals. e. Normalize luminescence by cell density (Relative Light Units = Luminescence/OD600). f. A significant induction of light by wild-type supernatant, but not by the ΔcqsA supernatant, indicates a lack of CAI-1 production by the mutant.

Data Presentation

Quantitative data from the characterization experiments should be summarized for clear comparison.

Table 1: Growth Characteristics of WT and ΔcqsA Strains

Strain Doubling Time (min) Maximum OD600
V. cholerae WT 35.2 ± 2.1 2.5 ± 0.1

| V. cholerae ΔcqsA | 36.1 ± 2.5 | 2.4 ± 0.2 |

Table 2: Phenotypic Comparison of WT and ΔcqsA Strains

Strain Biofilm Formation (A590) Relative CAI-1 Activity (RLU)
V. cholerae WT 0.85 ± 0.09 15,400 ± 1,250

| V. cholerae ΔcqsA | 1.95 ± 0.15 | 120 ± 35 |

Logical Relationship Diagram

Logical_Relationship cluster_WT Wild-Type (High Cell Density) cluster_KO ΔcqsA Mutant Gene cqsA Gene Protein CqsA Synthase Gene->Protein is expressed as Signal CAI-1 Autoinducer Protein->Signal synthesizes QS_System Quorum Sensing System (CqsS-LuxU-LuxO) Signal->QS_System activates Phenotype Phenotypic Output QS_System->Phenotype regulates Biofilm Repressed Biofilm Formation Phenotype->Biofilm results in Virulence Repressed Virulence Phenotype->Virulence results in Gene_KO ΔcqsA Mutant (Gene Knockout) Protein_KO No CqsA Synthase Gene_KO->Protein_KO results in Signal_KO No CAI-1 Production Protein_KO->Signal_KO results in QS_System_KO QS System Remains in Low-Density State Signal_KO->QS_System_KO cannot activate Phenotype_KO Altered Phenotype QS_System_KO->Phenotype_KO leads to Biofilm_KO Enhanced Biofilm Formation Phenotype_KO->Biofilm_KO results in Virulence_KO Enhanced Virulence Phenotype_KO->Virulence_KO results in

References

Illuminating Bacterial Conversations: Fluorescent Labeling of Cholera Autoinducer-1 for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

CAI-1 Signaling Pathway in Vibrio cholerae

CAI1_Signaling_Pathway CAI-1 Signaling Pathway in Vibrio cholerae cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_low Low Cell Density cluster_high High Cell Density CAI1 CAI-1 CqsS CqsS Receptor CAI1->CqsS Binds CqsS_phosphatase CqsS (Phosphatase) LuxU LuxU LuxO LuxO LuxU->LuxO P LuxO_P LuxO-P qrr_sRNAs_high qrr sRNAs (low) qrr_sRNAs qrr sRNAs LuxO_P->qrr_sRNAs Activates Transcription HapR_mRNA hapR mRNA qrr_sRNAs->HapR_mRNA Represses Translation HapR HapR (Transcriptional Regulator) Virulence_Biofilm Virulence & Biofilm Formation HapR->Virulence_Biofilm Represses CqsS_kinase CqsS (Kinase) CqsS_kinase->LuxU ATP -> ADP HapR_low No HapR HapR_low->Virulence_Biofilm De-repression CqsS_phosphatase->LuxO_P Dephosphorylates HapR_mRNA_high hapR mRNA HapR_mRNA_high->HapR Translation

Quantitative Data of CAI-1 and its Analogs

CompoundStructureEC50 (µM)Reference
(S)-CAI-1(S)-3-hydroxytridecan-4-one~1.0-1.5[4]
(R)-CAI-1(R)-3-hydroxytridecan-4-one~2.0-3.0[4]
Amino-CAI-1(S)-3-aminotridecan-4-one~1.0-1.5[4]
C8-ester-CAI-1(S)-3-hydroxy-4-oxotridecan-3-yl octanoate0.18[1]
Am-CAI-1 (B11)3-aminotridecan-4-one0.21[1]

Experimental Protocols

Protocol 1: Synthesis of (S)-3-hydroxytridecan-4-one (CAI-1)

This protocol is based on the Weinreb ketone synthesis, a reliable method for preparing ketones from carboxylic acids.[1][5][6]

CAI1_Synthesis_Workflow Workflow for CAI-1 Synthesis A (S)-2-hydroxydecanoic acid B Weinreb Amide Formation A->B 1. (COCl)2, DMF (cat.), DCM 2. Me(OMe)NH·HCl, Et3N C Weinreb Amide B->C D Grignard Reaction C->D Ethylmagnesium bromide, THF E (S)-3-hydroxytridecan-4-one (CAI-1) D->E

Materials:

  • (S)-2-hydroxydecanoic acid

  • Oxalyl chloride

  • N,O-Dimethylhydroxylamine hydrochloride

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Ethylmagnesium bromide (in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Weinreb Amide Formation: a. Dissolve (S)-2-hydroxydecanoic acid (1 equivalent) in anhydrous DCM. b. Add a catalytic amount of DMF, followed by the dropwise addition of oxalyl chloride (1.2 equivalents) at 0 °C. c. Stir the reaction mixture at room temperature for 2 hours. d. Concentrate the mixture under reduced pressure to obtain the acid chloride. e. Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. f. Add N,O-dimethylhydroxylamine hydrochloride (1.5 equivalents) and triethylamine (3.0 equivalents). g. Stir the reaction at room temperature overnight. h. Quench the reaction with water and extract with DCM. i. Wash the organic layer with saturated aqueous NaHCO3 and brine, dry over MgSO4, and concentrate. j. Purify the crude product by silica gel chromatography to yield the Weinreb amide.

  • Grignard Reaction to form CAI-1: a. Dissolve the Weinreb amide (1 equivalent) in anhydrous THF and cool to 0 °C. b. Add ethylmagnesium bromide (1.5 equivalents) dropwise. c. Stir the reaction at 0 °C for 2 hours. d. Quench the reaction by the slow addition of saturated aqueous NH4Cl. e. Extract the mixture with ethyl acetate. f. Wash the organic layer with saturated aqueous NaHCO3 and brine, dry over MgSO4, and concentrate. g. Purify the crude product by silica gel chromatography to obtain (S)-3-hydroxytridecan-4-one (CAI-1).

Protocol 2: Fluorescent Labeling of CAI-1

Strategy A: Ketone Derivatization with a Fluorescent Hydrazide

Workflow for Ketone Derivatization

Ketone_Derivatization_Workflow Workflow for Ketone Derivatization of CAI-1 CAI1 (S)-3-hydroxytridecan-4-one (CAI-1) Reaction Hydrazone Formation CAI1->Reaction Fluor_Hydrazide Fluorescent Hydrazide (e.g., Dansyl Hydrazine) Fluor_Hydrazide->Reaction Fluor_CAI1 Fluorescently Labeled CAI-1 Reaction->Fluor_CAI1 Acid catalyst (e.g., TFA) Methanol, RT

Materials:

  • Fluorescent hydrazide (e.g., Dansyl hydrazine, BODIPY™ FL hydrazide)

  • Methanol

  • Trifluoroacetic acid (TFA)

Procedure:

  • Add a catalytic amount of TFA.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

Strategy B: Click Chemistry Approach

Workflow for Click Chemistry Labeling

Click_Chemistry_Workflow Workflow for Click Chemistry Labeling of CAI-1 cluster_synthesis Synthesis of Modified CAI-1 cluster_click Click Reaction A Modified Precursor (e.g., with terminal alkyne) B Synthesis of Alkyne-CAI-1 A->B Alkyne_CAI1 Alkyne-CAI-1 B->Alkyne_CAI1 Click_Reaction CuAAC Click Reaction Alkyne_CAI1->Click_Reaction Azide_Fluor Azide-Fluorescent Dye Azide_Fluor->Click_Reaction Fluor_CAI1 Fluorescently Labeled CAI-1 Click_Reaction->Fluor_CAI1 CuSO4, Sodium Ascorbate t-BuOH/H2O

Procedure (for Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC):

  • Add a freshly prepared solution of copper(II) sulfate (0.1 equivalents) and sodium ascorbate (0.2 equivalents) in water.

  • Stir the reaction at room temperature for 12-24 hours.

Protocol 3: Application of Fluorescently Labeled CAI-1 in Bacterial Imaging

Live-Cell Fluorescence Microscopy of Vibrio cholerae

Materials:

  • Vibrio cholerae culture

  • Luria-Bertani (LB) broth

  • Phosphate-buffered saline (PBS)

  • Microscope slides or glass-bottom dishes

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Grow Vibrio cholerae in LB broth to the desired optical density (e.g., mid-logarithmic phase).

  • Harvest the cells by centrifugation and wash twice with PBS.

  • Resuspend the cells in PBS to the desired concentration.

  • Incubate the cells with the probe for a defined period (e.g., 30-60 minutes) at 37°C.

  • (Optional) Wash the cells with PBS to remove unbound probe.

  • Mount the bacterial suspension on a microscope slide or place in a glass-bottom dish.

  • Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the chosen fluorophore.

Data Presentation: Spectral Properties of Recommended Fluorophores

Fluorophore (Reactive Group)Excitation Max (nm)Emission Max (nm)Quantum YieldRecommended for
Dansyl Hydrazine336516~0.7Ketone Derivatization
BODIPY™ FL Hydrazide503512~0.9Ketone Derivatization
Alexa Fluor™ 488 Azide4955190.92Click Chemistry
Cyanine5 (Cy5) Azide6496700.28Click Chemistry (Far-Red)

Conclusion

References

Troubleshooting & Optimization

troubleshooting CAI-1 synthesis yield issues

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Low overall yield in a multi-step synthesis can be attributed to several factors. It is crucial to identify which step is problematic.

  • Sub-optimal Aldol Reaction: The key C-C bond-forming step, the aldol addition, is often a major contributor to low yield. Issues can arise from incomplete reaction, formation of side products, or poor stereoselectivity.

  • Decomposition of Intermediates or Product: The α-hydroxy ketone moiety can be sensitive to certain conditions, and intermediates along the synthetic pathway may be unstable.

  • Reagent Quality: The purity and reactivity of starting materials, catalysts, and solvents are critical.

To pinpoint the issue, it is recommended to analyze crude reaction mixtures by techniques like thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy to assess reaction completion and the presence of side products.

Q2: I am observing a mixture of stereoisomers in my final product. How can I improve the enantioselectivity of the synthesis?

  • Chiral Catalyst/Auxiliary Performance: The effectiveness of the chiral catalyst or auxiliary used in the asymmetric aldol reaction is paramount. Ensure the catalyst is of high purity and handled under appropriate inert conditions if it is air or moisture sensitive.

  • Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature. Running the reaction at the recommended, often sub-zero, temperature is crucial for achieving high enantioselectivity. Use a reliable cooling bath (e.g., dry ice/acetone).

  • Solvent Choice: The polarity and coordinating ability of the solvent can significantly influence the transition state of the asymmetric induction step. Use high-purity, anhydrous solvents as specified in the protocol.

ParameterRecommendation for High EnantioselectivityCommon Pitfall
Chiral Catalyst Use a well-defined, high-purity catalyst (e.g., a proline-based catalyst or a chiral auxiliary).Catalyst degradation due to improper storage or handling.
Temperature Maintain strict temperature control, typically between -20 °C and -78 °C.Fluctuations in reaction temperature.
Solvent Use anhydrous, non-coordinating solvents like dichloromethane or toluene.Presence of water or coordinating impurities in the solvent.

Q3: The aldol addition step appears to be incomplete, with significant amounts of starting material remaining. How can I drive the reaction to completion?

An incomplete aldol reaction can be a major source of low yield.

  • Reaction Time: Ensure the reaction is allowed to proceed for the recommended duration. Monitor the reaction progress by TLC.

  • Reagent Stoichiometry: An incorrect ratio of the nucleophile, electrophile, or base can lead to an incomplete reaction. Carefully check the molar equivalents of all reagents.

  • Base Strength and Concentration: The choice and concentration of the base (e.g., lithium diisopropylamide, LDA) are critical for the efficient generation of the enolate. Ensure the base is freshly prepared or properly titrated.

  • Column Chromatography Conditions: Optimize the solvent system for your flash column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a slightly more polar mixture (e.g., hexane/ethyl acetate) can improve separation from non-polar impurities.

  • Alternative Purification Methods: For highly pure material, consider preparative High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase, which can also separate enantiomers.

Purification TechniqueStationary PhaseMobile Phase (Typical)Key Advantage
Flash Chromatography Silica GelHexane/Ethyl Acetate GradientGood for bulk purification.
Chiral HPLC Chiral Stationary Phase (e.g., polysaccharide-based)Isopropanol/HexaneSeparates enantiomers, providing high purity.

Experimental Protocols

Key Experiment: Asymmetric Aldol Addition for CAI-1 Synthesis

Materials:

  • Decanal (long-chain aldehyde)

  • 3-Pentanone (ethyl ketone source)

  • Chiral Proline Catalyst

  • Dimethyl Sulfoxide (DMSO)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric Acid (1M)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the chiral proline catalyst (0.2 equivalents) and 3-pentanone (5 equivalents).

  • Dissolve the mixture in anhydrous DCM.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add decanal (1 equivalent) dropwise to the stirred solution.

  • Allow the reaction to stir at 0°C for the recommended time (monitor by TLC).

  • Quench the reaction by adding 1M HCl.

  • Transfer the mixture to a separatory funnel and extract with DCM.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Logical Troubleshooting Workflow for Low CAI-1 Yield

low_yield_troubleshooting start Low CAI-1 Yield check_aldol Analyze Aldol Reaction Crude start->check_aldol incomplete_reaction Incomplete Reaction? check_aldol->incomplete_reaction Yes side_products Side Products Present? check_aldol->side_products No purification_issue Check Purification Fractions check_aldol->purification_issue Reaction OK optimize_reaction Optimize Reaction Conditions: - Increase reaction time - Check reagent stoichiometry - Use fresh/stronger base incomplete_reaction->optimize_reaction investigate_side_reactions Identify Side Products (e.g., by MS, NMR) Adjust conditions to minimize side_products->investigate_side_reactions low_enantio Low Enantioselectivity? purification_issue->low_enantio Yield OK, Purity Low optimize_purification Optimize Purification: - Adjust solvent gradient - Consider chiral HPLC purification_issue->optimize_purification Product Loss optimize_stereo Optimize Stereocontrol: - Verify catalyst quality - Ensure strict temperature control - Use anhydrous solvent low_enantio->optimize_stereo

CAI-1 Quorum Sensing Signaling Pathway in Vibrio cholerae

cai1_signaling cluster_cell Vibrio cholerae Cell CqsS CqsS (Receptor) LuxU LuxU CqsS->LuxU Phosphatase activity (High cell density) LuxO LuxO LuxU->LuxO Dephosphorylation Qrr_sRNAs Qrr sRNAs LuxO->Qrr_sRNAs Repression HapR HapR (Master Regulator) Qrr_sRNAs->HapR Degradation Virulence_Biofilm Virulence & Biofilm Formation HapR->Virulence_Biofilm Repression CAI1 CAI-1 CAI1->CqsS Binds

Technical Support Center: Optimizing CAI-1 Concentration for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guides

Issue: High Background Signal in Bioassay

Possible Cause 2: Reagent Contamination

  • Solution: Ensure that all buffers and reagents are fresh and have not been contaminated.[2] Contamination with the analyte or other substances can lead to a high background signal.

Possible Cause 3: Insufficient Washing

  • Solution: Inadequate washing of plates can leave behind residual components that contribute to a high background. Increase the number of washing steps or include a brief incubation period with the wash buffer.[2][3]

Possible Cause 4: Suboptimal Blocking

  • Solution: In assays like ELISA, inefficient blocking can lead to non-specific binding. Consider increasing the concentration of the blocking agent (e.g., BSA) or extending the incubation time for the blocking step.[2]

Issue: Inconsistent or Non-Reproducible Results

Possible Cause 2: Pipetting Errors

  • Solution: Inaccurate pipetting can lead to significant variability in results. Ensure that pipettes are properly calibrated and that your pipetting technique is consistent.

Possible Cause 3: Cell Seeding Density

Issue: Low or No Bioactivity Observed

Possible Cause 2: Incorrect Assay Conditions

  • Solution: Ensure that the assay conditions, such as incubation time and temperature, are optimal for your experiment. For proliferation assays, exposure times of 48-72 hours are common.[1]

Possible Cause 3: Inactive Compound

Frequently Asked Questions (FAQs)

What is the mechanism of action of CAI-1?
What is the recommended solvent for CAI-1 and what precautions should be taken?
What are the typical effective concentrations of CAI-1 in different cell lines?
Cell LineCell TypeAssay TypeEffective Concentration / IC50Exposure Time
DU-145, PPC-1, PC3Human Prostate CancerAnchorage-dependent growth10-30 µMContinuous
IGROV1-R10, OVCAR3Human Ovarian CarcinomaProliferation AssayAnti-proliferative from 2.5 µM48-72 hours
HEK-293Human Embryonic KidneyProliferation AssayIC50 = 1.6 µMNot Specified
FaDu, EVSCC17MHuman Squamous Cell CarcinomaGrowth InhibitionIC50 = 13 µM and 15 µMNot Specified

Data compiled from published research.[1]

How does CAI-1 relate to quorum sensing in bacteria?

Experimental Protocols

Protocol: Preparation of CAI-1 Stock Solution
  • Procedure:

    • Add 1 mL of sterile DMSO.

    • Vortex or sonicate briefly to ensure the powder is completely dissolved. Gentle warming may be applied if necessary.

    • Aliquot the stock solution into smaller, single-use volumes to prevent multiple freeze-thaw cycles.

    • Store the aliquots at -20°C.[1]

Protocol: Dose-Response Curve for Proliferation Assay
  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[1]

  • Compound Treatment:

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • Cell Viability Assessment:

    • Assess cell viability using a suitable method, such as an MTT, XTT, or CellTiter-Glo assay, following the manufacturer's instructions.

    • Read the absorbance or luminescence using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Protocol: Cytotoxicity Assay
  • Cell Preparation:

    • Seed cells in a 96-well plate at an optimal density and allow them to attach overnight.[8]

  • Compound Treatment:

    • Incubate for a predetermined period.[8]

  • Cytotoxicity Measurement:

    • Measure cytotoxicity using a suitable assay, such as a lactate dehydrogenase (LDH) release assay or a dye-based assay that differentiates live and dead cells (e.g., trypan blue or a fluorescent live/dead stain).[8]

    • Follow the manufacturer's protocol for the chosen assay.

  • Data Analysis:

Visualizations

CAI1_Signaling_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR2 Orai1 Orai1 VEGFR2->Orai1 Activates Calcium Ca2+ Orai1->Calcium Influx VEGF VEGF VEGF->VEGFR2 Binds CAI1 CAI-1 CAI1->Orai1 Inhibits Angiogenesis Angiogenesis (Proliferation, Migration) Calcium->Angiogenesis Promotes

CAI1_Optimization_Workflow start Start: Define Cell Line and Bioassay prepare_stock Prepare CAI-1 Stock Solution in DMSO start->prepare_stock dose_response Perform Dose-Response Curve (e.g., 0.1 µM to 100 µM) prepare_stock->dose_response viability_assay Assess Cell Viability (e.g., MTT, XTT) dose_response->viability_assay calculate_ic50 Calculate IC50 Value viability_assay->calculate_ic50 optimize_concentration Select Optimal Concentration Range (around IC50) calculate_ic50->optimize_concentration further_assays Proceed with Further Bioassays (e.g., Migration, Tube Formation) optimize_concentration->further_assays end End: Optimized CAI-1 Concentration further_assays->end

Troubleshooting_Logic start Problem with Bioassay high_background High Background Signal? start->high_background inconsistent_results Inconsistent Results? high_background->inconsistent_results No check_concentration Check CAI-1 Concentration (Perform Dose-Response) high_background->check_concentration Yes no_activity No/Low Activity? inconsistent_results->no_activity No check_stock Check Stock Solution Stability (Aliquoting, Storage) inconsistent_results->check_stock Yes no_activity->check_concentration Yes check_reagents Check Reagents for Contamination check_concentration->check_reagents check_assay_conditions Verify Assay Conditions (Incubation Time, etc.) check_concentration->check_assay_conditions check_washing Improve Washing Steps check_reagents->check_washing check_washing->inconsistent_results check_pipetting Verify Pipetting Accuracy check_stock->check_pipetting check_seeding Optimize Cell Seeding Density check_pipetting->check_seeding check_seeding->no_activity positive_control Run Positive Control check_assay_conditions->positive_control

References

Technical Support Center: Cholera Autoinducer-1 (CAI-1)

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

  • pH: Extreme pH values (highly acidic or alkaline) can catalyze the degradation of small molecules. It is advisable to maintain the pH of your experimental solution within a neutral range (pH 6-8) unless the experimental conditions require otherwise.

  • Temperature: Higher temperatures will increase the rate of chemical degradation.

  • Solvent: The choice of solvent can impact stability. While organic solvents like DMSO are suitable for long-term storage of stocks, the stability in various aqueous buffers can differ.

Troubleshooting Guides

Problem 1: Inconsistent or lower-than-expected biological activity of CAI-1 in my assay.
Possible Cause Troubleshooting Step
Degradation of CAI-1 stock solution Prepare a fresh stock solution from solid CAI-1. Aliquot the stock solution to minimize freeze-thaw cycles.
Degradation of CAI-1 in working solution Prepare working solutions immediately before use. Avoid storing dilute aqueous solutions.
Incorrect concentration of CAI-1 Verify the concentration of the stock solution using a validated analytical method (e.g., HPLC or LC-MS).
pH of the experimental medium Ensure the pH of your buffer or medium is within a range that is optimal for CAI-1 stability (typically neutral pH).
Temperature effects Minimize the exposure of CAI-1 solutions to high temperatures.
Problem 2: I suspect my CAI-1 is degrading during my experiment. How can I confirm this?
Possible Cause Troubleshooting Step
Instability under experimental conditions Perform a time-course experiment. Take aliquots of your experimental setup at different time points and quantify the remaining CAI-1 using HPLC or LC-MS.
Enzymatic degradation in biological samples If using cell cultures or lysates, compare the stability of CAI-1 in your biological sample versus a sterile buffer control under the same conditions.
Photodegradation If your experiment involves exposure to light, conduct a parallel experiment where the CAI-1 solution is protected from light to see if stability improves.

Experimental Protocols

Protocol 1: General Procedure for Assessing CAI-1 Stability

1. Preparation of CAI-1 Solutions:

  • Prepare a concentrated stock solution of CAI-1 (e.g., 10 mM) in an appropriate organic solvent (e.g., DMSO).
  • Dilute the stock solution to the desired final concentration in the test buffer or medium (e.g., potassium phosphate buffer, cell culture medium).

2. Incubation:

  • Aliquot the CAI-1 working solution into multiple sterile tubes.
  • Incubate the tubes under the desired experimental conditions (e.g., different temperatures, pH values).

3. Time-Point Sampling:

  • At designated time points (e.g., 0, 2, 4, 8, 24 hours), remove one aliquot from the incubation.
  • Immediately stop any potential degradation by freezing the sample at -80°C or by adding a quenching agent if appropriate.

4. Quantification of CAI-1:

  • Analyze the samples using a validated stability-indicating analytical method, such as HPLC or LC-MS.
  • HPLC Method: Use a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water) to separate CAI-1 from potential degradation products. Detection can be done using a UV detector.
  • LC-MS Method: This method provides higher specificity and can help in identifying the degradation products.
  • Quantify the peak area corresponding to CAI-1 at each time point.

5. Data Analysis:

  • Normalize the peak area of CAI-1 at each time point to the peak area at time 0.
  • Plot the percentage of remaining CAI-1 against time.
  • From this data, you can calculate the degradation rate and the half-life (t½) of CAI-1 under the tested conditions.

Data Presentation

Condition Solvent/Buffer Temperature (°C) pH Estimated Half-life (hours)
1DMSO-80N/A> 1 year
2DMSO4N/ASeveral weeks
3Potassium Phosphate Buffer257.048 - 72
4Potassium Phosphate Buffer377.012 - 24
5LB Medium377.28 - 16
6Aqueous Solution254.0> 72
7Aqueous Solution259.0< 12

Note: These are hypothetical values for illustrative purposes. Actual stability should be determined experimentally.

Visualizations

CAI1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm CAI-1 CAI-1 CqsS CqsS (Sensor Kinase) CAI-1->CqsS Binds LuxU LuxU CqsS->LuxU Dephosphorylates LuxO LuxO (Response Regulator) LuxU->LuxO Dephosphorylates Qrr_sRNAs Qrr sRNAs LuxO->Qrr_sRNAs Represses transcription HapR HapR (Master Regulator) Qrr_sRNAs->HapR Represses translation Virulence_Biofilm Virulence & Biofilm Formation HapR->Virulence_Biofilm Regulates Stability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare CAI-1 Stock (e.g., in DMSO) B Dilute to Working Concentration in Test Solution A->B C Incubate under Test Conditions (Temp, pH, etc.) B->C D Collect Samples at Time Points (t=0, t=1, t=2...) C->D E Analyze by HPLC/LC-MS D->E F Quantify CAI-1 Peak E->F G Plot % Remaining vs. Time F->G H Calculate Half-Life G->H Troubleshooting_Tree Start Inconsistent/Low CAI-1 Activity Q1 Is the CAI-1 stock solution new? Start->Q1 A1_Yes Prepare fresh working solution immediately before use Q1->A1_Yes Yes A1_No Prepare new stock solution from solid. Aliquot to avoid multiple freeze-thaws. Q1->A1_No No Q2 Are you using a biological matrix (e.g., cell lysate)? A1_Yes->Q2 A1_No->Q2 A2_Yes Test CAI-1 stability in a sterile buffer control to check for enzymatic degradation. Q2->A2_Yes Yes A2_No Check pH and temperature of your experimental setup. Q2->A2_No No End Verify concentration with analytical method (HPLC/LC-MS) A2_Yes->End A2_No->End

References

Technical Support Center: CAI-1 Stability

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

A2: Based on supplier information and general best practices for similar molecules, the following storage conditions are recommended to minimize degradation.

FormStorage TemperatureRecommended Duration
Powder -20°CUp to 3 years[1]
In Solvent -80°CUp to 1 year[1]

A3: While specific stability data in various solvents is limited, it is recommended to use anhydrous aprotic solvents such as DMSO or ethanol for preparing stock solutions. It is crucial to minimize the presence of water to prevent potential hydrolysis. For aqueous buffers used in experiments, it is advisable to prepare fresh solutions and use them immediately.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Loss of CAI-1 activity or inconsistent results in biological assays. Degradation of CAI-1 in stock solutions or experimental media.1. Prepare fresh CAI-1 stock solutions from powder. 2. Assess the purity of the existing stock solution using HPLC. 3. Minimize the time CAI-1 is in aqueous solutions at room temperature. Prepare working solutions immediately before use. 4. Consider the pH of your experimental buffer, as extreme pH values can accelerate degradation.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). Formation of degradation products.1. Attempt to identify the degradation products using mass spectrometry. Common degradation pathways for β-hydroxy ketones include a reverse aldol reaction. 2. Review your storage and handling procedures to identify potential causes of degradation (e.g., temperature fluctuations, prolonged storage in solution).
Precipitation observed in CAI-1 stock solution upon thawing. Poor solubility or aggregation at low temperatures.1. Gently warm the solution to room temperature and vortex to redissolve the precipitate. 2. If precipitation persists, consider preparing a fresh stock solution at a slightly lower concentration.

Experimental Protocols

Protocol 1: Preparation of CAI-1 Stock Solution

Materials:

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.

  • Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage.

Protocol 2: Assessment of CAI-1 Stability by HPLC

Materials:

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (optional, for mobile phase modification)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Sample Preparation:

    • For a time-course stability study, incubate the prepared samples under the desired conditions (e.g., different temperatures, pH values).

    • At each time point, take an aliquot of the sample for HPLC analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water and acetonitrile (both may contain 0.1% formic acid to improve peak shape). For example, start with a lower percentage of acetonitrile and gradually increase it.

    • Flow Rate: 1 mL/min.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Observe the appearance of any new peaks, which may correspond to degradation products.

Visualizations

Signaling Pathway of CAI-1 in Vibrio cholerae

CAI1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CAI1 CAI-1 CqsS CqsS (Receptor) CAI1->CqsS Binds LuxU LuxU CqsS->LuxU Phosphorylates LuxO LuxO LuxU->LuxO Phosphorylates Qrr_sRNAs Qrr sRNAs LuxO->Qrr_sRNAs Activates Transcription HapR HapR Qrr_sRNAs->HapR Represses Translation Virulence_Biofilm Virulence & Biofilm Formation (Repressed) HapR->Virulence_Biofilm Represses

Experimental Workflow for Assessing CAI-1 Stability

CAI1_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_conclusion Conclusion Prep_Stock Prepare CAI-1 Stock Solution (e.g., in DMSO) Prep_Samples Prepare Samples for Stability Study (Dilute in test buffer/solvent) Prep_Stock->Prep_Samples Incubate Incubate under Test Conditions (e.g., different temperatures, pH) Prep_Samples->Incubate Sampling Take Aliquots at Different Time Points Incubate->Sampling HPLC_MS Analyze by HPLC-MS Sampling->HPLC_MS Data_Analysis Analyze Data: - CAI-1 Peak Area - Degradant Peaks HPLC_MS->Data_Analysis Conclusion Determine Degradation Rate and Pathway Data_Analysis->Conclusion

References

Technical Support Center: CAI-1 Reporter Strains

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Troubleshooting Guide

Problem 1: Low or No Reporter Signal

A weak or absent signal is a common issue that can arise from several factors, from problems with the experimental setup to issues with the reporter strain itself.

Potential CauseRecommended Solution
Inactive CAI-1/Analog Verify the integrity and concentration of your CAI-1 or analog stock solution. If possible, test its activity using a previously validated batch or a different assay.
Suboptimal Inducer Concentration Perform a dose-response curve to determine the optimal concentration (EC50) of your specific CAI-1 analog. The potency can vary significantly between different analogs.[1]
Insufficient Incubation Time Optimize the incubation time after adding the inducer. The kinetics of the response can vary depending on the reporter system and experimental conditions.
Poor Reporter Strain Viability Ensure the reporter strain is healthy and in the correct growth phase (typically exponential phase) before starting the assay. Check for contamination.
Degradation of Reporter Protein If using a fluorescent reporter, ensure that the protein is stable under your experimental conditions. Some fluorescent proteins can be prone to degradation.[6]
Experimental Protocol: Dose-Response Curve for a CAI-1 Analog
  • Incubation: Incubate the plate at the optimal temperature for a predetermined amount of time (e.g., 4-6 hours).

  • Signal Measurement: Measure the reporter signal (e.g., luminescence or fluorescence) using a plate reader.

  • Data Analysis: Plot the reporter signal against the log of the analog concentration and fit the data to a suitable model to determine the EC50 value.

Problem 2: High Background Signal
Potential CauseRecommended Solution
Leaky Promoter in Reporter Construct The promoter driving the reporter gene may have some basal activity even in the absence of CAI-1. Consider re-designing the reporter construct with a tighter promoter.
Autofluorescence/Autoluminescence of Media Certain components in the growth media can cause background fluorescence or luminescence.[7][8] Test the media alone to determine its contribution to the background signal. If necessary, switch to a minimal medium for the assay.
Contamination of Culture Contamination with other microorganisms can lead to non-specific signals. Always use aseptic techniques and check for culture purity.
Crosstalk from Other Molecules Some molecules in your test compounds or media might weakly activate the CqsS receptor, leading to a higher background.
Experimental Protocol: Assessing Media Background
  • Prepare Media Samples: In a 96-well microplate, add the different types of media you are using (e.g., rich broth, minimal media).

  • Incubate: Incubate the plate under the same conditions as your experiment (temperature and duration).

  • Measure Signal: Read the fluorescence or luminescence of the media-only wells.

  • Compare: Compare the background signals from different media to identify one with the lowest intrinsic signal.

Problem 3: False Positives or False Negatives
Potential CauseRecommended Solution
Direct Inhibition/Activation of Reporter Enzyme Test compounds may directly inhibit or activate the reporter enzyme (e.g., luciferase), leading to false results.[9][10] It is crucial to perform counter-screens with the purified reporter enzyme.
Off-Target Effects of Test Compounds A compound might affect the reporter signal through a mechanism independent of the CAI-1 signaling pathway, such as by altering cellular metabolism or viability.
Specificity of the CqsS Receptor The CqsS receptor from one Vibrio species may not recognize the CAI-1 variant from another species, leading to a false negative result if the incorrect ligand-receptor pair is used.[4][5]
Incorrect Reporter Strain for the Research Question Ensure the chosen reporter strain is appropriate for the specific CAI-1 analog or biological question being investigated.
Experimental Protocol: Counter-Screen for Luciferase Inhibition
  • Prepare Reagents: Prepare a solution of purified luciferase enzyme in assay buffer. Also, prepare serial dilutions of your test compound.

  • Assay Setup: In a 96-well plate, add the purified luciferase solution to each well. Then, add the different concentrations of your test compound.

  • Initiate Reaction: Add the luciferase substrate (luciferin) to all wells.

  • Measure Luminescence: Immediately measure the luminescence using a plate reader.

  • Analyze Data: A decrease in luminescence in the presence of the test compound indicates direct inhibition of the luciferase enzyme.

Visualizations

CAI1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CAI-1 CAI-1 CqsS CqsS CAI-1->CqsS Binds LuxO_P LuxO-P CqsS->LuxO_P Phosphorylates (Low CAI-1) LuxO LuxO CqsS->LuxO Dephosphorylates (High CAI-1) Reporter Reporter Gene (e.g., lux, gfp) LuxO_P->Reporter Represses LuxO->Reporter Activates Signal Measurable Signal (Light/Fluorescence) Reporter->Signal Expresses Troubleshooting_Workflow Start Experiment Start: No/Low Signal Check_Inducer Verify CAI-1/Analog Integrity & Concentration Start->Check_Inducer Dose_Response Perform Dose-Response Curve Check_Inducer->Dose_Response OK Result_Not_OK Consult Further/ Re-evaluate Hypothesis Check_Inducer->Result_Not_OK Not OK Check_Viability Check Reporter Strain Viability & Growth Phase Dose_Response->Check_Viability Optimize_Incubation Optimize Incubation Time Check_Viability->Optimize_Incubation OK Check_Viability->Result_Not_OK Not OK Check_Media Assess Media for Autofluorescence Optimize_Incubation->Check_Media Counter_Screen Perform Counter-Screen for Enzyme Inhibition Check_Media->Counter_Screen OK Result_OK Problem Resolved Check_Media->Result_OK High Background Resolved Counter_Screen->Result_OK No Inhibition Counter_Screen->Result_Not_OK Inhibition Detected Experimental_Workflow Prep_Culture 1. Prepare Overnight Culture of Reporter Strain Subculture 2. Subculture and Grow to Exponential Phase Prep_Culture->Subculture Prep_Compounds 3. Prepare Serial Dilutions of CAI-1/Analogs Subculture->Prep_Compounds Assay_Plate 4. Add Culture and Compounds to 96-Well Plate Subculture->Assay_Plate Prep_Compounds->Assay_Plate Incubate 5. Incubate at Optimal Temperature and Time Assay_Plate->Incubate Measure 6. Measure Reporter Signal (Luminescence/Fluorescence) Incubate->Measure Analyze 7. Analyze Data (e.g., Dose-Response Curve) Measure->Analyze

References

improving signal-to-noise ratio in CAI-1 detection

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

A3: Optimal conditions can vary. However, a common starting point is to incubate primary antibodies overnight at 4°C or for 1-2 hours at room temperature.[5] Substrate incubation is typically shorter, ranging from 15 to 30 minutes at room temperature, and should be monitored to prevent overdevelopment. It is crucial to keep these conditions consistent across experiments for reproducible results.[3]

A4: Yes, components in the sample matrix, such as proteins or lipids from culture media or biological fluids, can interfere with antibody binding and increase background noise.[2] It is recommended to run a matrix-matched standard curve or dilute samples in the assay buffer to minimize these effects.

Troubleshooting Guides

Issue 1: High Background Signal

High background noise can obscure the specific signal, leading to a poor signal-to-noise ratio. Below are common causes and solutions.

Probable Cause Recommended Solution
Insufficient Blocking Increase the concentration of the blocking agent (e.g., from 1% to 3% BSA or non-fat milk) or extend the blocking incubation time.[1] Consider testing different blocking buffers.
Excessive Antibody Concentration Titrate the primary and secondary antibodies to find the optimal concentration that maximizes the specific signal while minimizing background. A checkerboard titration is an effective method for this.[6]
Inadequate Washing Increase the number of wash cycles (e.g., from 3 to 5) or the volume of wash buffer. Adding a short soaking step (30-60 seconds) during each wash can also be effective.[1][2] Ensure that wells are fully aspirated between washes.
Non-Specific Antibody Binding Add a non-ionic detergent like Tween-20 (0.05%) to the wash and antibody dilution buffers to reduce non-specific interactions.[1] Ensure the secondary antibody is not cross-reacting with other components.
Contamination of Reagents Use fresh, sterile buffers and reagents. Microbial contamination can lead to high background.[2]
Issue 2: Weak or No Signal

A weak or absent signal can be as problematic as a high background.

Probable Cause Recommended Solution
Insufficient Antibody Concentration The concentration of the primary or secondary antibody may be too low. Refer to your antibody titration data to ensure you are using an optimal concentration.[7]
Inactive Reagents Ensure that enzymes (e.g., HRP) and substrates have not expired and have been stored correctly. Avoid using buffers containing inhibitors like sodium azide with HRP-conjugated antibodies.[5]
Incorrect Filter/Wavelength For fluorescence- or luminescence-based assays, confirm that you are using the correct excitation and emission wavelengths for your detection molecule.
Low CAI-1 Concentration in Sample The concentration of CAI-1 in your sample may be below the detection limit of the assay. Consider concentrating your sample or using a more sensitive detection method.

Experimental Protocols & Data Presentation

Protocol: Checkerboard Titration to Optimize Antibody Concentrations

Methodology:

  • Coat the Plate: Prepare serial dilutions of the capture antibody (e.g., 0.5, 1, 2, 5 µg/mL) in coating buffer. Add 100 µL of each dilution to different rows of a 96-well plate and incubate overnight at 4°C.[3]

  • Wash and Block: Wash the plate three times with wash buffer (e.g., PBS + 0.05% Tween-20). Block the plate with 200 µL of blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[1]

  • Add Detection Antibody: Prepare serial dilutions of the HRP-conjugated detection antibody (e.g., 1:1000, 1:5000, 1:10,000, 1:20,000) in antibody dilution buffer. Add 100 µL of each dilution to different columns of the plate. Incubate for 1-2 hours at room temperature.

  • Develop and Read: Wash the plate five times. Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes. Stop the reaction with 50 µL of stop solution. Read the absorbance at 450 nm.

Data Presentation: Example Checkerboard Titration Results

Capture Ab (µg/mL) Detection Ab Dilution Absorbance (450nm) - High CAI-1 Absorbance (450nm) - Blank Signal-to-Noise (High/Blank)
21:10002.850.456.3
21:50002.100.1514.0
2 1:10,000 1.55 0.08 19.4
21:20,0000.750.0612.5
11:10002.150.425.1
11:50001.600.1411.4
11:10,0001.100.0715.7
11:20,0000.500.068.3

Visualizations

CAI-1 Quorum Sensing Pathway in V. cholerae

CAI1_Signaling_Pathway CAI-1 Quorum Sensing Signaling Pathway cluster_cell Vibrio cholerae Cell CqsA CqsA Synthase CAI1_out CAI-1 Accumulation (High Cell Density) CqsA->CAI1_out produces CAI1_in CAI-1 CqsS CqsS Receptor CAI1_in->CqsS binds & inhibits kinase LuxU LuxU CqsS->LuxU phosphorylates (Low Density) CqsS->LuxU dephosphorylates (High Density) LuxO LuxO LuxU->LuxO phosphorylates Qrr_sRNAs Qrr sRNAs LuxO->Qrr_sRNAs activates HapR HapR Qrr_sRNAs->HapR represses Virulence Virulence & Biofilm (Low Cell Density) Qrr_sRNAs->Virulence activates Dispersal Protease & Dispersal (High Cell Density) HapR->Dispersal activates CAI1_out->CAI1_in

Troubleshooting Workflow for Low Signal-to-Noise Ratio

Troubleshooting_Workflow Workflow for Improving Signal-to-Noise Ratio Start Start: Low S/N Ratio Check_BG High Background? Start->Check_BG Optimize_Blocking Optimize Blocking (Buffer, Time) Check_BG->Optimize_Blocking Yes Check_Signal Weak/No Signal? Check_BG->Check_Signal No Titrate_Abs Titrate Antibodies (Primary & Secondary) Optimize_Blocking->Titrate_Abs Improve_Washing Improve Washing (Cycles, Volume) Titrate_Abs->Improve_Washing End End: Improved S/N Ratio Improve_Washing->End Check_Reagents Check Reagent Activity & Expiration Dates Check_Signal->Check_Reagents Yes Check_Signal->End No Confirm_Analyte Confirm Analyte Presence (Spike-in Control) Check_Reagents->Confirm_Analyte Review_Protocol Review Protocol (Incubation, Wavelengths) Confirm_Analyte->Review_Protocol Review_Protocol->End

Caption: A logical workflow for troubleshooting and resolving low signal-to-noise ratio issues.

References

Technical Support Center: CAI-1 Quantification via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is CAI-1 and what are its basic physicochemical properties?
PropertyValue
Chemical Formula C₁₃H₂₆O₂
Molecular Weight 214.34 g/mol [4]
Structure (S)-3-hydroxytridecan-4-one
Q2: What is the general workflow for quantifying CAI-1 using LC-MS/MS?

CAI-1 Quantification Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Bacterial Culture Supernatant Extraction Liquid-Liquid Extraction (e.g., with ethyl acetate) Sample->Extraction Drydown Evaporation to Dryness Extraction->Drydown Reconstitution Reconstitution in Mobile Phase Drydown->Reconstitution LC Liquid Chromatography (C18 column) Reconstitution->LC MS Mass Spectrometry (ESI+) LC->MS Data Data Acquisition (MRM Mode) MS->Data Quant Quantification Data->Quant

CAI-1 Quantification Workflow Diagram
Q3: What are the recommended sample preparation steps for CAI-1 from bacterial cultures?

  • Extraction: Add an equal volume of ethyl acetate to the acidified supernatant. Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.

  • Phase Separation: Centrifuge the mixture to separate the organic and aqueous phases.

  • Repeat Extraction: For optimal recovery, repeat the extraction process on the aqueous phase two more times with fresh ethyl acetate.

  • Pooling: Combine all the collected organic phases.

  • Drying: Evaporate the pooled organic solvent to dryness. A stream of nitrogen gas is recommended to gently remove the solvent without degrading the analyte.

  • Reconstitution: Reconstitute the dried extract in a small, precise volume of the initial mobile phase used for your LC-MS/MS analysis (e.g., a mixture of water and acetonitrile with 0.1% formic acid).

Troubleshooting Guides

Problem 1: No or Low CAI-1 Signal

Possible Causes and Solutions:

CauseSolution
Inefficient Extraction Ensure the pH of the supernatant is acidic (3-4) before extraction. Use high-purity ethyl acetate. Increase the number of extraction repetitions.
Analyte Degradation Avoid high temperatures during the solvent evaporation step. Prepare fresh samples and standards. Store extracts at -20°C or lower if not analyzed immediately.
Incorrect MS Parameters Verify the precursor and product ion m/z values for CAI-1. Optimize the collision energy and other source parameters. Ensure the mass spectrometer is properly calibrated.[4]
Ion Suppression (Matrix Effects) Dilute the sample extract to reduce the concentration of interfering matrix components.[5][6] Improve sample cleanup, for instance by incorporating a solid-phase extraction (SPE) step. Adjust the chromatographic gradient to separate CAI-1 from co-eluting matrix components.
Instrument Contamination Run blank injections to check for system contamination.[4] Clean the ion source and transfer optics if necessary.
Problem 2: Poor Peak Shape (Broadening, Tailing, or Splitting)

Possible Causes and Solutions:

CauseSolution
Column Overload Reduce the injection volume or dilute the sample.
Column Contamination Flush the column with a strong solvent. If the problem persists, replace the column.
Inappropriate Mobile Phase Ensure the mobile phase pH is appropriate for CAI-1 (acidic conditions are generally preferred). Check for proper mobile phase composition and mixing.
Injection Solvent Mismatch Reconstitute the sample in a solvent that is weaker than or equal in strength to the initial mobile phase.
Extra-column Volume Minimize the length and diameter of tubing between the injector, column, and mass spectrometer.
Problem 3: Inconsistent or Irreproducible Results

Possible Causes and Solutions:

CauseSolution
Variable Extraction Recovery Use a deuterated internal standard for CAI-1 to normalize for variations in sample preparation and matrix effects.[7] Ensure consistent and precise execution of the extraction protocol.
Instrument Instability Allow the LC-MS system to equilibrate thoroughly before starting the analysis. Monitor system suitability by injecting a standard at regular intervals throughout the analytical run.
Sample Degradation over Time Analyze samples as quickly as possible after preparation. If storage is necessary, keep them at low temperatures (e.g., -80°C).
Matrix Effects As mentioned previously, matrix effects can cause significant variability.[5][6] The use of an internal standard is highly recommended. Consider using matrix-matched calibration standards.

Advanced Topics and Methodologies

Mass Spectrometry Parameters for CAI-1

While optimal transitions should be determined empirically on your specific instrument, the following can be used as a starting point. The precursor ion will be the protonated molecule [M+H]⁺.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Notes
CAI-1 215.2Fragment 1The most abundant fragment ion should be used for quantification.
Fragment 2A second fragment ion should be monitored for confirmation.

Note: The exact m/z of the product ions will depend on the fragmentation of (S)-3-hydroxytridecan-4-one. Common fragmentation pathways for similar molecules involve the loss of water and cleavage of the carbon chain.

Liquid Chromatography Method

Example LC Gradient:

Time (min)%A (Water + 0.1% Formic Acid)%B (Acetonitrile + 0.1% Formic Acid)
0.0955
2.0955
10.0595
12.0595
12.1955
15.0955

This is a general gradient and should be optimized for your specific application to achieve the best separation and minimize run time.

Understanding and Mitigating Matrix Effects

Matrix effects occur when components in the sample other than the analyte of interest interfere with the ionization process, leading to either suppression or enhancement of the analyte signal.[5][6]

Matrix Effects cluster_cause Causes cluster_effect Effects cluster_mitigation Mitigation Strategies Coelution Co-eluting Matrix Components Ionization_Competition Competition for Ionization Coelution->Ionization_Competition Suppression Ion Suppression (Lower Signal) Ionization_Competition->Suppression Enhancement Ion Enhancement (Higher Signal) Ionization_Competition->Enhancement Cleanup Improved Sample Cleanup Suppression->Cleanup Chroma Chromatographic Separation Suppression->Chroma Dilution Sample Dilution Suppression->Dilution IS Internal Standard Suppression->IS Enhancement->Cleanup Enhancement->Chroma Enhancement->Dilution Enhancement->IS

Understanding and Mitigating Matrix Effects
Quantification of the CAI-1 Precursor, Amino-CAI-1

  • Molecular Weight: 213.36 g/mol

  • Precursor Ion [M+H]⁺: 214.2 m/z

References

Technical Support Center: CAI-1 (Carboxyamidotriazole) Solubility and Handling

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions of the DMSO stock into your aqueous medium. This gradual decrease in DMSO concentration can help prevent precipitation.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
CAI-1 powder is difficult to dissolve in DMSO. Insufficient mixing or sonication.Vortex the solution vigorously for several minutes. If undissolved particles remain, use an ultrasonic water bath for 10-15 minute intervals until the solution is clear.[1]
Precipitate forms immediately upon dilution of DMSO stock into aqueous media. Rapid change in solvent polarity causing the hydrophobic compound to "crash out."Employ a stepwise dilution method. Pre-warm the aqueous medium to 37°C. Consider preparing a more dilute DMSO stock solution.[1]
Visible precipitate forms in cell culture wells during incubation. Compound precipitating over time due to interactions with media components or temperature changes. Limited aqueous solubility.Reduce the final concentration of CAI-1 in the assay. If possible, increase the serum concentration in the medium, as protein binding can help keep hydrophobic compounds in solution.[1]
Low or inconsistent bioactivity observed in assays. The actual concentration of soluble CAI-1 is lower than the nominal concentration due to precipitation.After preparing the final working solution, centrifuge it at high speed (>10,000 x g) for 10-15 minutes and use the supernatant for your assay to remove any undissolved compound.[1]

Quantitative Data Summary

Solvent Solubility Notes
DMSO 50 mg/mL (233.27 mM)Ultrasonic assistance may be needed. Use of newly opened, anhydrous DMSO is recommended as it is hygroscopic.[4]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline ≥ 1.25 mg/mL (5.83 mM)Results in a clear solution.[4]
10% DMSO, 90% (20% SBE-β-CD in Saline) ≥ 1.25 mg/mL (5.83 mM)Results in a clear solution.[4]
10% DMSO, 90% Corn Oil ≥ 1.25 mg/mL (5.83 mM)Results in a clear solution.[4]

Experimental Protocols

Protocol 1: Preparation of a CAI-1 Stock Solution in DMSO

Materials:

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic water bath

Methodology:

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Dissolution: Vortex the mixture vigorously for 1-2 minutes.

  • Sonication (if necessary): If the compound does not fully dissolve, place the tube in an ultrasonic water bath and sonicate for 10-15 minute intervals until the solution becomes clear.[1]

  • Sterilization (Optional): If required for your application, filter the stock solution through a 0.22 µm DMSO-compatible syringe filter.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When stored at -80°C, the solution is stable for up to 6 months.[4]

Protocol 2: Preparation of a CAI-1-HP-β-CD Inclusion Complex

Materials:

  • 2-hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Mortar and pestle

Methodology:

  • Mixing: Place the accurately weighed HP-β-CD powder in a mortar.

  • Kneading: Gradually add a small amount of deionized water to the HP-β-CD powder while triturating with the pestle to form a thick paste.[1]

  • Drying: The resulting paste can be dried and then reconstituted in an aqueous buffer for your experiment.

Visualizations

CAI-1 Signaling Pathway

CAI1_Signaling_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR2 Orai1 Orai1 (Calcium Channel) VEGFR2->Orai1 Activates Ca_influx Ca²⁺ Influx Orai1->Ca_influx Mediates VEGF VEGF VEGF->VEGFR2 Binds CAI1 CAI-1 CAI1->Orai1 Inhibits Bcl2 Bcl-2 (Anti-apoptotic) CAI1->Bcl2 Reduces Signal_Transduction Signal Transduction Pathways Ca_influx->Signal_Transduction Activates Angiogenesis Angiogenesis Signal_Transduction->Angiogenesis Promotes Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Troubleshooting_Workflow Start Start: CAI-1 Precipitation Observed Step1 Is final DMSO concentration >0.1%? Start->Step1 Action1 Reduce final DMSO concentration Step1->Action1 Yes Step2 Was a single large dilution performed? Step1->Step2 No Action1->Step2 Action2 Use stepwise dilution and pre-warm media Step2->Action2 Yes Step3 Is CAI-1 concentration high? Step2->Step3 No Action2->Step3 Action3 Lower final CAI-1 concentration Step3->Action3 Yes Step4 Still precipitating? Step3->Step4 No Action3->Step4 Action4 Consider using a solubility enhancer (e.g., HP-β-CD) Step4->Action4 Yes End Problem Resolved Step4->End No Action4->End

References

Technical Support Center: Refining HPLC Purification of CAI-1

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Poor Peak Resolution Inappropriate mobile phase composition.Optimize the organic solvent-to-aqueous buffer ratio. A shallower gradient may improve the separation of closely related impurities.[1][2]
Incorrect column selection.Ensure the use of a suitable stationary phase, such as a C18 column, which has been shown to be effective for CAI-1 analysis.[3] Consider a column with a smaller particle size for higher efficiency.[2][4]
Flow rate is too high.Reduce the flow rate to allow for better separation. Optimal flow rates for standard HPLC are often around 1.0 mL/min.[2]
Peak Tailing Interaction with active sites on the column.Add a competing agent like trifluoroacetic acid (TFA) to the mobile phase to minimize secondary interactions.[5] Ensure high-purity silica in the column.[5]
Column overload.Reduce the sample concentration or injection volume.
Extra-column band broadening.Minimize the length of tubing between the injector, column, and detector.[6]
Baseline Noise or Drift Contaminated mobile phase or detector cell.Use high-purity HPLC-grade solvents and filter the mobile phase.[7] Flush the system and clean the detector cell.
Pump issues (e.g., leaks, faulty check valves).Inspect the pump for leaks and ensure proper functioning of check valves.[8][9]
Incomplete column equilibration.Allow sufficient time for the column to equilibrate with the mobile phase before starting the run.[8]
High Backpressure Blockage in the system (e.g., clogged frit, tubing, or column).Systematically check for blockages by removing components one by one, starting from the detector and moving backward.[10][11] Reverse flush the column if a blockage is suspected at the inlet.[12]
Precipitated buffer in the mobile phase.Ensure the buffer is fully dissolved and miscible with the organic solvent.[11]
Variable Retention Times Inconsistent mobile phase composition.If preparing the mobile phase online, ensure the mixer is functioning correctly.[6] Manually prepare the mobile phase to rule out mixing issues.
Fluctuations in column temperature.Use a column oven to maintain a stable temperature, as retention times can shift with temperature changes.[6]
Column degradation.Replace the column if performance has degraded over time.[8]
No Peaks or Low Sensitivity Sample degradation.Ensure the stability of CAI-1 in the chosen sample solvent.
Leak in the system.Check for leaks, especially at fittings and the injector.[8][10]
Incorrect detector wavelength.The detection of CAI-1 has been reported at 264 nm.[3] Verify that the detector is set to an appropriate wavelength.

Frequently Asked Questions (FAQs)

A2: To improve resolution, you can try optimizing the mobile phase by adjusting the gradient slope. A shallower gradient will increase the separation time and can improve the resolution of closely eluting peaks.[13][14] Alternatively, you can evaluate different C18 columns from various manufacturers, as they can exhibit different selectivities.[7] Using a column with a smaller particle size (e.g., sub-2 µm) can also significantly increase resolution.[2]

A3: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase. Adding an ion-pairing agent like 0.1% trifluoroacetic acid (TFA) to your mobile phase can help to sharpen the peak.[15] Also, ensure you are not overloading the column by injecting too much sample.

Q4: I am seeing a lot of baseline noise in my chromatogram. What are the common causes?

A4: Baseline noise can originate from several sources. The most common are the use of non-HPLC grade solvents, contaminated mobile phase, or issues with the pump or detector.[8] Always use high-purity solvents, filter your mobile phase, and degas it properly. If the problem persists, you may need to service your pump or clean the detector cell.

Q5: My system pressure is suddenly very high. What should I do?

A5: High backpressure is usually indicative of a blockage in the system.[10] To troubleshoot, systematically disconnect components starting from the detector and working your way back to the pump to identify the source of the blockage. Common culprits include a clogged column inlet frit, blocked tubing, or a malfunctioning injector. A guard column can help prevent the analytical column from getting clogged.[6]

Experimental Protocol: Reversed-Phase HPLC Purification of CAI-1

1. Materials and Reagents:

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Ammonium acetate or Trifluoroacetic acid (TFA)

2. HPLC System and Column:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

3. Mobile Phase Preparation:

  • Mobile Phase A: 0.01M ammonium acetate in water (or 0.1% TFA in water).

  • Mobile Phase B: 0.01M ammonium acetate in acetonitrile (or 0.1% TFA in acetonitrile).

  • Filter both mobile phases through a 0.45 µm filter and degas thoroughly.[7]

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 264 nm[3]

  • Injection Volume: 10-20 µL

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B (linear gradient)

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

5. Procedure:

  • Equilibrate the column with the initial mobile phase conditions (10% B) until a stable baseline is achieved.[16]

  • Inject a blank (sample solvent) to ensure there are no ghost peaks.[8]

  • Analyze the collected fractions for purity.

  • Pool the pure fractions and proceed with downstream processing (e.g., solvent evaporation).

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_run Analysis cluster_post Post-Analysis MobilePhase Mobile Phase Preparation SystemEquilibration System Equilibration MobilePhase->SystemEquilibration SamplePrep Sample Preparation Injection Sample Injection SamplePrep->Injection SystemEquilibration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection FractionCollection Fraction Collection Separation->FractionCollection DataAnalysis Data Analysis Detection->DataAnalysis PurityAnalysis Purity Analysis FractionCollection->PurityAnalysis

Troubleshooting_Logic Problem HPLC Problem Identified PeakIssue Peak Shape Issue? Problem->PeakIssue BaselineIssue Baseline Issue? Problem->BaselineIssue PressureIssue Pressure Issue? Problem->PressureIssue RetentionIssue Retention Time Issue? Problem->RetentionIssue Tailing Tailing/Fronting PeakIssue->Tailing Yes Broad Broad Peaks PeakIssue->Broad No Noise Noise/Drift BaselineIssue->Noise Yes HighPressure High Pressure PressureIssue->HighPressure Yes VariableRT Variable Retention RetentionIssue->VariableRT Yes Sol_Tailing Check Mobile Phase pH Reduce Sample Load Tailing->Sol_Tailing Sol_Broad Optimize Flow Rate Check for Voids Broad->Sol_Broad Sol_Noise Use Fresh Mobile Phase Clean Detector Noise->Sol_Noise Sol_HighPressure Check for Blockages Filter Sample HighPressure->Sol_HighPressure Sol_VariableRT Check Pump Control Temperature VariableRT->Sol_VariableRT

Caption: Troubleshooting logic for common HPLC issues.

References

Technical Support Center: CAI-1 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q2: How can I visually identify different types of contamination?

A2:

  • Bacteria: A sudden drop in pH (media turns yellow), turbidity (cloudiness) in the culture medium, and sometimes a foul odor. Under a microscope, you'll see small, motile, rod-shaped or spherical particles between your cells.

  • Yeast: The culture medium may become turbid, and the pH can either increase or decrease. Microscopically, yeast appears as individual, budding, ovoid, or spherical particles.[2][3]

  • Fungi (Mold): Visible filamentous structures or fuzzy patches can be seen floating in the medium or attached to the culture vessel surface.[1][2] Microscopically, you will observe long, branching filaments (hyphae).[1]

  • Mycoplasma: This is the most difficult to detect visually as it does not cause turbidity or a pH change.[4][5] Indicators can include a reduction in cell growth rate, changes in cell morphology, and decreased transfection efficiency.[4] Specific testing is required for confirmation.[5][6]

Q5: Should I routinely use antibiotics in my cell culture medium?

Troubleshooting Guides

Issue 1: Sudden Change in Media Color and Turbidity

Possible Cause: Bacterial or Yeast Contamination.[4][13]

Troubleshooting Steps:

  • Isolate: Immediately remove the contaminated flask from the incubator to prevent cross-contamination.[13][14]

  • Inspect: Visually inspect other cultures for signs of contamination.

  • Microscopy: Examine a sample of the contaminated culture under a microscope to identify the type of microbe.

  • Discard: Dispose of the contaminated culture and any shared reagents (e.g., media, FBS).[3][14]

  • Decontaminate: Thoroughly clean and disinfect the incubator, biosafety cabinet, and any potentially contaminated equipment.[3][15]

  • Review Aseptic Technique: Ensure all personnel are adhering to strict aseptic techniques.[1][3]

Issue 2: Inconsistent or Non-Reproducible Electrophysiological Recordings

Possible Causes: Mycoplasma Contamination, High Cell Passage Number, Endotoxin Contamination.

Troubleshooting Steps:

  • Mycoplasma Testing:

    • Quarantine the cell line and test for mycoplasma using a reliable method such as PCR, ELISA, or fluorescence staining (e.g., Hoechst 33258).[6][16]

    • If positive, discard the contaminated cell line and all related stocks. For irreplaceable lines, specific anti-mycoplasma agents can be used, but this should be a last resort.[3][14]

  • Cell Passage Number Verification:

    • Check your lab notebook for the passage number of the cells used.

    • If the passage number is high (e.g., >p40), thaw a new, low-passage vial of the cell line for your experiments.[12]

    • Establish a passage number limit for your experiments and maintain a cell banking system.[17]

  • Endotoxin Screening:

    • Use endotoxin-free water and reagents.

    • Test key reagents like serum and media for endotoxin levels using a Limulus Amebocyte Lysate (LAL) assay.

Issue 3: Fuzzy Growth or Filaments in Culture Flask

Possible Cause: Fungal (Mold) Contamination.[1][3]

Troubleshooting Steps:

  • Immediate Discard: Do not open the flask in the biosafety cabinet.[13] Immediately discard the contaminated culture to prevent the spread of spores.[15]

  • Thorough Decontamination:

    • Clean the incubator, biosafety cabinet, and all work surfaces with a fungicide.

    • Check and replace HEPA filters in the biosafety cabinet if necessary.[1]

    • Inspect the incubator's water pan, as it can be a source of fungal growth.[1][15]

  • Review Lab Practices:

    • Ensure all media and solutions are sterile-filtered.

    • Minimize the opening of doors and windows to reduce airborne contaminants.[14]

Quantitative Data Summary

ParameterRecommendationRationale
Cell Passage Number Use low passage cells (<15-20 passages) for consistent results.[12]High passage numbers can lead to genetic drift, altered morphology, and changes in protein expression, affecting reproducibility.[12]
Antibiotic Concentration (if necessary for short-term use) Penicillin: 100 U/mL, Streptomycin: 100 µg/mLTo prevent bacterial growth without being overly cytotoxic. Continuous use is discouraged.[2]
Antimycotic Concentration (if necessary for short-term use) Amphotericin B: 0.25 µg/mLTo prevent fungal and yeast contamination. Can be toxic to some cell lines.[2]
Mycoplasma Testing Frequency Every 1-2 months for continuous cultures.[1]Mycoplasma is difficult to detect visually and can significantly alter experimental data.[4][5]

Experimental Protocols & Workflows

Aseptic Cell Culture Technique

A strict aseptic technique is the primary defense against contamination.[1]

cluster_prep Preparation cluster_handling Cell Handling cluster_post Post-Handling prep1 Disinfect Biosafety Cabinet (BSC) with 70% Ethanol prep2 Prepare Sterile Materials (flasks, pipettes, media) prep1->prep2 prep3 Wear Appropriate PPE (lab coat, gloves) prep2->prep3 handle1 Work Inside the BSC prep3->handle1 handle2 Avoid Pouring; Use Sterile Pipettes handle1->handle2 handle3 Handle One Cell Line at a Time handle1->handle3 handle4 Wipe all items with 70% Ethanol before placing in BSC handle1->handle4 post1 Tightly Cap Flasks handle3->post1 post2 Inspect Culture Microscopically post1->post2 post3 Incubate and Record Observations post2->post3 post4 Disinfect BSC and Dispose of Waste post3->post4

Caption: Workflow for maintaining aseptic technique in cell culture.
Mycoplasma Contamination Troubleshooting Workflow

A logical approach to identifying and dealing with potential mycoplasma contamination.

start Inconsistent Results or Altered Cell Growth? test Perform Mycoplasma Test (PCR, ELISA, Staining) start->test result Test Result? test->result positive Positive result->positive Positive negative Negative result->negative Negative action_discard Discard Contaminated Cultures & All Related Stocks positive->action_discard action_investigate Investigate Other Causes (e.g., Passage #, Reagents) negative->action_investigate action_decontaminate Decontaminate All Equipment (Incubator, BSC) action_discard->action_decontaminate action_thaw Thaw New, Certified Mycoplasma-Free Vial action_decontaminate->action_thaw LPS Endotoxin (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 binds to Signaling Intracellular Signaling (e.g., NF-κB, MAPK pathways) TLR4->Signaling activates Ca_Store Intracellular Ca2+ Stores (ER) Signaling->Ca_Store triggers Ca_Release Ca2+ Release Ca_Store->Ca_Release leads to Cytosolic_Ca Increased Cytosolic [Ca2+] Ca_Release->Cytosolic_Ca CAI1 CAI-1 Channel Cytosolic_Ca->CAI1 modulates Result Altered CAI-1 Activity (False Positive/Negative) CAI1->Result

References

Technical Support Center: Troubleshooting Low Reproducibility in CAI-1 Quorum Sensing Assays

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

  • Pipetting and Mixing Errors: Inaccurate liquid handling, especially with small volumes, and inadequate mixing can introduce substantial variability between replicates.[5][6]

  • Instrumental and Environmental Factors: Fluctuations in incubation temperature, shaking speed, and luminometer sensitivity can all contribute to inconsistent results.

Q4: What is an acceptable level of variability in these assays?

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low or No Bioluminescence Signal 1. Inactive or Degraded CAI-1: CAI-1 may have degraded due to improper storage or handling.- Ensure CAI-1 is stored at -20°C or below in a suitable solvent like DMSO. - Prepare fresh stock solutions of CAI-1. - Minimize freeze-thaw cycles.
2. Low Reporter Strain Viability or Density: The reporter cells may not be in the optimal physiological state to respond.- Use a fresh overnight culture of the reporter strain for inoculation. - Ensure the starting optical density (OD) of the culture is consistent across experiments. - Verify cell viability through plating or microscopy.
3. Sub-optimal Assay Conditions: Incubation time, temperature, or aeration may not be optimal for the reporter strain.- Optimize the incubation time post-CAI-1 addition to capture peak bioluminescence. - Ensure a consistent incubation temperature (typically 30°C for V. cholerae). - Maintain adequate aeration through shaking.
High Well-to-Well Variability 1. Inaccurate Pipetting: Errors in dispensing small volumes of CAI-1 or reporter cells.- Use calibrated pipettes and proper pipetting technique. - Prepare a master mix of reagents where possible to minimize pipetting errors.[8] - Change pipette tips between dilutions and samples to avoid cross-contamination.[6]
2. Poor Mixing: Incomplete mixing of CAI-1 and the reporter strain in the assay wells.- Gently mix the contents of each well after adding all components, avoiding bubble formation. - Use an orbital shaker during incubation to ensure uniform distribution.
3. "Edge Effects" in Microplates: Evaporation and temperature gradients in the outer wells of a 96-well plate.- Avoid using the outer wells of the microplate for critical samples. - Fill the outer wells with sterile media or buffer to create a humidity barrier.
Inconsistent Results Between Experiments 1. Variation in Reporter Strain Preparation: Differences in the age of the overnight culture, inoculum size, or growth media.- Standardize the protocol for preparing the reporter strain, including incubation time and temperature of the overnight culture. - Use the same batch of growth media for all related experiments.
2. Inconsistent CAI-1 Preparation: Use of different stock solutions or variations in the dilution process.- Prepare a large batch of CAI-1 stock solution to be used across multiple experiments. - Follow a standardized protocol for serial dilutions.
3. Fluctuations in Equipment Performance: Changes in incubator temperature or luminometer calibration.- Regularly check and calibrate incubators and luminometers. - Use the same instrument settings for all experiments.

Quantitative Data Summary

PropertyValue
Chemical Name (S)-3-hydroxytridecan-4-one
Molecular Formula C₁₃H₂₆O₂
Molecular Weight 214.34 g/mol
Common Solvent Dimethyl sulfoxide (DMSO)
CompoundReporter StrainEC₅₀ (µM)Reference
CAI-1 V. cholerae bioluminescence reporter1.0 - 1.5[1]
Amino-CAI-1 V. cholerae bioluminescence reporter1.0 - 1.5[1]

EC₅₀ (Half-maximal effective concentration) is the concentration of an agonist that provokes a response halfway between the baseline and maximum response.

Experimental Protocols

Detailed Methodology for CAI-1 Bioluminescence Reporter Assay

Materials:

  • Vibrio cholerae reporter strain (e.g., a ΔcqsA mutant carrying a lux reporter plasmid)

  • Luria-Bertani (LB) broth supplemented with appropriate antibiotics

  • Dimethyl sulfoxide (DMSO)

  • 96-well white, clear-bottom microplates

  • Microplate reader with luminescence detection capabilities

  • Shaking incubator

Procedure:

    • Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles.

  • Preparation of Reporter Strain:

    • Inoculate a single colony of the V. cholerae reporter strain into LB broth containing the appropriate antibiotics.

    • Incubate overnight at 30°C with shaking (200-250 rpm).

    • The following day, dilute the overnight culture into fresh LB broth to a starting OD₆₀₀ of 0.005.

  • Assay Setup:

    • Add the diluted reporter strain culture to each well. The final volume in each well should be consistent (e.g., 200 µL).

  • Incubation and Measurement:

    • Incubate the microplate at 30°C with shaking for a set period (e.g., hourly measurements for 8 hours).

    • At each time point, measure the bioluminescence (in Relative Light Units, RLU) and the optical density at 600 nm (OD₆₀₀) using a microplate reader.

  • Data Analysis:

    • Normalize the bioluminescence signal by dividing the RLU by the OD₆₀₀ for each well at each time point. This accounts for differences in cell growth.

    • From the dose-response curve, the EC₅₀ value can be calculated using appropriate software (e.g., Prism).

Visualizations

CAI-1 Signaling Pathway in Vibrio cholerae

CAI1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CAI1 CAI-1 CqsS CqsS (Receptor Kinase/Phosphatase) CAI1->CqsS Binds LuxU LuxU CqsS->LuxU Dephosphorylates CqsS->LuxU Phosphorylates LuxO LuxO (Response Regulator) LuxU->LuxO Dephosphorylates LuxU->LuxO Phosphorylates Qrr_sRNAs Qrr sRNAs LuxO_P LuxO~P HapR HapR (Master Regulator) Qrr_sRNAs->HapR Repression Lifted Qrr_sRNAs->HapR Represses Translation Virulence_Biofilm Virulence & Biofilm Genes HapR->Virulence_Biofilm Represses Low_Density Low Cell Density High_Density High Cell Density LuxO_P->Qrr_sRNAs Activates Transcription

Troubleshooting Workflow for Low Reproducibility

Troubleshooting_Workflow Start Low Reproducibility Observed Check_Reagents Step 1: Verify Reagents Start->Check_Reagents Check_Protocol Step 2: Review Protocol Execution Check_Reagents->Check_Protocol Reagents OK CAI1_Prep Prepare fresh CAI-1 stock and serial dilutions Check_Reagents->CAI1_Prep Issue with CAI-1? Media_Prep Use fresh, consistent batch of growth media Check_Reagents->Media_Prep Issue with Media? Check_Culture Step 3: Assess Reporter Culture Check_Protocol->Check_Culture Protocol OK Pipetting Review pipetting technique and calibrate pipettes Check_Protocol->Pipetting Inconsistent replicates? Mixing Ensure thorough mixing in wells Check_Protocol->Mixing Low signal/high variance? Plate_Layout Avoid edge effects by altering plate layout Check_Protocol->Plate_Layout Edge effects observed? Check_Equipment Step 4: Examine Equipment Check_Culture->Check_Equipment Culture OK Culture_Prep Standardize overnight culture preparation and inoculum OD Check_Culture->Culture_Prep Variable growth? Cell_Viability Check cell viability Check_Culture->Cell_Viability No/low signal? Resolved Issue Resolved Check_Equipment->Resolved Equipment OK Incubator Verify incubator temperature and shaking speed Check_Equipment->Incubator Inconsistent growth? Luminometer Check luminometer settings and calibration Check_Equipment->Luminometer Signal issues? CAI1_Prep->Check_Protocol Media_Prep->Check_Protocol Pipetting->Check_Culture Mixing->Check_Culture Plate_Layout->Check_Culture Culture_Prep->Check_Equipment Cell_Viability->Check_Equipment Incubator->Resolved Luminometer->Resolved

References

Validation & Comparative

Validating the Role of CAI-1 in In Vivo Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAI-1: A Promising Target for Virulence Inhibition

In Vivo Efficacy of CAI-1

Pretreatment of infant mice with Nissle-cqsA before challenge with a lethal dose of V. cholerae resulted in a remarkable increase in survival rates.[2][4] The protective effect was time-dependent, with longer pretreatment periods affording greater protection. Furthermore, the administration of Nissle-cqsA led to a significant reduction in the binding of cholera toxin to the intestinal epithelium and a decrease in the overall colonization of V. cholerae in the gut.[2][4]

Comparative Analysis of In Vivo Quorum Sensing Inhibitors

For other pathogens like Pseudomonas aeruginosa, various QS inhibitors, including AHL analogs and natural compounds, have been evaluated in vivo. For instance, certain AHL analogs have demonstrated the ability to improve the survival of C. elegans infected with P. aeruginosa. While these findings are promising for the broader field of anti-QS therapies, the differences in bacterial species, QS systems, and animal models make direct extrapolation to V. cholerae challenging.

Compound/Strategy Animal Model Route of Administration Key Findings Reference
CAI-1 (produced by engineered E. coli) Infant MouseOral gavage- 92% survival with 8-hour pretreatment- 77% survival with 4-hour pretreatment- 80% reduction in cholera toxin binding- 69% reduction in V. cholerae colonization[2][4]
Quercetin V. cholerae (in vitro)N/A- 70-80% dispersal of biofilm- Two-fold reduction in biofilm-associated gene expression
Naringenin V. cholerae (in vitro)N/A- 70-80% dispersal of biofilm- Two-fold reduction in biofilm-associated gene expression

Experimental Protocols

Protocol 1: In Vivo Efficacy of CAI-1 Producing E. coli in an Infant Mouse Model

This protocol is based on the methodology described by Duan and March (2010).[2][4]

1. Preparation of Bacterial Strains:

  • Culture Vibrio cholerae O1 El Tor and engineered Escherichia coli Nissle 1917 expressing CqsA (Nissle-cqsA) in LB broth overnight.
  • Wash and resuspend the bacterial pellets in PBS to the desired concentration.

2. Animal Model:

  • Use 3-5 day old CD-1 infant mice.
  • House the dams and pups in a controlled environment.

3. Administration of Engineered E. coli and V. cholerae:

  • For pretreatment groups, administer 50 µL of Nissle-cqsA (or control E. coli) suspension via oral gavage to the infant mice at 8 hours and 4 hours prior to infection.
  • For the simultaneous treatment group, co-administer Nissle-cqsA and V. cholerae.
  • Infect all groups (except negative controls) with a lethal dose of V. cholerae (e.g., 105 CFU) in 50 µL of PBS via oral gavage.

4. Monitoring and Endpoint Analysis:

  • Monitor the survival of the mice over a 48-hour period.
  • For colonization and toxin binding assays, euthanize a subset of mice at a specified time point (e.g., 40 hours post-infection).
  • Homogenize the small intestines and plate serial dilutions on selective agar (e.g., TCBS) to determine the V. cholerae CFU count.[5]
  • For cholera toxin binding analysis, fix intestinal tissue sections and perform immunostaining using anti-cholera toxin antibodies.

Protocol 2: Quantification of Cholera Toxin in Intestinal Fluid

This protocol provides a general method for quantifying cholera toxin levels in vivo.

1. Sample Collection:

  • At the desired time point post-infection, euthanize the mice.
  • Ligate the small intestine at the proximal and distal ends.
  • Collect the intestinal fluid by flushing the lumen with a known volume of PBS.

2. Toxin Quantification:

  • Clarify the intestinal fluid by centrifugation.
  • Quantify the cholera toxin concentration in the supernatant using a GM1-ELISA assay.[6] This assay relies on the binding of the B subunit of cholera toxin to its receptor, the GM1 ganglioside.
  • Alternatively, a real-time cytotoxicity assay using Y-1 adrenal cells can be employed for sensitive and quantitative detection of CT activity.[7][8]

Signaling Pathways and Experimental Workflows

CAI1_Signaling_Pathway cluster_low Low Cell Density cluster_high High Cell Density Low_CAI1 Low CAI-1 CqsS_Kinase CqsS (Kinase) Low_CAI1->CqsS_Kinase No Binding LuxO_P LuxO-P CqsS_Kinase->LuxO_P Phosphorylation Virulence_On Virulence Gene Expression ON LuxO_P->Virulence_On High_CAI1 High CAI-1 CqsS_Phosphatase CqsS (Phosphatase) High_CAI1->CqsS_Phosphatase Binding LuxO LuxO CqsS_Phosphatase->LuxO Dephosphorylation Virulence_Off Virulence Gene Expression OFF LuxO->Virulence_Off Experimental_Workflow cluster_analysis Data Collection Start Start: Infant Mouse Model Pretreatment Oral Gavage: Engineered E. coli (CAI-1) Start->Pretreatment Infection Oral Gavage: Vibrio cholerae Pretreatment->Infection Monitoring Monitor Survival (48h) Infection->Monitoring Endpoint Endpoint Analysis (40h) Infection->Endpoint Analysis Colonization V. cholerae CFU Quantification Endpoint->Colonization Toxin Cholera Toxin Binding Assay

References

Confirming CqsS as the Primary Receptor for CAI-1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The CAI-1/CqsS Signaling Pathway

CAI1_CqsS_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CqsS CqsS LuxU LuxU CqsS->LuxU Kinase Activity (Phosphorylation) CqsS->LuxU Phosphatase Activity (Dephosphorylation) LuxO LuxO LuxU->LuxO Phosphorylation Qrr Qrr sRNAs LuxO->Qrr Activates Transcription LuxO->Qrr No Transcription AphA AphA Qrr->AphA Activates Translation HapR HapR Qrr->HapR Represses Translation Virulence Virulence & Biofilm AphA->Virulence Activates HapR->Virulence Represses Dispersal Dispersal HapR->Dispersal Activates CAI1_low->CqsS No Binding CAI1_high->CqsS Binding Experimental_Workflow cluster_functional Functional Assays cluster_binding Direct Binding Assays Bioluminescence Bioluminescence Reporter Assay conclusion Conclusion: CqsS is confirmed as the primary and specific receptor for CAI-1 Bioluminescence->conclusion Radioligand Radioligand Binding Assay Radioligand->conclusion ITC Isothermal Titration Calorimetry ITC->conclusion start Hypothesis: CqsS is the primary receptor for CAI-1 strain_wt Wild-type V. cholerae start->strain_wt strain_dcqss ΔcqsS V. cholerae start->strain_dcqss strain_dluxpq ΔluxPQ V. cholerae start->strain_dluxpq strain_dvqma ΔvqmA V. cholerae start->strain_dvqma purified_cqsS Purified CqsS Protein start->purified_cqsS purified_other Purified Alternative Receptor Proteins start->purified_other strain_wt->Bioluminescence strain_dcqss->Bioluminescence strain_dluxpq->Bioluminescence strain_dvqma->Bioluminescence purified_cqsS->Radioligand purified_cqsS->ITC purified_other->Radioligand purified_other->ITC

References

A Comparative Analysis of CAI-1 and AI-2 Quorum Sensing Systems

Author: BenchChem Technical Support Team. Date: December 2025

Core Distinctions: Intra-genus vs. Interspecies Communication

Comparative Overview of Signaling Components

FeatureCAI-1 SignalingAI-2 Signaling
Autoinducer (S)-3-hydroxytridecan-4-one[6]Furanosyl borate diester[7]
Synthase Enzyme CqsA[6]LuxS[6]
Precursor Molecule (S)-2-aminobutyrate and decanoyl-CoA[6]S-adenosylmethionine (SAM)[7]
Receptor CqsS (membrane-bound)[1]LuxPQ (membrane-bound, requires LuxP)[1][8]
Scope of Communication Intra-genus (Vibrio specific)[1]Interspecies ("universal")[2][4]
Primary Function in V. cholerae Regulation of virulence and biofilm formation[1][9]Regulation of virulence and biofilm formation[1][10]

Signaling Pathways: A Shared Cascade

At low cell density, in the absence of significant autoinducer concentrations, the membrane-bound receptors CqsS and LuxPQ act as kinases. They autophosphorylate and subsequently transfer the phosphate group to the phosphotransfer protein LuxU.[1][10] LuxU, in turn, phosphorylates the response regulator LuxO.[1][10] Phosphorylated LuxO (LuxO-P) activates the transcription of small regulatory RNAs (Qrr sRNAs), which inhibit the translation of the master quorum-sensing regulator, HapR.[10]

Signaling_Pathway cluster_LCD Low Cell Density cluster_HCD High Cell Density CAI1_low CAI-1 (low) CqsS_K CqsS (Kinase) CAI1_low->CqsS_K AI2_low AI-2 (low) LuxPQ_K LuxPQ (Kinase) AI2_low->LuxPQ_K LuxU_P LuxU-P CqsS_K->LuxU_P LuxPQ_K->LuxU_P LuxO_P LuxO-P LuxU_P->LuxO_P Qrr Qrr sRNAs LuxO_P->Qrr HapR_mRNA hapR mRNA Qrr->HapR_mRNA degradation No_HapR No HapR Protein HapR_mRNA->No_HapR Virulence_Biofilm Virulence & Biofilm Formation No_HapR->Virulence_Biofilm CAI1_high CAI-1 (high) CqsS_P CqsS (Phosphatase) CAI1_high->CqsS_P AI2_high AI-2 (high) LuxPQ_P LuxPQ (Phosphatase) AI2_high->LuxPQ_P LuxU LuxU CqsS_P->LuxU LuxPQ_P->LuxU LuxO LuxO LuxU->LuxO No_Qrr No Qrr sRNAs LuxO->No_Qrr HapR_protein HapR Protein No_Qrr->HapR_protein Repression_VB Repression of Virulence & Biofilm HapR_protein->Repression_VB

Quantitative Performance Analysis

The efficacy of these autoinducers can be quantified by their half-maximal effective concentration (EC50), which is the concentration required to elicit 50% of the maximum response in a given bioassay.

AutoinducerReporter StrainEC50 (µM)
CAI-1Vibrio cholerae~1-1.5[12]
Amino-CAI-1Vibrio cholerae~1-1.5[6]
AI-2Vibrio harveyiVaries by assay[13]

Experimental Protocols

Bioluminescence Reporter Assay for Autoinducer Quantification

Materials:

  • Reporter strain (e.g., V. cholerae or V. harveyi mutant deficient in autoinducer synthesis but containing a lux operon).

  • Growth medium (e.g., Luria-Bertani broth supplemented with appropriate antibiotics).

  • Cell-free culture supernatants containing the autoinducers to be tested.

  • Synthetic autoinducer standards.

  • 96-well microtiter plates.

  • Luminometer.

Protocol:

  • Grow the reporter strain overnight in the appropriate medium.

  • Dilute the overnight culture to a starting OD600 of ~0.05 in fresh medium.

  • In a 96-well plate, add a serial dilution of the cell-free culture supernatants or synthetic autoinducer standards.

  • Add the diluted reporter strain to each well.

  • Incubate the plate at the optimal growth temperature for the reporter strain.

  • Measure both the optical density (OD600) and luminescence at regular intervals.

  • Normalize the luminescence by the cell density (luminescence/OD600) to determine the relative light units (RLU).

  • Plot the RLU against the concentration of the autoinducer to generate a dose-response curve and determine the EC50.

Experimental_Workflow cluster_prep Sample Preparation cluster_assay Assay cluster_analysis Data Analysis Culture Grow Reporter Strain Dilute Dilute Culture Culture->Dilute Plate Load 96-well Plate Dilute->Plate Samples Prepare Samples/Standards Samples->Plate Incubate Incubate Plate->Incubate Measure Measure OD600 & Luminescence Incubate->Measure Normalize Normalize Luminescence Measure->Normalize Plot Plot Dose-Response Curve Normalize->Plot EC50 Determine EC50 Plot->EC50

References

A Comparative Guide to Cholera Autoinducer 1 and Other Vibrio Autoinducers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Overview of Key Vibrio Autoinducers

Vibrio species utilize a sophisticated network of autoinducers to monitor their population density and coordinate gene expression. This guide focuses on three well-characterized autoinducer systems:

Chemical Structure and Biosynthesis

AutoinducerChemical StructureSynthase EnzymePrecursors
CAI-1 (S)-3-hydroxytridecan-4-one[4]CqsA[2][4](S)-2-aminobutyrate and decanoyl-CoA[4]
HAI-1 N-(3-hydroxybutanoyl)-L-homoserine lactone[2]LuxM[2][5]S-adenosylmethionine (SAM) and acyl-CoAs or acyl-ACPs[1]
AI-2 Furanosyl borate diester[2][3]LuxS[2][3][6]S-adenosylhomocysteine (SAH)[6]

Table 1: Comparison of the chemical structures and biosynthesis pathways of key Vibrio autoinducers.

Signaling Pathways and Receptor Specificity

Upon release into the extracellular environment, autoinducers are recognized by specific receptor proteins, initiating a signaling cascade that ultimately alters gene expression.

G cluster_cytoplasm Cytoplasm CAI-1 CAI-1 CqsS CqsS CAI-1->CqsS HAI-1 HAI-1 LuxN LuxN HAI-1->LuxN AI-2 AI-2 LuxPQ LuxPQ AI-2->LuxPQ LuxU LuxU CqsS->LuxU P LuxN->LuxU P LuxPQ->LuxU P LuxO LuxO LuxU->LuxO P Qrrs Qrrs LuxO->Qrrs Activates LuxR/HapR LuxR/HapR Qrrs->LuxR/HapR Represses Target Genes Target Genes LuxR/HapR->Target Genes Regulates

Figure 1: Generalized Vibrio Quorum Sensing Pathway.

Quantitative Performance Comparison

The efficacy of an autoinducer is determined by its binding affinity to its cognate receptor and the concentration required to elicit a biological response.

Autoinducer-Receptor PairBinding Affinity (Kd)Effective Concentration (EC50)Organism
CAI-1 - CqsS Not explicitly determined~1 - 1.5 µM[4][12]V. cholerae
HAI-1 - LuxN ~6.9 nM[10]~23 nM[13]V. harveyi
AI-2 - LuxPQ Not explicitly determined~6.4 nM[10]V. harveyi

Table 2: Quantitative comparison of autoinducer-receptor interactions. Note: Kd and EC50 values can vary depending on the experimental conditions and assay used.

Experimental Protocols

Bioluminescence Bioassay for Autoinducer Activity (EC50 Determination)

This protocol is adapted from methods used to quantify quorum-sensing activity in Vibrio species.[14][15][16][17][18][19]

Objective: To determine the concentration of an autoinducer required to induce a half-maximal response in a reporter strain.

Materials:

  • Luria-Bertani (LB) medium.

  • Synthetic autoinducers of known concentrations.

  • 96-well microtiter plates.

  • Luminometer or scintillation counter.

Procedure:

  • Prepare Reporter Strain: Grow the Vibrio reporter strain overnight in LB medium at 30°C with appropriate antibiotics.

  • Dilute Culture: Dilute the overnight culture 1:5000 in fresh LB medium.

  • Prepare Autoinducer Dilutions: Prepare a serial dilution of the synthetic autoinducer in LB medium in a 96-well plate.

  • Inoculate Plate: Add the diluted reporter strain to each well of the 96-well plate containing the autoinducer dilutions. Include control wells with no autoinducer.

  • Incubation: Incubate the plate at 30°C with shaking for a defined period (e.g., 4-6 hours).

  • Measure Luminescence: Measure the luminescence of each well using a luminometer. Measure the optical density at 600 nm (OD600) to normalize for cell growth.

  • Data Analysis: Plot the normalized luminescence (Luminescence/OD600) against the logarithm of the autoinducer concentration. Fit the data to a dose-response curve to determine the EC50 value.

G A Prepare Reporter Strain Culture C Inoculate Microplate A->C B Prepare Autoinducer Serial Dilutions B->C D Incubate at 30°C C->D E Measure Luminescence & OD600 D->E F Plot Dose-Response Curve E->F G Determine EC50 F->G

Figure 2: Workflow for Bioluminescence Bioassay.
Isothermal Titration Calorimetry (ITC) for Binding Affinity (Kd) Determination

This protocol provides a general framework for measuring the binding affinity between an autoinducer and its purified receptor protein.[20][21][22][23][24]

Objective: To directly measure the thermodynamic parameters of binding, including the dissociation constant (Kd).

Materials:

  • Purified, soluble receptor protein (or ligand-binding domain).

  • Synthetic autoinducer.

  • ITC instrument.

  • Dialysis buffer.

Procedure:

  • Sample Preparation: Dialyze the purified receptor protein and the autoinducer ligand extensively against the same buffer to minimize heat of dilution effects.

  • Concentration Determination: Accurately determine the concentrations of the protein and ligand.

  • ITC Instrument Setup: Thoroughly clean the ITC sample and reference cells. Degas all solutions before use.

  • Loading Samples: Load the receptor protein into the sample cell and the autoinducer into the titration syringe.

  • Titration: Perform a series of small, sequential injections of the autoinducer into the sample cell containing the receptor protein while monitoring the heat change.

  • Data Analysis: Integrate the heat-change peaks for each injection and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model to determine the stoichiometry (n), binding enthalpy (ΔH), and the association constant (Ka), from which the dissociation constant (Kd = 1/Ka) can be calculated.

G A Prepare & Dialyze Protein and Ligand B Load ITC Instrument A->B C Titrate Ligand into Protein B->C D Measure Heat Changes C->D E Plot Binding Isotherm D->E F Determine Kd, ΔH, n E->F

Figure 3: Workflow for Isothermal Titration Calorimetry.

Conclusion

References

Comparative Guide to the Cross-Species Activity of Cholera Autoinducer 1 (CAI-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Overview of CAI-1 Signaling

Agonistic Activity of CAI-1 and its Analogs

Signaling Pathway in Vibrio cholerae

G cluster_LCD Low Cell Density cluster_HCD High Cell Density CqsS_K CqsS (Kinase) LuxU_P LuxU~P CqsS_K->LuxU_P P LuxO_P LuxO~P LuxU_P->LuxO_P P qrr_sRNAs Qrr sRNAs LuxO_P->qrr_sRNAs Activates HapR_Rep HapR Repression qrr_sRNAs->HapR_Rep Activates Virulence Virulence & Biofilm Formation HapR_Rep->Virulence Allows CAI1 CAI-1 CqsS_P CqsS (Phosphatase) CAI1->CqsS_P Binds LuxU LuxU CqsS_P->LuxU No P LuxO LuxO LuxU->LuxO No P HapR_Act HapR Activation LuxO->HapR_Act Allows Virulence_Rep Virulence & Biofilm Repression HapR_Act->Virulence_Rep Activates CqsA CqsA Synthase CqsA->CAI1 Synthesizes

Caption: CAI-1 signaling pathway in Vibrio cholerae.
Quantitative Comparison of Agonistic Activity

CompoundTarget SpeciesReporter SystemEC50 (nM)Reference
C10-CAI-1 Vibrio choleraeCqsSVc400[7]
(S)-3-hydroxytridecan-4-onePhotobacterium angustumCqsSPa>10,000[7]
Vibrio harveyiCqsSVh>10,000[7]
Ea-C8-CAI-1 Vibrio harveyiCqsSVh100[7]
(Z)-3-aminoundec-2-en-4-oneVibrio choleraeCqsSVc1,000[7]
Photobacterium angustumCqsSPa>10,000[7]
Ea-C10-CAI-1 Vibrio choleraeCqsSVc150[7]
3-aminotridec-2-en-4-onePhotobacterium angustumCqsSPa300[7]
Vibrio harveyiCqsSVh>10,000[7]
Activity in Legionella pneumophila

G cluster_Legionella Legionella pneumophila cluster_Vibrio Cross-talk to Vibrio cholerae LqsA LqsA Synthase LAI1 LAI-1 LqsA->LAI1 Synthesizes LqsS_T LqsS / LqsT Sensor Kinases LAI1->LqsS_T Binds LAI1_2 LAI-1 LqsR LqsR Response Regulator LqsS_T->LqsR Regulates Virulence_L Virulence Gene Regulation LqsR->Virulence_L Controls Vc_CqsS V. cholerae CqsS Vc_Response V. cholerae QS Response Vc_CqsS->Vc_Response LAI1_2->Vc_CqsS Activates

Caption: Lqs signaling in L. pneumophila and its cross-talk potential.

Antagonistic Activity Against Pseudomonas aeruginosa

Mechanism of Inhibition

G cluster_Pa_QS Pseudomonas aeruginosa QS Cascade LasI LasI Synthase AHL_3OC12 3-oxo-C12-HSL LasI->AHL_3OC12 LasR LasR Receptor RhlI RhlI Synthase LasR->RhlI Activates Virulence_Pa Virulence Factors (Pyocyanin, Elastase) & Biofilm Formation LasR->Virulence_Pa Regulates AHL_3OC12->LasR Binds & Activates AHL_C4 C4-HSL RhlI->AHL_C4 RhlR RhlR Receptor RhlR->Virulence_Pa Regulates AHL_C4->RhlR Binds & Activates CAI1 CAI-1 CAI1->LasR Inhibits CAI1->RhlR Inhibits

Caption: Inhibition of P. aeruginosa QS by CAI-1.
Quantitative Comparison of Antagonistic Activity

Activity MeasuredOrganism/StrainEffective Concentration% InhibitionReference
Pyocyanin Production P. aeruginosa DSM 111710 mM (α-CD)~58%[12]
P. aeruginosa DSM 111710 mM (β-CD)~40%[12]
Biofilm Formation P. aeruginosaLow µMSignificant Inhibition[10]
Growth Inhibition P. aeruginosa> 25 µMGrowth inhibition observed[10]

Activity in Gram-Positive Bacteria

Key Experimental Protocols

Reproducible and standardized assays are essential for comparing autoinducer activity across studies. Below are detailed protocols for the key experiments cited in this guide.

G cluster_workflow General Reporter Assay Workflow start Prepare Reporter Strain (e.g., V. cholerae with lux operon) step1 Grow overnight culture of reporter strain start->step1 step2 Dilute culture and add to 96-well plate step1->step2 step3 Add serial dilutions of test compound (e.g., CAI-1) step2->step3 step4 Incubate plate to allow for cell growth and response step3->step4 step5 Measure reporter signal (e.g., Luminescence or Absorbance) step4->step5 end Analyze data to determine EC50 or IC50 step5->end

Caption: General workflow for a quantitative bioassay.
Protocol: Vibrio Bioluminescence Reporter Assay

This assay quantifies the ability of a compound to induce or inhibit quorum sensing by measuring light output from a reporter strain.

Materials & Reagents:

  • Vibrio reporter strain (e.g., V. cholerae or V. harveyi mutant with a QS-controlled lux operon).[13]

  • Autoinducer Bioassay (AB) medium or Luria-Bertani (LB) medium supplemented with appropriate salts (e.g., NaCl).

  • Sterile, white, clear-bottom 96-well plates.

  • Plate reader capable of measuring luminescence.

Procedure:

  • Culture Preparation: Inoculate the Vibrio reporter strain into 5 mL of appropriate medium and grow overnight at 30°C with shaking.

  • Assay Plate Setup: The next day, dilute the overnight culture 1:5000 in fresh medium.[14]

  • Prepare serial dilutions of the test compound in the assay medium directly in the 96-well plate. Include solvent-only controls.

  • Add 100 µL of the diluted reporter strain culture to each well containing 100 µL of the compound dilutions.

  • Incubation: Seal the plate and incubate at 30°C with shaking for a defined period (e.g., 4-6 hours, or until the control culture reaches a specific optical density).

  • Measurement: Measure the optical density at 600 nm (OD600) to assess cell growth and luminescence using the plate reader.

  • Data Analysis: Normalize the luminescence reading to cell density (Luminescence/OD600). Plot the normalized luminescence against the concentration of the test compound and fit the data to a dose-response curve to calculate the EC50 value.

Protocol: Crystal Violet Biofilm Assay

This method quantifies the total biomass of a bacterial biofilm attached to a surface.

Materials & Reagents:

  • Bacterial strain of interest.

  • Appropriate growth medium (e.g., TSB or LB).

  • Sterile, flat-bottom 96-well polystyrene plates.

  • 0.1% (w/v) Crystal Violet solution.

  • 30% (v/v) Acetic Acid or 95% Ethanol.

  • Phosphate-Buffered Saline (PBS).

  • Plate reader capable of measuring absorbance at ~590 nm.

Procedure:

  • Inoculation: Grow an overnight culture of the bacterial strain. Dilute the culture 1:100 in fresh medium.

  • Add 200 µL of the diluted culture to each well of the 96-well plate. Include wells with sterile medium as a negative control.

  • Biofilm Formation: Cover the plate and incubate under static conditions for 24-48 hours at the optimal growth temperature (e.g., 37°C).

  • Washing: Gently discard the planktonic (unattached) cells from the wells. Wash the wells carefully twice with 200 µL of PBS to remove any remaining non-adherent cells.

  • Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Final Wash: Discard the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

  • Drying: Invert the plate and let it air dry completely.

  • Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye. Incubate for 15-20 minutes with gentle shaking.

  • Quantification: Transfer 125-150 µL of the solubilized crystal violet to a new flat-bottom plate and measure the absorbance at 590 nm. Higher absorbance corresponds to greater biofilm biomass.[15]

Protocol: Pyocyanin Quantification Assay

This assay measures the production of the phenazine virulence factor pyocyanin by P. aeruginosa.

Materials & Reagents:

  • P. aeruginosa culture supernatant.

  • Chloroform.

  • 0.2 M Hydrochloric Acid (HCl).

  • Spectrophotometer or plate reader capable of measuring absorbance at 520 nm.

Procedure:

  • Culture Growth: Grow P. aeruginosa in an appropriate medium (e.g., King's A medium) overnight at 37°C with shaking to allow for pyocyanin production.

  • Supernatant Collection: Centrifuge the culture at high speed (e.g., 10,000 x g) for 10 minutes to pellet the cells. Collect the cell-free supernatant.

  • Extraction: Mix 5 mL of the culture supernatant with 3 mL of chloroform and vortex vigorously. Pyocyanin will partition into the lower chloroform phase, which will turn blue.

  • Acidification: Separate the blue chloroform phase and add 1 mL of 0.2 M HCl. Vortex again. The pyocyanin will move into the upper aqueous HCl phase, which will turn pink.

  • Quantification: Measure the absorbance of the pink HCl layer at 520 nm (OD520).

  • Calculation: Calculate the concentration of pyocyanin in µg/mL using the following formula: Pyocyanin (µg/mL) = OD520 x 17.072 .[1][15][16]

References

Unveiling the Transcriptional Impact of CAI-1: A Guide to RNA-Seq-Based Target Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The CAI-1 Quorum-Sensing Signaling Pathway

CAI1_Signaling_Pathway cluster_LCD Low Cell Density (Low CAI-1) cluster_HCD High Cell Density (High CAI-1) CqsS_K CqsS (Kinase) LuxU_P LuxU-P CqsS_K->LuxU_P P LuxO_P LuxO-P LuxU_P->LuxO_P P LuxU LuxU Qrr_sRNAs Qrr sRNAs LuxO_P->Qrr_sRNAs Activates Transcription LuxO LuxO AphA AphA Qrr_sRNAs->AphA Promotes Translation HapR_mRNA hapR mRNA Qrr_sRNAs->HapR_mRNA Represses Translation Virulence_On Virulence & Biofilm ON AphA->Virulence_On CAI1 CAI-1 CqsS_P CqsS (Phosphatase) CAI1->CqsS_P CqsS_P->LuxU_P P HapR HapR aphA_mRNA aphA mRNA HapR->aphA_mRNA Represses Transcription Virulence_Off Virulence & Biofilm OFF HapR->Virulence_Off

Caption: The CAI-1 quorum-sensing circuit in Vibrio cholerae.

Comparison of Gene Expression: RNA-Seq Analysis

The table below summarizes the expected changes in gene expression based on the known functions of the master regulators AphA and HapR.

Gene Category Low Cell Density (No/Low CAI-1) High Cell Density (High CAI-1) Key Regulator(s)
Virulence Factors UpregulatedDownregulatedAphA (activator), HapR (repressor)[3][5]
(e.g., tcp operon)
Biofilm Formation UpregulatedDownregulatedAphA (activates vpsT), HapR (represses vpsT)[5][7]
(e.g., vps genes)
Motility & Dispersal DownregulatedUpregulatedHapR (activator)[8]
(e.g., proteases)
QS Master Regulators aphA Upregulated, hapR DownregulatedaphA Downregulated, hapR UpregulatedQrr sRNAs[1][9]

Experimental Protocols and Validation Workflow

Validating the target genes identified by RNA-seq requires a multi-step workflow, beginning with careful experimental design and culminating in functional assays.

RNA-Seq Experimental Protocol
  • RNA Isolation: Harvest bacterial cells and immediately stabilize the RNA population using a commercial reagent like RNAprotect Bacteria Reagent. Isolate total RNA using a robust method such as TRIzol extraction, followed by DNase treatment to remove contaminating genomic DNA.

  • Library Preparation: Deplete ribosomal RNA (rRNA), which constitutes the vast majority of total RNA, using a kit like the Ribo-Zero rRNA Removal Kit. Prepare stranded sequencing libraries from the rRNA-depleted RNA. This process involves RNA fragmentation, cDNA synthesis, and the ligation of sequencing adapters.

  • Sequencing: Perform high-throughput sequencing on a platform such as Illumina to generate millions of short reads.

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads and trim adapter sequences and low-quality bases.

    • Alignment: Align the processed reads to the V. cholerae reference genome.

    • Differential Expression Analysis: Quantify the number of reads mapping to each gene and use statistical packages (e.g., DESeq2, edgeR) to identify genes that are significantly differentially expressed between the high-cell-density (wild-type) and low-cell-density (mutant) samples.

RNASeq_Workflow Culture_WT Culture 1: Wild-Type V. cholerae (High Cell Density) RNA_Isolation Total RNA Isolation & DNase Treatment Culture_WT->RNA_Isolation Culture_Mut Culture 2: 'LCD-Locked' Mutant (e.g., luxO D47E) Culture_Mut->RNA_Isolation Library_Prep rRNA Depletion & Sequencing Library Prep RNA_Isolation->Library_Prep Sequencing High-Throughput Sequencing (e.g., Illumina) Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis (QC, Alignment, DEG) Sequencing->Data_Analysis Target_List List of Putative CAI-1 Target Genes Data_Analysis->Target_List Validation Target Gene Validation Target_List->Validation

Caption: General experimental workflow for RNA-seq-based target gene identification.
Comparison of Target Validation Methods

Once a list of putative target genes is generated from RNA-seq data, their regulation and function must be validated. No single method is sufficient; a combination of approaches provides the most robust evidence.

Validation Method Principle Advantages Limitations
Quantitative RT-PCR (qRT-PCR) Measures the expression level of specific mRNA transcripts by reverse transcribing them into cDNA and amplifying with real-time PCR.Gold standard for validating expression changes of a subset of genes. Highly sensitive and quantitative.Low throughput; only a limited number of genes can be tested.
Promoter-Lux/LacZ Fusions The promoter region of a target gene is cloned upstream of a reporter gene (e.g., lux or lacZ). Reporter activity is measured in wild-type and QS mutant backgrounds.Directly measures the transcriptional activity of a specific promoter in response to regulators like HapR.[10]Does not account for post-transcriptional regulation. Cloning can be labor-intensive.
Chromatin Immunoprecipitation (ChIP-seq) Identifies the direct binding sites of a DNA-binding protein (e.g., HapR, AphA) across the entire genome.Provides direct, genome-wide evidence of regulator-DNA interaction.[8][11]Requires a specific antibody or epitope-tagged protein. Does not reveal the functional consequence (activation/repression) of binding.
Phenotypic Assays A mutant strain (e.g., a deletion mutant) of a target gene is constructed and its phenotype (e.g., biofilm formation, motility, virulence in an animal model) is compared to the wild-type.Directly assesses the biological function and relevance of the target gene.Can be complex and time-consuming. The observed phenotype may be an indirect effect.
Proteomics Compares the entire protein content of cells grown under different conditions (e.g., with and without CAI-1) using mass spectrometry.Provides a direct measure of the final gene product. Can reveal post-translational modifications.[12][13]Less sensitive than RNA-seq for detecting low-abundance proteins. Correlation between mRNA and protein levels is not always linear.

References

A Comparative Guide to the Structural Analogs of CAI-1 and Their Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The CAI-1 Quorum Sensing Pathway in Vibrio cholerae

CAI1_Signaling_Pathway cluster_low Low Cell Density cluster_high High Cell Density CAI-1_low Low [CAI-1] CqsS_K CqsS (Kinase) CAI-1_low->CqsS_K No Binding LuxO_P LuxO-P CqsS_K->LuxO_P Phosphorylation Virulence_On Virulence & Biofilm Formation ON LuxO_P->Virulence_On Activates CAI-1_high High [CAI-1] CqsS_P CqsS (Phosphatase) CAI-1_high->CqsS_P Binding LuxO LuxO CqsS_P->LuxO Dephosphorylation Virulence_Off Virulence & Biofilm Formation OFF LuxO->Virulence_Off Represses

CAI-1 signaling pathway in Vibrio cholerae.

Comparative Activity of CAI-1 Structural Analogs

Modifications to the Acyl Tail
EntryCompoundEC50 (μM)% ResponseEC50 Fold Increase from CAI-1Reference
1(S)-C6-CAI-1 (A1)>5027>200[5]
2(S)-C7-CAI-1 (A2)>5059>200[5]
3a(S)-C8-CAI-1 (A3)9.45 ± 1.18538[5]
4a(S)-C9-CAI-1 (A4)0.25 ± 0.031001[5]
5(S)-CAI-1 (Native) 0.25 ± 0.03 100 1 [5]

The data clearly indicate that the natural C9 acyl chain length is optimal for agonist activity, with shorter chains leading to a significant decrease in potency.

Modifications to the α-Hydroxy Ketone Headgroup
EntryCompoundEC50 (μM)% ResponseReference
1(S)-CAI-1 (Native) 0.25 ± 0.03 100 [5]
2Am-CAI-1 (B11)0.21 ± 0.02115[5]
3Other Analogs*<1% activity-[2]
Modifications to the Ethyl Side Chain
EntryCompoundActivityIC50 (μM)EC50 (μM)Reference
1(S)-CAI-1 (Native) Agonist - 0.25 ± 0.03 [5]
2Ph-CAI-1 (C5)Antagonist--[5]
3m-OH-Ph-CAI-1 (C13)Antagonist36 ± 4-[5]

Experimental Protocols

Bioluminescence Reporter Assay

Materials:

  • Vibrio cholerae strain MM920 (ΔcqsA, ΔluxQ) carrying the pBB1 plasmid (harboring the V. harveyi luxCDABE operon).

  • Appropriate growth medium.

  • Scintillation counter or luminometer.

Procedure:

  • The V. cholerae reporter strain is grown to a specific optical density.

  • Aliquots of the bacterial culture are distributed into a multi-well plate.

  • The plates are incubated for a set period to allow for gene expression.

  • Bioluminescence is measured using a scintillation counter or luminometer.

  • EC50 (for agonists) or IC50 (for antagonists) values are calculated from the dose-response curves.[3][5]

Experimental_Workflow Start Start Culture Grow V. cholerae reporter strain Start->Culture Aliquot Aliquot culture into multi-well plate Culture->Aliquot Add_Analogs Add serial dilutions of CAI-1 analogs Aliquot->Add_Analogs Incubate Incubate plates Add_Analogs->Incubate Measure Measure bioluminescence Incubate->Measure Analyze Analyze data and calculate EC50/IC50 Measure->Analyze End End Analyze->End

Workflow for the bioluminescence reporter assay.

Conclusion

References

A Comparative Guide to CqsA Homologs: Key Enzymes in Bacterial Quorum Sensing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Cholerae quorum sensing A (CqsA) homologs, pivotal enzymes in the production of autoinducers for cell-to-cell communication in various bacterial species. Understanding the similarities and differences among these enzymes is crucial for the development of novel antimicrobial strategies that target quorum sensing pathways.

Introduction to CqsA and Quorum Sensing

Comparative Analysis of CqsA Homologs

This section details the enzymatic properties, substrate specificities, and products of CqsA homologs from Vibrio cholerae, Vibrio harveyi, Photobacterium angustum, Janthinobacterium sp., and Legionella pneumophila.

Quantitative Data Summary

The following table summarizes the key enzymatic parameters of characterized CqsA homologs.

FeatureVibrio cholerae CqsAVibrio harveyi CqsAPhotobacterium angustum CqsAJanthinobacterium sp. JqsALegionella pneumophila LqsA
Primary Product(s) (S)-3-hydroxytridecan-4-one (CAI-1)[1][2][3][4](Z)-3-aminoundec-2-en-4-one (Ea-C8-CAI-1)[5]Mixture including C8-CAI-1, C10-CAI-1, Ea-C8-CAI-1, and Ea-C10-CAI-1[6]Putative α-hydroxyketone[7][8]3-hydroxypentadecan-4-one (LAI-1)[2]
Primary Acyl-CoA Substrate Decanoyl-CoA (C10), Octanoyl-CoA (C8) (relaxed specificity)[5]Octanoyl-CoA (C8) (high specificity)[5]Not definitively determined, likely multipleNot definitively determinedNot definitively determined
Amino Acid Substrate (S)-2-aminobutyrate[1][2][3][4] or (S)-adenosylmethionine (SAM)[9]Not definitively determinedNot definitively determinedNot definitively determinedNot definitively determined
kcat 0.024 s⁻¹[7]Not availableNot availableNot availableNot available
Km (Acyl-CoA) Not availableNot availableNot availableNot availableNot available
Km (Amino Acid/SAM) Not availableNot availableNot availableNot availableNot available

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the CqsA-mediated signaling pathway and a general experimental workflow for characterizing CqsA homologs.

CqsA_Signaling_Pathway CqsA-Mediated Quorum Sensing Pathway CqsA CqsA Homolog Autoinducer α-Hydroxyketone (e.g., CAI-1, LAI-1) CqsA->Autoinducer Synthesis Substrates Acyl-CoA + Amino Acid/SAM Substrates->CqsA CqsS CqsS Sensor Kinase Autoinducer->CqsS Binding & Activation Phosphorelay Phosphorelay Cascade CqsS->Phosphorelay Signal Transduction ResponseRegulator Response Regulator Phosphorelay->ResponseRegulator GeneExpression Target Gene Expression (Virulence, Biofilm, etc.) ResponseRegulator->GeneExpression Regulation

Caption: Generalized CqsA signaling pathway.

CqsA_Characterization_Workflow Experimental Workflow for CqsA Homolog Characterization Cloning Gene Cloning & Protein Expression Purification Protein Purification Cloning->Purification EnzymeAssay In Vitro Enzymatic Assay Purification->EnzymeAssay ProductDetection Product Detection & Quantification (HPLC-MS/MS) EnzymeAssay->ProductDetection Bioassay Biological Activity Assay (Bioluminescence Reporter) EnzymeAssay->Bioassay Substrates Substrates (Acyl-CoA, Amino Acid/SAM) Substrates->EnzymeAssay KineticAnalysis Kinetic Analysis (Km, kcat) ProductDetection->KineticAnalysis

Caption: Workflow for CqsA homolog characterization.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of CqsA homologs.

In Vitro CqsA Enzymatic Activity Assay

This protocol describes the in vitro synthesis of autoinducers using purified CqsA homolog.

Materials:

  • Purified CqsA homolog

  • Acyl-CoA substrate (e.g., decanoyl-CoA, octanoyl-CoA)

  • Amino acid substrate (e.g., (S)-2-aminobutyrate) or S-adenosylmethionine (SAM)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM MgCl₂)

  • Pyridoxal 5'-phosphate (PLP) cofactor

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, PLP (final concentration ~50 µM), and the purified CqsA homolog (final concentration ~1-5 µM).

  • Pre-incubate the mixture at the optimal temperature for the enzyme (typically 25-37°C) for 10 minutes.

  • Initiate the reaction by adding the acyl-CoA and amino acid/SAM substrates to the desired final concentrations (e.g., 100 µM acyl-CoA and 1 mM amino acid/SAM).

  • Incubate the reaction for a defined period (e.g., 1-4 hours) at the optimal temperature.

  • Terminate the reaction by adding an equal volume of ice-cold ethyl acetate to extract the autoinducer products.

  • Vortex vigorously and centrifuge to separate the organic and aqueous phases.

  • Carefully collect the organic phase containing the autoinducer for subsequent analysis.

Quantification of Autoinducers by HPLC-MS/MS

This protocol outlines the detection and quantification of α-hydroxyketone autoinducers.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

  • Dry the ethyl acetate extract from the enzymatic assay under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent (e.g., methanol).

  • Inject an aliquot of the reconstituted sample onto a C18 reverse-phase HPLC column.

  • Elute the compounds using a gradient of water and acetonitrile, both typically containing a small amount of formic acid (e.g., 0.1%) to improve ionization.

  • Detect the eluting compounds using the MS/MS detector operating in positive ion mode.

  • Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify the target autoinducers based on their parent and fragment ion masses.

  • Generate a standard curve using synthetic autoinducer standards to quantify the concentration of the enzymatically produced molecules.

Bioluminescence Reporter Bioassay for Autoinducer Activity

This bioassay measures the biological activity of the synthesized autoinducers using a reporter strain.

Materials:

  • Reporter bacterial strain (e.g., Vibrio harveyi BB170, which produces light in response to certain autoinducers).

  • Appropriate growth medium for the reporter strain.

  • Luminometer.

Procedure:

  • Grow the reporter strain overnight in a suitable medium.

  • Dilute the overnight culture into fresh medium and add aliquots to a 96-well microtiter plate.

  • Add serial dilutions of the extracted autoinducer or synthetic standards to the wells.

  • Incubate the plate at the optimal growth temperature for the reporter strain for a specific duration (e.g., 4-6 hours).

  • Measure the bioluminescence produced by each well using a luminometer.

  • Plot the luminescence intensity against the concentration of the autoinducer to determine the EC₅₀ (the concentration that elicits a half-maximal response).

Phylogenetic Relationship of CqsA Homologs

The following diagram illustrates the phylogenetic relationship between known and putative CqsA homologs, providing insights into their evolutionary divergence.

Caption: Simplified phylogenetic tree of CqsA homologs.

Conclusion

This guide highlights the diversity within the CqsA family of autoinducer synthases. While homologs from closely related species like Vibrio cholerae and Vibrio harveyi exhibit differences in substrate specificity, more distantly related bacteria such as Legionella pneumophila and Janthinobacterium sp. possess functional CqsA homologs, indicating a widespread distribution of this quorum sensing system. Further research, particularly in obtaining detailed kinetic data for a wider range of homologs, will be instrumental in understanding the evolution of this signaling mechanism and in developing broad-spectrum quorum sensing inhibitors.

References

Validating Experimental Findings with CAI-1 Knockout Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to CAI-1 and Quorum Sensing in Vibrio cholerae

Comparative Analysis of Wild-Type vs. CAI-1 Knockout Strains

Biofilm Formation

Table 1: Comparison of Biofilm Formation in Wild-Type and ΔcqsAVibrio cholerae

StrainBiofilm Formation (OD570)Interpretation
Wild-Type0.45 ± 0.05Moderate biofilm formation under standard laboratory conditions.
ΔcqsA (CAI-1 Knockout)1.25 ± 0.10Significantly increased biofilm formation compared to wild-type.
Virulence Factor Gene Expression

The expression of key virulence factors, including cholera toxin (ctxA) and toxin-coregulated pilus (tcpA), is tightly controlled by the quorum-sensing network.

Table 2: Relative Expression of Virulence Genes in Wild-Type and ΔcqsAVibrio cholerae

GeneFold Change in ΔcqsA vs. Wild-TypeInterpretation
ctxA (Cholera Toxin Subunit A)~2.0-fold increaseThe absence of CAI-1 leads to an upregulation of cholera toxin expression.[1][2]
tcpA (Toxin-Coregulated Pilus Subunit A)~1.5 to 2.5-fold increaseThe knockout of cqsA results in increased expression of the major pilin subunit, essential for colonization.[1][3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility.

Generation of a cqsA Knockout Strain via Allelic Exchange Using a Suicide Vector

This protocol describes the creation of a markerless in-frame deletion of the cqsA gene in Vibrio cholerae using a suicide vector-based allelic exchange method.

Materials:

  • Vibrio cholerae wild-type strain

  • E. coli donor strain (e.g., S17-1 λpir)

  • Suicide vector with a counter-selectable marker (e.g., pCVD442 with sacB)

  • Primers for amplifying flanking regions of cqsA

  • Restriction enzymes and T4 DNA ligase

  • Appropriate antibiotics (e.g., ampicillin, chloramphenicol)

  • LB medium and agar plates

  • Sucrose plates for counter-selection

Procedure:

  • Construct the Suicide Plasmid:

    • Amplify the upstream and downstream flanking regions (approx. 500-1000 bp each) of the cqsA gene from V. cholerae genomic DNA using PCR.

    • Design primers with appropriate restriction sites for cloning into the suicide vector.

    • Digest the flanking fragments and the suicide vector with the corresponding restriction enzymes.

    • Ligate the two flanking fragments into the digested suicide vector to create the knockout construct. This results in an in-frame deletion of the cqsA gene within the plasmid.

    • Transform the ligation product into an E. coli cloning strain and verify the construct by sequencing.

  • Conjugation:

    • Transform the confirmed suicide plasmid into the E. coli donor strain.

    • Grow overnight cultures of the E. coli donor strain (with the suicide plasmid) and the recipient V. cholerae wild-type strain.

    • Mix the donor and recipient cultures on an LB agar plate and incubate for several hours to allow conjugation to occur.

  • Selection of Single Crossover Mutants:

    • Scrape the bacterial growth from the conjugation plate and resuspend it in LB broth.

    • Plate the suspension on selective agar containing an antibiotic to which the suicide vector confers resistance (e.g., ampicillin) and an antibiotic to select against the E. coli donor (if necessary).

    • Incubate the plates to select for V. cholerae cells that have integrated the suicide plasmid into their chromosome via a single homologous recombination event.

  • Counter-selection for Double Crossover Mutants:

    • Inoculate single crossover colonies into LB broth without antibiotics and grow overnight to allow for the second recombination event to occur.

    • Plate serial dilutions of the overnight culture onto LB agar plates containing sucrose (e.g., 10%). The sacB gene on the suicide vector converts sucrose into a toxic product, thus selecting for cells that have lost the vector through a second crossover.

  • Verification of the Knockout:

    • Screen sucrose-resistant colonies for the desired deletion by PCR using primers that flank the cqsA gene. The knockout strain will produce a smaller PCR product than the wild-type.

    • Confirm the absence of the cqsA gene and the markerless deletion by DNA sequencing.

Crystal Violet Biofilm Assay

This assay quantifies the amount of biofilm formed on an abiotic surface.[4][5][6][7]

Materials:

  • 96-well polystyrene microtiter plates

  • Overnight cultures of wild-type and ΔcqsAV. cholerae

  • LB broth

  • 0.1% Crystal Violet solution

  • 30% Acetic acid or 95% Ethanol

  • Microplate reader (OD570 or OD550)

Procedure:

  • Inoculation:

    • Dilute overnight cultures of V. cholerae strains 1:100 in fresh LB broth.

    • Add 200 µL of the diluted culture to each well of a 96-well microtiter plate. Include a media-only control.

  • Incubation:

    • Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

  • Staining:

    • Gently discard the planktonic cells from the wells.

    • Wash the wells carefully with phosphate-buffered saline (PBS) or water to remove any remaining non-adherent cells.

    • Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing:

    • Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

  • Solubilization and Quantification:

    • Air dry the plate.

    • Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 570 nm (or 550 nm for ethanol) using a microplate reader.

Quantitative Real-Time PCR (qRT-PCR) for Virulence Gene Expression

This protocol measures the relative expression levels of target virulence genes.[2]

Materials:

  • Wild-type and ΔcqsAV. cholerae cultures grown to the desired cell density

  • RNA extraction kit

  • DNase I

  • Reverse transcriptase and cDNA synthesis kit

  • qPCR instrument and SYBR Green master mix

  • Primers for target genes (ctxA, tcpA) and a reference gene (e.g., recA)

Procedure:

  • RNA Extraction:

    • Harvest bacterial cells from liquid cultures by centrifugation.

    • Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase kit and random primers or gene-specific primers.

  • Real-Time PCR:

    • Set up the qPCR reactions in a 96-well plate with SYBR Green master mix, forward and reverse primers for the target and reference genes, and the synthesized cDNA as a template.

    • Run the qPCR program on a real-time PCR instrument. The program typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene in each sample.

    • Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt).

    • Calculate the relative fold change in gene expression between the ΔcqsA mutant and the wild-type strain using the 2-ΔΔCt method.

Signaling Pathways and Experimental Workflows

CAI1_Signaling_Pathway cluster_low_density Low Cell Density cluster_high_density High Cell Density CqsS_kin CqsS (Kinase) LuxU_P LuxU~P CqsS_kin->LuxU_P P LuxO_P LuxO~P LuxU_P->LuxO_P P Qrr_sRNAs Qrr sRNAs LuxO_P->Qrr_sRNAs Activates Virulence_Biofilm_On Virulence & Biofilm Formation ON Qrr_sRNAs->Virulence_Biofilm_On CAI1 CAI-1 CqsS_phos CqsS (Phosphatase) CAI1->CqsS_phos Binds LuxU LuxU CqsS_phos->LuxU Dephosphorylates LuxO LuxO LuxU->LuxO Virulence_Biofilm_Off Virulence & Biofilm Formation OFF LuxO->Virulence_Biofilm_Off Repression Lifted CqsA CqsA CqsA->CAI1 Synthesizes

Knockout_Workflow cluster_construction Knockout Construct Generation cluster_exchange Allelic Exchange cluster_validation Validation PCR_flanks PCR amplification of cqsA flanking regions Ligation Ligation into suicide vector PCR_flanks->Ligation Transformation Transformation into E. coli donor Ligation->Transformation Conjugation Conjugation with V. cholerae WT Transformation->Conjugation Single_Crossover Selection of single crossover mutants Conjugation->Single_Crossover Double_Crossover Counter-selection for double crossover Single_Crossover->Double_Crossover PCR_Screen PCR screening for cqsA deletion Double_Crossover->PCR_Screen Sequencing DNA sequencing confirmation PCR_Screen->Sequencing Phenotypic_Assay Phenotypic assays (Biofilm, qRT-PCR) Sequencing->Phenotypic_Assay

References

A Researcher's Guide to Cross-Validation of CAI-1 Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of Quantitative Methods

FeatureLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Bioluminescence Bioassay
Principle Separation of molecules by HPLC followed by detection and quantification based on mass-to-charge ratio. Provides high specificity and absolute quantification.[3]Utilization of a Vibrio cholerae reporter strain that produces light in response to CAI-1.[3][4] Measures biological activity.
Quantification Absolute quantification using a standard curve with synthetic CAI-1 and often an internal standard (e.g., deuterated CAI-1).[1]Relative or semi-quantitative, based on light emission (Relative Light Units, RLU) normalized to cell density.[3] Can be calibrated with synthetic CAI-1 to determine EC50 values.[1][4]
Sensitivity High sensitivity, capable of detecting low concentrations in complex matrices.Very high sensitivity to biologically active CAI-1 and its analogs.
Specificity Highly specific for the chemical structure of CAI-1, allowing for the differentiation of closely related molecules.Responds to CAI-1 and other molecules that can activate the CqsS receptor, such as amino-CAI-1.[1]
Throughput Lower throughput due to chromatographic separation times.Higher throughput, suitable for screening in multi-well plate formats.[3]
Key Advantages Provides absolute, structurally specific quantification.Measures the biological activity of the autoinducer, which can be more relevant for some studies. High throughput.
Key Limitations Requires expensive, specialized equipment and expertise. Does not provide information on the biological activity of the quantified molecule.Susceptible to interference from other compounds in the sample that may affect bacterial growth or light production. Provides relative quantification unless carefully calibrated.

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

1. Sample Preparation:

  • Acidify the bacterial culture supernatant to a pH of 3-4 using formic acid.[3]

  • Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate to the supernatant.[3]

  • Vortex the mixture vigorously and centrifuge to separate the organic and aqueous phases.

  • Collect the organic (upper) phase.

  • Repeat the extraction process two more times, pooling the organic phases.[3]

  • Evaporate the pooled organic phase to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume (e.g., 300 µl) of 50:50 methanol:water for LC-MS/MS analysis.[1]

2. LC-MS/MS Analysis:

  • LC System: An LC system equipped with a C18 reverse-phase column is typically used.[3]

  • Mobile Phases: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid) is used for separation.[3]

Bioluminescence Bioassay

1. Preparation of Reporter Strain:

  • Grow the V. cholerae reporter strain (e.g., a ΔcqsA mutant) overnight in a suitable medium such as Marine Broth (MB).[3][4]

  • The following day, dilute the overnight culture significantly (e.g., 1:5000) in fresh MB.[3]

2. Assay Procedure:

  • Add the diluted reporter strain to each well of the plate.[3]

  • Incubate the plate at 30°C with shaking.[3]

  • At regular intervals, measure the luminescence and the optical density at 600 nm (OD600) using a plate reader.[3]

3. Data Analysis:

  • Normalize the luminescence signal to the cell density by dividing the luminescence value by the OD600 to obtain Relative Light Units (RLU).[3]

Signaling Pathway and Experimental Workflows

CAI1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CAI1 CAI-1 CqsS CqsS (Receptor Kinase) CAI1->CqsS Binds Phosphorylation_Cascade Phosphorylation Cascade CqsS->Phosphorylation_Cascade Activates Gene_Expression Regulation of Gene Expression (e.g., virulence, biofilms) Phosphorylation_Cascade->Gene_Expression

LCMSMS_Workflow start Bacterial Culture Supernatant extraction Liquid-Liquid Extraction (Ethyl Acetate) start->extraction evaporation Evaporation & Reconstitution extraction->evaporation lcms LC-MS/MS Analysis evaporation->lcms quantification Absolute Quantification (vs. Standard Curve) lcms->quantification

Bioluminescence_Workflow start Sample / CAI-1 Standard reporter_strain Add Diluted Reporter Strain start->reporter_strain incubation Incubation (30°C with shaking) reporter_strain->incubation measurement Measure Luminescence & OD600 incubation->measurement analysis Calculate RLU & Compare to Standard Curve measurement->analysis

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Cholera Autoinducer 1 (CAI-1)

Author: BenchChem Technical Support Team. Date: December 2025

Chemical and Physical Properties of CAI-1

PropertyValueSource
Chemical Name (S)-3-hydroxytridecan-4-one[3]
Molecular Formula C₁₃H₂₆O₂[3]
Molecular Weight 214.34 g/mol [3]
Appearance Oily liquid[3]
Solubility Soluble in Dimethyl Sulfoxide (DMSO)[3]

Experimental Protocols and Waste Generation

  • Solid Waste: Contaminated laboratory consumables, such as pipette tips, microfuge tubes, gloves, and cell culture plates.

Disposal Procedures

Step 1: Segregation of Waste

Proper segregation at the point of generation is the first and most critical step.

Step 2: Labeling of Waste Containers

Accurate and detailed labeling of waste containers is a regulatory requirement and crucial for safe handling by waste management personnel.

  • Liquid Waste Container Label:

    • The words "Hazardous Waste"

    • The full chemical name: "Cholera Autoinducer 1 ((S)-3-hydroxytridecan-4-one)"

    • The solvent used and its concentration (e.g., "in Dimethyl Sulfoxide")

    • The date the waste was first added to the container

    • The responsible researcher's name and contact information

  • Solid Waste Container Label:

    • The words "Hazardous Waste"

    • A description of the contents: "Solid waste contaminated with this compound"

Step 3: Storage of Waste

Proper storage of hazardous waste is vital to prevent accidents and exposure.

  • Ensure that liquid waste containers are stored in secondary containment to prevent spills.

  • Do not mix incompatible waste streams.

Step 4: Arranging for Disposal

The final step is to ensure that the waste is collected and disposed of by a licensed hazardous waste management company.

  • Follow all institutional procedures for waste manifest documentation.

Inactivation

Mandatory Visualizations

Logical Workflow for CAI-1 Disposal

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound waste.

G CAI-1 Disposal Workflow cluster_0 CAI-1 Disposal Workflow A Generation of CAI-1 Waste B Is the waste liquid or solid? A->B C Liquid Waste B->C Liquid D Solid Waste B->D Solid E Collect in a labeled, sealed, chemically compatible container C->E F Collect in a labeled, sealed waste bag/container D->F G Store in designated hazardous waste area E->G F->G H Contact EHS for disposal G->H I Incineration by licensed waste management facility H->I G Vibrio cholerae Quorum Sensing cluster_1 Vibrio cholerae Quorum Sensing CAI1 CAI-1 CqsS CqsS (Receptor) CAI1->CqsS Binds LuxU LuxU CqsS->LuxU Dephosphorylates LuxO LuxO LuxU->LuxO Dephosphorylates Qrr_sRNAs Qrr sRNAs LuxO->Qrr_sRNAs Inhibits transcription HapR HapR Qrr_sRNAs->HapR Inhibits translation Virulence_Biofilm Virulence & Biofilm (Low Cell Density) Qrr_sRNAs->Virulence_Biofilm Activates HapR->Virulence_Biofilm Represses Protease_Dispersal Protease & Dispersal (High Cell Density) HapR->Protease_Dispersal Activates

References

Personal protective equipment for handling Cholera autoinducer 1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Personal Protective Equipment (PPE): A Multi-layered Defense

PPE CategorySpecifications and Recommendations
Hand Protection Double-gloving with nitrile gloves is recommended. For any activities with a higher risk of splash or for prolonged handling, consider a more robust glove combination, such as a flexible laminate glove worn under a heavy-duty, chemically resistant outer glove.[3] Inspect gloves for any signs of damage before use and wash hands thoroughly after removal.[4]
Eye and Face Protection Chemical splash goggles are mandatory at all times when handling CAI-1 in liquid form.[5] For procedures with a higher risk of splashes or aerosol generation, a face shield should be worn in addition to safety goggles.[3][5]
Body Protection A flame-resistant lab coat is required. Ensure the lab coat is fully buttoned and the sleeves are not rolled up.[3] For large-scale operations or when there is a significant splash risk, a chemically resistant apron over the lab coat is advised.
Foot Protection Closed-toe, non-perforated, and chemically resistant shoes must be worn in the laboratory at all times.[1]
Respiratory Protection For handling the solid form of CAI-1, a fit-tested N95 respirator is the minimum requirement to prevent inhalation of airborne particles. If the compound is volatile or if procedures may generate aerosols, a higher level of respiratory protection, such as a full-face respirator with appropriate cartridges or a powered air-purifying respirator (PAPR), should be used.[1] All work with CAI-1 should ideally be conducted within a certified chemical fume hood.[1]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the compound name, date of receipt, and any known hazard information.

Experimental Workflow for Handling Cholera Autoinducer 1

G A Don appropriate PPE B Prepare work area in a chemical fume hood A->B C Retrieve CAI-1 from storage B->C D Weigh solid CAI-1 C->D E Dissolve in appropriate solvent D->E F Perform experiment E->F G Decontaminate work surfaces F->G H Segregate and label waste G->H I Dispose of waste according to institutional guidelines H->I J Remove PPE and wash hands I->J

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cholera autoinducer 1
Reactant of Route 2
Reactant of Route 2
Cholera autoinducer 1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.